Isoindolin-5-ol hydrochloride
Description
The exact mass of the compound this compound; 97% is 171.0450916 g/mol and the complexity rating of the compound is 126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWKBIQJSDFUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659208 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105358-58-5 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Isoindolin-5-ol Hydrochloride: Structure, Properties, and Synthetic Insights for the Research Professional
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties, structure, and potential applications of Isoindolin-5-ol hydrochloride. We will delve into its molecular characteristics, propose a robust synthetic pathway, and explore its relevance within the broader context of pharmacologically significant isoindoline scaffolds.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a vast range of biological activities, including applications in oncology (e.g., Thalidomide, Lenalidomide), immunology, and neuroscience.[1][2] The inherent structural rigidity and the synthetic tractability of the isoindoline system make it a versatile template for designing molecules that can effectively interact with a variety of biological targets. Isoindolin-5-ol, as a functionalized derivative, offers a key hydroxyl group that can serve as a synthetic handle for creating libraries of new chemical entities, making its hydrochloride salt a valuable starting material for discovery chemistry programs.
Chemical Structure and Physicochemical Properties
This compound is the salt form of the parent compound, 5-hydroxyisoindoline. The protonation of the basic secondary amine in the isoindoline ring by hydrochloric acid enhances its aqueous solubility and crystallinity, which are desirable properties for a research chemical and potential drug candidate.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 171.62 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2,3-dihydro-1H-isoindol-5-ol;hydrochloride | PubChem |
| Synonyms | 2,3-Dihydro-5-hydroxy-1H-isoindole hydrochloride | --INVALID-LINK-- |
| Appearance | Predicted: White to off-white solid | General knowledge |
| Solubility | Predicted: Soluble in water, methanol | General knowledge |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Proposed Synthesis Protocol
Proposed Reaction: Catalytic hydrogenation of 4-hydroxyphthalonitrile.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Catalyst Preparation: In a high-pressure hydrogenation vessel, add 4-hydroxyphthalonitrile and a suitable solvent such as tetrahydrofuran (THF) or ethanol. To this suspension, add a catalytic amount (typically 5-10 mol%) of palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-150 psi) and heat to a temperature between 40-80°C. The reaction should be stirred vigorously to ensure proper mixing.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Salt Formation and Purification: To the filtrate, add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a suitable solvent like ether or isopropanol). The hydrochloride salt of Isoindolin-5-ol should precipitate out of the solution. The resulting solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any impurities, and dried under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
Catalyst: Palladium and platinum are highly effective catalysts for the reduction of nitriles to amines.[3][4] The carbon support provides a high surface area for the reaction.
-
Solvent: THF and ethanol are commonly used solvents for hydrogenation as they are relatively inert under these conditions and can solubilize the starting material.
-
Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting side reactions like hydrogenolysis.
-
Acidification: The final step of forming the hydrochloride salt not only aids in purification by precipitation but also provides a more stable and water-soluble form of the compound.[2]
Spectroscopic Characterization (Predicted)
For a researcher synthesizing this compound, spectroscopic analysis is crucial for structure confirmation. Based on the analysis of similar isoindoline structures, the following spectral characteristics are expected:[5][6][7]
-
¹H NMR:
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Benzylic Protons (CH₂): Two singlets or a pair of doublets (if diastereotopic) in the range of δ 4.0-4.5 ppm, integrating to 4 protons (representing the two CH₂ groups of the isoindoline ring).
-
NH₂⁺ Proton: A broad singlet, typically downfield, which may exchange with D₂O.
-
OH Proton: A singlet that may also exchange with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group would be expected at the lower field end of this range.
-
Benzylic Carbons (CH₂): Signals in the range of δ 50-60 ppm.
-
-
FTIR (KBr Pellet):
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A medium to strong absorption band around 3000-3400 cm⁻¹, which may be broad due to the ammonium salt.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the fingerprint region of 1450-1600 cm⁻¹.
-
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for several reasons:
-
Privileged Scaffold: As previously mentioned, the isoindoline core is a well-established pharmacophore in numerous approved drugs.[1][8]
-
CNS Disorders: Isoindoline derivatives have been explored for the treatment of various neurobehavioral and neurodegenerative disorders, including Alzheimer's disease and epilepsy, by targeting enzymes like acetylcholinesterase or receptors in the central nervous system.[2][5][9][10][11][12]
-
Synthetic Handle: The 5-hydroxyl group provides a convenient point for chemical modification. It can be alkylated, acylated, or used in coupling reactions to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.
-
Anticancer and Anti-inflammatory Potential: Many isoindolin-1-one and isoindoline-1,3-dione derivatives, which can be synthesized from isoindoline precursors, exhibit potent anticancer and anti-inflammatory activities.[13][14]
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, information from related isoindoline hydrochlorides suggests the following:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic and should be protected from moisture.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3117162A - Hydrogenation of nitriles - Google Patents [patents.google.com]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. US20180098970A1 - Use of isoindoles for the treatment of neurobehavioral disorders - Google Patents [patents.google.com]
- 12. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Biological activity of Isoindolin-5-ol hydrochloride
An In-Depth Technical Guide to the Biological Activity of the Isoindoline Scaffold, Featuring Isoindolin-5-ol Hydrochloride as a Core Intermediate
Executive Summary
The isoindoline heterocyclic core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] While this compound itself is primarily a synthetic intermediate, its foundational scaffold is key to the therapeutic efficacy of drugs spanning oncology, immunology, and cardiovascular medicine. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and biological activities associated with the isoindoline framework. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and detailed protocols for assessing biological activity. We will delve into the mechanisms of blockbuster drugs like Lenalidomide and Apremilast, providing a robust understanding of how this versatile scaffold can be leveraged for novel therapeutic development.
Part 1: The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry
The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a fertile ground for drug discovery. The isoindoline ring system, a bicyclic structure fusing a benzene ring with a pyrrolidine ring, exemplifies this concept.[2] Its derivatives exhibit a remarkable range of biological activities, including immunomodulatory, anti-inflammatory, anti-angiogenic, and anticancer properties.[1][3]
This compound, while not a therapeutic agent itself, represents a crucial building block. The hydroxyl (-OH) group at the 5-position provides a strategic point for chemical modification, allowing for the synthesis of diverse libraries of isoindoline derivatives. Its hydrochloride salt form ensures stability and ease of handling in a laboratory setting.[4][5] The versatility of this and similar intermediates is central to the development of potent and selective clinical candidates.
Part 2: Synthesis of the Isoindoline Core: A Representative Protocol
The construction of the isoindoline nucleus is a critical first step in the synthesis of related drugs. A common and robust method involves the catalytic hydrogenation of phthalonitrile. This process efficiently reduces the nitrile groups to form the saturated heterocyclic ring.
Experimental Protocol: Synthesis of Isoindoline via Catalytic Hydrogenation
This protocol is adapted from established industrial processes.[6]
-
Reactor Preparation: A high-pressure hydrogenation reactor is charged with a solution of phthalonitrile in a suitable solvent, such as tetrahydrofuran (THF).
-
Catalyst Addition: A 5% Platinum on Carbon (Pt/C) catalyst is added to the mixture under an inert nitrogen atmosphere. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Causality: Platinum on carbon is a highly efficient catalyst for the reduction of aromatic nitriles. The carbon support provides a high surface area for the reaction, and the inert atmosphere prevents catalyst poisoning and potential side reactions.
-
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction is then subjected to high-pressure hydrogen (100-180 bars) and heated to a temperature of 50-70°C.[6]
-
Reaction Monitoring: The reaction is monitored for hydrogen uptake. The process typically takes 5-6 hours.[6]
-
Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is carefully removed by filtration through a pad of Celite.
-
Causality: Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from passing through, ensuring a clean filtrate.
-
-
Isolation: The solvent (THF) is removed from the filtrate by distillation under atmospheric pressure. The crude isoindoline is then purified by vacuum distillation.
-
Salt Formation (Optional but Recommended): For improved stability and handling, the purified isoindoline can be dissolved in a solvent like ethyl acetate, followed by the addition of a solution of hydrochloric acid (e.g., 2.5N HCl in ethyl acetate). The resulting isoindoline hydrochloride precipitates as a solid.[6]
-
Final Purification: The precipitated solid is collected by filtration, washed with fresh ethyl acetate, and dried under vacuum to yield pure isoindoline hydrochloride.[6]
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis of Isoindoline Hydrochloride.
Part 3: Key Biological Activities & Mechanisms of Action
The isoindoline scaffold is the foundation for drugs with diverse mechanisms of action. Below are two of the most significant examples.
A. Immunomodulation via Cereblon Binding (IMiDs®)
The most famous isoindoline-based drugs are the Immunomodulatory Drugs (IMiDs), which include Thalidomide, Lenalidomide (Revlimid®), and Pomalidomide (Pomalyst®).[3] Their primary target is the protein Cereblon (CRBN).[1]
-
Mechanism of Action: CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). When an IMiD binds to CRBN, it alters the substrate specificity of the E3 ligase.[1] This new complex now recognizes and binds to neosubstrate proteins, primarily the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These factors are crucial for the survival of multiple myeloma cells. The CRL4-CRBN complex polyubiquitinates Ikaros and Aiolos, targeting them for degradation by the proteasome. The degradation of these transcription factors leads to the potent anti-myeloma and immunomodulatory effects of the drugs.[1]
Diagram: IMiD Mechanism of Action
References
Part 1: The Isoindoline Scaffold: A Privileged Structure in Pharmacology
An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for Isoindolin-5-ol Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of this compound. Given the nascent stage of research on this specific molecule, this document outlines a strategic, multi-pronged approach grounded in the established pharmacology of the broader isoindoline and isoindolinone chemical classes. We will proceed from target hypothesis based on structural analogy to detailed experimental validation, providing both the "how" and the "why" behind each methodological choice.
The isoindoline core is a recurring motif in a variety of clinically significant drugs, demonstrating a remarkable range of biological activities.[1] This structural class has yielded therapeutics for indications as diverse as cancer, inflammation, and hypertension.[2] The therapeutic versatility of isoindoline derivatives stems from their ability to interact with a variety of biological targets, often with high specificity and potency.
Prominent examples of drugs sharing the isoindoline core include:
-
Immunomodulators (IMiDs®): Thalidomide, Pomalidomide, and Lenalidomide, which famously target the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][3]
-
Anti-inflammatory Agents: Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, and Indoprofen, a cyclooxygenase (COX) inhibitor.[1][3]
-
Antihypertensives: Chlorthalidone, a diuretic whose precise mechanism is still under investigation.[1]
The established pharmacology of these related compounds provides a logical starting point for investigating the potential therapeutic targets of this compound. The presence of the hydroxyl group at the 5-position of the isoindoline ring suggests potential for hydrogen bonding interactions within a protein binding pocket, a key consideration for target interaction.
Part 2: Hypothesis-Driven Target Identification
Based on the activities of structurally related compounds, we can formulate a set of primary hypotheses for the potential targets of this compound. These hypotheses will form the basis of our experimental investigations.
Primary Hypothesized Target Classes:
-
Cereblon (CRBN): Given the prevalence of CRBN as a target for isoindoline-containing immunomodulators, this is a primary candidate.[3] Interaction with CRBN could imply potential applications in oncology and inflammatory diseases.
-
Phosphodiesterases (PDEs): The success of Apremilast suggests that other isoindoline derivatives may target PDE enzymes, particularly PDE4, which is crucial in inflammatory signaling.[3]
-
Kinases: The vast and diverse human kinome presents numerous opportunities for therapeutic intervention. Virtual screening studies have suggested that isoindolin-1-ones may act as inhibitors of Cyclin-dependent kinase 7 (CDK7), a target in breast cancer.[4]
-
Carbonic Anhydrases (CAs): Recent research has demonstrated that novel isoindolinone derivatives can potently inhibit human carbonic anhydrase isoforms I and II, suggesting potential applications in conditions like glaucoma and epilepsy.[5]
-
Serotonin and Norepinephrine Transporters (SERT and NET): Certain isoindoline derivatives have been designed as dual reuptake inhibitors for serotonin and norepinephrine, indicating potential antidepressant activity.[6]
The following sections will detail the experimental workflows to systematically investigate these hypothesized targets.
Part 3: Experimental Workflows for Target Validation
A multi-tiered approach is essential for robust target identification and validation. We will progress from broad, unbiased screening to specific, high-resolution biophysical and cellular assays.
Workflow 1: Unbiased Target Identification using Affinity-Based Proteomics
To cast a wide net and identify potential binding partners without preconceived bias, an affinity-based chemical proteomics approach is recommended.
Diagram: Affinity-Based Proteomics Workflow
Caption: Workflow for identifying protein targets of this compound.
Step-by-Step Protocol:
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe, where the core structure is altered to abolish activity, should also be prepared.
-
Preparation of Cell Lysate: Culture relevant cell lines (e.g., a multiple myeloma line like MM.1S if investigating CRBN, or a macrophage line like RAW 264.7 for inflammatory targets) and prepare a native protein lysate.
-
Affinity Chromatography:
-
Incubate the cell lysate with the this compound-conjugated beads and control beads in parallel.
-
Perform stringent washes to remove proteins that bind non-specifically.
-
Elute the specifically bound proteins, for example, by competing with an excess of free this compound.
-
-
Mass Spectrometry:
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the eluate from the active compound beads compared to the control beads.
-
Prioritize candidate targets based on their known biological functions and relevance to potential therapeutic areas.
-
Workflow 2: Direct Target Engagement and Biophysical Characterization
Once candidate targets are identified, it is crucial to confirm direct binding and quantify the interaction.
Diagram: Biophysical Validation Cascade
Caption: A multi-technique approach to validate direct target binding.
Key Methodologies:
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry.
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetics of the binding interaction, measuring the association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated.
-
Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound binds to its target in a cellular context. The principle is that a ligand-bound protein is stabilized against thermal denaturation. Cells are treated with this compound, heated, and the amount of soluble target protein is quantified by Western blot or mass spectrometry.
Workflow 3: Cellular and Functional Assays
Demonstrating a functional consequence of target engagement is the final and most critical step in target validation. The specific assays will depend on the validated target.
Hypothetical Target: Cereblon (CRBN)
Signaling Pathway Diagram: CRBN-Mediated Protein Degradation
Caption: Proposed mechanism of action if this compound targets CRBN.
Functional Assays:
-
Neosubstrate Degradation Assay: Treat relevant cells (e.g., MM.1S) with this compound and measure the levels of known CRBN neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), by Western blot or targeted proteomics. A decrease in the levels of these proteins would strongly support a CRBN-mediated mechanism.
-
Cytokine Release Assay: In peripheral blood mononuclear cells (PBMCs), IMiDs are known to inhibit the production of pro-inflammatory cytokines like TNF-α and enhance the production of anti-inflammatory cytokines like IL-10. Measure these cytokines in the supernatant of treated cells using ELISA or a multiplex bead array.
-
Cell Proliferation Assay: Assess the anti-proliferative effect of this compound on cancer cell lines known to be sensitive to IMiDs.
Hypothetical Target: Phosphodiesterase 4 (PDE4)
Functional Assays:
-
cAMP Measurement Assay: PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP). Treat cells (e.g., U937 monocytes) with this compound and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
TNF-α Inhibition Assay: In lipopolysaccharide (LPS)-stimulated PBMCs or macrophages, measure the inhibition of TNF-α production by this compound.
Quantitative Data Summary
The results from these assays should be meticulously documented and summarized for comparative analysis.
| Assay Type | Key Parameter(s) | Example Target(s) |
| Isothermal Titration Calorimetry | Dissociation Constant (Kd) | CRBN, PDE4, CDK7, CAs |
| Surface Plasmon Resonance | Kd, Association Rate (kon), Dissociation Rate (koff) | CRBN, PDE4, CDK7, CAs |
| Neosubstrate Degradation | IC50 for protein degradation | CRBN |
| Cytokine Release | IC50 for TNF-α inhibition, EC50 for IL-10 induction | CRBN, PDE4 |
| Cell Proliferation | GI50 (50% growth inhibition) | CRBN, CDK7 |
| cAMP Measurement | EC50 for cAMP accumulation | PDE4 |
Part 4: Concluding Remarks and Future Directions
This guide provides a systematic and scientifically rigorous pathway for elucidating the therapeutic potential of this compound. By leveraging the known pharmacology of the isoindoline scaffold, we can formulate and test clear hypotheses regarding its molecular targets. The combination of unbiased proteomics, high-resolution biophysical characterization, and target-specific functional assays constitutes a self-validating system for target identification.
Successful identification of a primary target will pave the way for lead optimization, in vivo efficacy studies in relevant disease models, and a comprehensive evaluation of the compound's safety and pharmacokinetic profile. The journey from a novel chemical entity to a potential therapeutic is complex, but it begins with a fundamental understanding of its mechanism of action, a process this guide is designed to facilitate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of Isoindolin-5-ol Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of isoindolin-5-ol hydrochloride as a valuable starting fragment for drug discovery campaigns. We will delve into the core principles of Fragment-Based Drug Discovery (FBDD), leveraging the unique structural and chemical attributes of the isoindolin-5-ol scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of FBDD for the identification of novel, high-quality lead compounds.
Part 1: The Fragment-Based Philosophy: Why Start Small?
Fragment-Based Drug Discovery has emerged as a powerful alternative to traditional high-throughput screening (HTS). The core tenet of FBDD is to screen low molecular weight compounds, or "fragments," that bind to a biological target with low affinity.[1] These initial interactions are then optimized through structure-guided chemistry to generate potent and selective lead molecules.[1] This approach offers several advantages, including a more comprehensive exploration of chemical space and a higher probability of achieving favorable drug-like properties in the final lead compounds.
A key guiding principle in FBDD is the "Rule of Three," which provides a set of empirical guidelines for the properties of an ideal fragment:
-
Molecular Weight: ≤ 300 Da
-
cLogP: ≤ 3
-
Number of Hydrogen Bond Donors: ≤ 3
-
Number of Hydrogen Bond Acceptors: ≤ 3
This compound aligns well with these principles, making it an excellent candidate for inclusion in a fragment library.
Part 2: Profile of a Privileged Fragment: this compound
Chemical Identity:
| Property | Value |
| IUPAC Name | 2,3-dihydro-1H-isoindol-5-ol hydrochloride |
| CAS Number | 1126832-40-3 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
Structural Features and Physicochemical Properties:
The isoindolin-5-ol scaffold presents a compelling combination of features for FBDD:
-
Rigid Bicyclic Core: The fused ring system reduces conformational flexibility, which can lead to more favorable binding entropy upon interaction with a target.
-
Defined Exit Vectors: The secondary amine and the phenolic hydroxyl group provide clear points for chemical elaboration and optimization of binding interactions.
-
3D-Rich Shape: The non-planar structure of the isoindoline ring allows for exploration of three-dimensional binding pockets, a recognized advantage in modern drug discovery.[2]
-
Favorable Physicochemical Properties: The molecule's low molecular weight and balanced polarity position it well within the "Rule of Three" space, enhancing the likelihood of achieving good pharmacokinetic properties in subsequent analogs.
Part 3: The FBDD Workflow: From Fragment Hit to Lead Candidate
The journey from a weakly binding fragment to a potent lead compound is a systematic process. The following sections outline the key stages of this workflow, using isoindolin-5-ol as a representative example.
Fragment Library Design and Screening
The initial step involves the creation of a diverse library of fragments that adhere to the "Rule of Three." this compound would be a valuable component of such a library. The screening of this library against the biological target of interest is typically performed using sensitive biophysical techniques capable of detecting weak binding events.
Commonly Employed Screening Techniques:
-
Surface Plasmon Resonance (SPR): A label-free technique that measures changes in refractive index upon binding of the fragment to a target immobilized on a sensor chip.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects binding by observing changes in the chemical shifts of either the protein or the fragment upon complex formation.
-
X-ray Crystallography: Provides high-resolution structural information of the fragment bound to the target, offering direct insights into the binding mode and guiding subsequent optimization efforts.[3]
Hit Validation and Characterization
Once initial hits are identified, it is crucial to validate that the observed binding is specific and not an artifact of the screening method. This can be achieved through orthogonal screening techniques and by assessing the dose-response relationship of the fragment's binding.
From Fragment to Lead: The Art of Chemical Elaboration
With a validated fragment hit in hand, the next phase involves chemically modifying the fragment to improve its potency and selectivity. This is a structure-guided process, heavily reliant on the three-dimensional information of the fragment-target complex.
Strategies for Fragment Evolution:
-
Fragment Growing: Involves adding chemical functionality to the fragment to engage with adjacent binding pockets on the target protein. For isoindolin-5-ol, this could involve derivatization of the secondary amine or the phenolic hydroxyl group.
-
Fragment Linking: If two different fragments are found to bind in close proximity on the target, they can be chemically linked to create a larger, more potent molecule.
-
Fragment Merging: Involves combining the structural features of two or more overlapping fragments into a single, optimized molecule.
The isoindoline scaffold has been explored for the synthesis of various biologically active compounds, including dopamine D2 partial agonists and antibacterial agents, demonstrating its utility as a core structure for medicinal chemistry efforts.[4][5][6]
Part 4: Experimental Protocols and Methodologies
General Protocol for Surface Plasmon Resonance (SPR) Screening
-
Target Immobilization: The purified target protein is covalently immobilized on a sensor chip surface.
-
Fragment Library Preparation: Fragments, including this compound, are dissolved in a suitable buffer at a concentration typically in the millimolar range.
-
Screening: The fragment solutions are injected over the sensor chip surface, and the binding response is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are analyzed to identify fragments that exhibit a concentration-dependent binding response.
-
Affinity Determination: For validated hits, a full dose-response curve is generated to determine the binding affinity (K_D).
Illustrative Synthesis of an Isoindolin-5-ol Analog
The following represents a general, hypothetical synthetic route for the elaboration of the isoindolin-5-ol core, a common practice in fragment-to-lead campaigns. Specific reagents and conditions would be adapted based on the desired target analog.
Scheme 1: N-Alkylation of Isoindolin-5-ol
This reaction would introduce a substituent on the secondary amine, allowing for the exploration of interactions within a specific sub-pocket of the target protein.
Part 5: Visualizing the FBDD Process
Diagram 1: The Fragment-Based Drug Discovery Workflow
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Diagram 2: Key Structural Features of Isoindolin-5-ol
Caption: The chemical structure of Isoindolin-5-ol and its key attributes for FBDD.
Conclusion
This compound represents a high-quality starting point for Fragment-Based Drug Discovery campaigns. Its adherence to the "Rule of Three," coupled with its rigid, three-dimensional structure and clear vectors for chemical elaboration, makes it an attractive scaffold for the development of novel therapeutics against a wide range of biological targets. By employing the systematic and structure-guided principles of FBDD, researchers can effectively leverage fragments like isoindolin-5-ol to accelerate the discovery of potent and selective lead compounds.
References
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). | Semantic Scholar [semanticscholar.org]
- 3. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoindolin-5-ol | 54544-67-1 [chemicalbook.com]
- 5. Isoindolin-5-ol , 98% , 54544-67-1 - CookeChem [cookechem.com]
- 6. Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Isoindolin-5-ol Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Isoindolin-5-ol hydrochloride (CAS No. 1126832-40-3), a key intermediate in pharmaceutical research and development. The structural elucidation of such molecules is fundamental to ensuring the integrity of medicinal chemistry programs. Herein, we present a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation that underpin its structural confirmation.
Introduction to this compound
This compound is a heterocyclic compound featuring a bicyclic isoindoline core with a hydroxyl substituent on the benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, a critical attribute for many pharmaceutical applications. Accurate and comprehensive spectroscopic characterization is paramount for verifying its chemical identity and purity. This guide will focus on the practical application and interpretation of ¹H NMR, ¹³C NMR, and MS data for this compound.
Molecular Structure and Spectroscopic Correlation
The structural framework of this compound dictates its unique spectroscopic signature. Understanding the relationship between the molecular geometry and the expected spectroscopic signals is the first step in a rigorous analysis.
An In-Depth Technical Guide to the Solubility and Stability Profiling of Isoindolin-5-ol Hydrochloride
Introduction: The Criticality of Early-Stage Physicochemical Characterization
Isoindolin-5-ol hydrochloride is a heterocyclic compound featuring the isoindoline core, a scaffold present in a number of clinically approved drugs.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties is paramount for successful drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility and stability profile of this compound. Adherence to these principles will de-risk development, inform formulation strategies, and ensure regulatory compliance.
The hydrochloride salt form suggests an effort to improve the aqueous solubility of the parent molecule, which contains a basic secondary amine. However, the presence of a phenolic hydroxyl group introduces potential complexities, including pH-dependent solubility and susceptibility to oxidation. Therefore, a detailed investigation as outlined herein is not merely a data-gathering exercise but a critical step in understanding the molecule's behavior.
Part 1: Foundational Physicochemical Characterization
A robust understanding of the intrinsic properties of this compound is the bedrock upon which all subsequent solubility and stability studies are built. These parameters govern the molecule's behavior in various environments and are crucial for interpreting more complex stability data.
Ionization Constant (pKa) Determination
The pKa is a measure of the extent of ionization of a compound at a given pH.[2] For this compound, with its secondary amine and phenolic hydroxyl group, determining the pKa values is essential for predicting its solubility and absorption characteristics across the physiological pH range.
Experimental Protocol: Potentiometric Titration
-
Preparation of Standard Solution: Accurately weigh and dissolve approximately 10-20 mg of this compound in a known volume of deionized water or a suitable co-solvent if aqueous solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the solution in a thermostatted vessel at 25°C.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.
Partition Coefficient (Log P) and Distribution Coefficient (Log D)
Log P, the octanol-water partition coefficient, is a key indicator of a molecule's lipophilicity, which influences its permeability across biological membranes.[3] Log D takes into account the ionization state at a specific pH, providing a more physiologically relevant measure.
Experimental Protocol: HPLC-based Log P/D Determination
-
System Suitability: Utilize a reversed-phase HPLC system with a C18 column.[4]
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer at a specific pH (e.g., pH 7.4 for Log D).
-
Standard Preparation: Prepare solutions of reference compounds with known Log P values.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase.
-
Chromatographic Analysis: Inject the standards and the sample, and determine the retention time for each.
-
Calculation: A calibration curve is generated by plotting the known Log P values of the standards against their retention times. The Log P/D of this compound is then calculated from its retention time using the calibration curve.[5]
Solid-State Characterization
The solid-state properties of an API, including its crystallinity and hygroscopicity, significantly impact its stability, dissolution rate, and manufacturability.[6]
1.3.1. Crystallinity Assessment
X-ray powder diffraction (XRPD) is the definitive technique for determining the crystalline or amorphous nature of the API. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify any polymorphic forms.[7]
1.3.2. Hygroscopicity Testing
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[8] This is a critical parameter for a hydrochloride salt, as moisture uptake can lead to physical instability (deliquescence) and chemical degradation.
Experimental Protocol: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place a small, accurately weighed amount of this compound into the DVS instrument.
-
Experimental Setup: Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature (e.g., 25°C), typically from 0% to 95% RH.
-
Data Acquisition: The instrument records the change in mass as a function of RH.
-
Data Analysis: A sorption/desorption isotherm is generated, from which the hygroscopicity can be classified according to established criteria (e.g., European Pharmacopoeia).[9]
| Parameter | Methodology | Significance |
| pKa | Potentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis[10][11] | Predicts solubility and absorption at different pH values. |
| Log P / Log D | Shake-Flask Method, HPLC[3][5] | Indicates lipophilicity and membrane permeability. |
| Crystallinity | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)[7] | Affects solubility, stability, and processing. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS)[8] | Determines moisture sensitivity and informs storage/handling. |
Part 2: Comprehensive Solubility Profiling
A detailed understanding of the solubility of this compound in various media is crucial for formulation development, from early-stage in vitro assays to late-stage dosage form design.
Kinetic vs. Thermodynamic Solubility
It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening and reflects the solubility of a compound from a DMSO stock solution, which may lead to supersaturation.[12] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is more relevant for formulation development.[13]
Experimental Workflow for Solubility Determination
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. ijirss.com [ijirss.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wishrutpharma.com [wishrutpharma.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. alfa-chemclinix.com [alfa-chemclinix.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
The Isoindoline Scaffold: A Journey from Chemical Curiosity to Therapeutic Cornerstone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Architecture of Isoindoline
The isoindoline core, a bicyclic heterocycle comprising a benzene ring fused to a five-membered nitrogen-containing ring, has carved a unique and compelling niche in the landscape of medicinal chemistry.[1] Its deceptively simple structure belies a remarkable conformational and electronic versatility, allowing it to serve as a versatile pharmacophore for a broad spectrum of biological targets.[2] From its early beginnings as a synthetic curiosity to its notorious association with the thalidomide tragedy and its subsequent redemption as a platform for powerful immunomodulatory and anticancer agents, the story of isoindoline is a testament to the intricate and often unpredictable path of drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, and medicinal chemistry of isoindoline compounds, offering insights for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable scaffold.
A Historical Odyssey: The Evolving Role of Isoindolines in Medicine
The journey of isoindoline compounds in medicinal chemistry is a captivating narrative of serendipity, tragedy, and scientific resilience. While the isoindole ring system has been known for over a century, its therapeutic potential remained largely unexplored until the mid-20th century.[3]
A pivotal moment in the history of isoindoline chemistry was the development of the Gabriel synthesis in the late 19th century. This reaction, which utilizes potassium phthalimide (an isoindoline-1,3-dione salt) to convert primary alkyl halides into primary amines, provided a robust method for the synthesis of N-substituted isoindoline-1,3-diones and laid the groundwork for future explorations of this chemical space.[4][5]
The story of isoindoline in medicine is inextricably linked with the rise and fall, and eventual resurrection, of thalidomide . Initially synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was marketed as a seemingly safe and effective sedative and antiemetic, particularly for morning sickness in pregnant women.[6][7] However, this seemingly innocuous drug led to one of the most devastating medical tragedies in history, causing severe birth defects in thousands of children worldwide.[8] The thalidomide disaster served as a stark wake-up call, leading to a fundamental overhaul of drug regulations and testing protocols globally.[9]
For decades, thalidomide was relegated to the annals of medical infamy. However, in a remarkable turn of events, the drug was repurposed in the latter half of the 20th century for the treatment of erythema nodosum leprosum, a painful complication of leprosy.[10] This rediscovery sparked renewed interest in the therapeutic properties of the isoindoline scaffold, leading to intensive research into its mechanism of action and the development of safer, more potent analogs.
This research culminated in the development of the Immunomodulatory Drugs (IMiDs®) , most notably lenalidomide and pomalidomide .[11] These second- and third-generation thalidomide analogs exhibit significantly enhanced immunomodulatory and anticancer activities with a more favorable safety profile.[11] Their success in treating multiple myeloma and other hematological malignancies has solidified the isoindoline scaffold as a cornerstone of modern cancer therapy.[2]
Beyond the IMiDs, the isoindoline core is found in a diverse array of clinically approved drugs, including the anti-inflammatory agent apremilast , the non-steroidal anti-inflammatory drug (NSAID) indoprofen , and the antihypertensive diuretic chlorthalidone , highlighting the broad therapeutic applicability of this versatile scaffold.[1][12]
Unraveling the Mechanism of Action: The Cereblon Connection
A significant breakthrough in understanding the biological activity of thalidomide and its analogs was the identification of cereblon (CRBN) as their primary molecular target. Cereblon is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which plays a crucial role in protein homeostasis by targeting specific proteins for proteasomal degradation.
The binding of immunomodulatory drugs to cereblon alters the substrate specificity of the E3 ligase complex. This leads to the ubiquitination and subsequent degradation of specific downstream protein targets, most notably the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) . These transcription factors are essential for the survival and proliferation of multiple myeloma cells. Their degradation triggers a cascade of downstream effects, including:
-
Direct anti-proliferative and pro-apoptotic effects on cancer cells.
-
Immunomodulatory effects , such as the enhancement of T-cell and Natural Killer (NK) cell activity.
-
Anti-angiogenic effects , inhibiting the formation of new blood vessels that tumors need to grow.
-
Anti-inflammatory effects , through the modulation of cytokine production, such as the inhibition of tumor necrosis factor-alpha (TNF-α) and the stimulation of interleukin-10 (IL-10).
The following diagram illustrates the signaling pathway initiated by the interaction of immunomodulatory drugs with cereblon:
References
- 1. preprints.org [preprints.org]
- 2. orgosolver.com [orgosolver.com]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Isoindole - Wikipedia [en.wikipedia.org]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
The Versatile Scaffold: A Technical Guide to Isoindolin-5-ol Hydrochloride in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[1] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents targeting a wide array of biological targets. This guide provides an in-depth exploration of a particularly valuable building block, isoindolin-5-ol hydrochloride, for the synthesis of innovative compounds with significant therapeutic potential. We will delve into its chemical properties, reactivity, and provide detailed, field-proven protocols for its derivatization, with a focus on the synthesis of dopamine D2 receptor partial agonists and other bioactive molecules.
Core Characteristics of this compound
This compound is a bifunctional molecule featuring a secondary amine within the isoindoline ring system and a phenolic hydroxyl group on the benzene ring. This dual functionality allows for selective modification at either the nitrogen or the oxygen atom, making it a versatile precursor for generating diverse chemical libraries.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | Internal Calculation |
| Molecular Weight | 171.62 g/mol | Internal Calculation |
| Appearance | Off-white to light brown solid | Supplier Data |
| Solubility | Soluble in water, methanol, DMSO | Supplier Data |
Handling and Safety Considerations
As with any chemical reagent, proper handling of this compound is crucial. It is important to consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
-
Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Synthetic Utility: Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its nucleophilic centers: the secondary amine and the phenolic hydroxyl group. The hydrochloride salt form protects the amine, allowing for selective reactions at the hydroxyl group. Alternatively, neutralization of the salt liberates the free base, enabling reactions at the nitrogen.
O-Alkylation: Gateway to 6-Alkoxyisoindolin-1-one Derivatives
A key application of isoindolin-5-ol is in the synthesis of 6-alkoxyisoindolin-1-one derivatives, which have shown promise as dopamine D2 partial agonists for the potential treatment of psychiatric disorders. The synthesis involves the O-alkylation of the phenolic hydroxyl group, followed by oxidation of the isoindoline ring to the corresponding isoindolin-1-one.
References
The Neuroprotective Potential of Isoindoline Analogues: A Technical Guide for Researchers
Abstract
Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. This has spurred intensive research into novel therapeutic strategies aimed at mitigating neuronal damage and preserving cognitive and motor functions. Among the promising classes of compounds, isoindoline analogues have emerged as potent neuroprotective agents. This in-depth technical guide provides a comprehensive overview of the neuroprotective effects of isoindoline analogues for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, focusing on the modulation of key signaling pathways such as NF-κB and Nrf2, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to accelerate the discovery and development of next-generation neuroprotective therapeutics.
Introduction: The Therapeutic Promise of Isoindoline Analogues in Neurodegeneration
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically successful drugs.[1] Analogues of isoindoline, such as thalidomide, lenalidomide, and pomalidomide, initially developed for other indications, have demonstrated significant neuroprotective properties in a variety of preclinical models of neurodegenerative diseases.[2][3][4] Their therapeutic potential stems from their pleiotropic mechanisms of action, which include potent anti-inflammatory and antioxidant effects.[5][6]
Neuroinflammation and oxidative stress are two interconnected pathological hallmarks of many neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[7][8] Chronic activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS), leads to the sustained release of pro-inflammatory cytokines and reactive oxygen species (ROS), creating a neurotoxic environment that contributes to neuronal cell death.[9][10] Isoindoline analogues have shown the ability to modulate these detrimental processes, thereby offering a promising avenue for therapeutic intervention.
This guide will explore the intricate molecular mechanisms by which these compounds exert their neuroprotective effects and provide detailed protocols for assessing their efficacy in both in vitro and in vivo models.
Core Mechanisms of Neuroprotection: A Tale of Two Pathways
The neuroprotective effects of isoindoline analogues are largely attributed to their ability to modulate two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the master regulator of the antioxidant response.
Taming the Inflammatory Cascade: Modulation of the NF-κB Signaling Pathway
The NF-κB transcription factor family plays a central role in orchestrating the inflammatory response.[9][10] In the context of neurodegeneration, the canonical NF-κB pathway is often chronically activated in glial cells, leading to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules that perpetuate the neuroinflammatory cycle.[7][11]
Isoindoline analogues, particularly thalidomide and its derivatives, are potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production.[2] Their mechanism involves enhancing the degradation of TNF-α mRNA.[12] By suppressing TNF-α, these compounds can dampen the activation of the NF-κB pathway, thereby reducing the production of a cascade of inflammatory mediators.[9][10][11]
The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[9][10][11]
Below is a diagram illustrating the canonical NF-κB signaling pathway and the inhibitory action of isoindoline analogues.
Caption: Canonical NF-κB signaling pathway and its inhibition by isoindoline analogues.
Bolstering Cellular Defenses: Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway
Oxidative stress, resulting from an imbalance between the production of ROS and the cell's antioxidant capacity, is a major contributor to neuronal damage in neurodegenerative diseases.[13] The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[14]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[14][15] In the presence of oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[15] This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[14][16]
These Nrf2 target genes encode for a wide array of antioxidant and detoxification enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione S-transferases (GSTs).[17][18] The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles, thereby protecting neurons from oxidative damage.[13][19]
Recent studies have shown that certain isoindoline derivatives can activate the Nrf2 pathway, leading to increased expression of these protective genes and a reduction in intracellular ROS levels.[13][19][20]
The following diagram illustrates the activation of the Nrf2-ARE pathway.
Caption: Activation of the Nrf2-ARE antioxidant response pathway.
Experimental Evaluation of Neuroprotective Effects: In Vitro Protocols
A robust and reproducible assessment of the neuroprotective properties of isoindoline analogues is crucial for their development as therapeutics. This section provides detailed, step-by-step protocols for key in vitro assays.
Assessment of Cell Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[21]
Target Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used and well-characterized cell line for neurotoxicity and neuroprotection studies.[22][23]
Protocol:
-
Cell Seeding:
-
Treatment:
-
Prepare stock solutions of the isoindoline analogues in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to the desired final concentrations in serum-free culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the test compounds. Include appropriate vehicle controls.
-
Pre-incubate the cells with the compounds for a specified period (e.g., 2 hours).
-
Introduce a neurotoxic insult, such as hydrogen peroxide (H₂O₂) to induce oxidative stress, at a pre-determined toxic concentration.[13][19] Include a positive control (neurotoxin alone) and a negative control (medium alone).
-
Incubate the plate for an additional 24 hours.[20]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from all other readings.
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Caption: Experimental workflow for the DCFH-DA intracellular ROS assay.
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from preclinical studies on the neuroprotective effects of various isoindoline analogues.
Table 1: In Vitro Neuroprotective Effects of Isoindoline Analogues
| Isoindoline Analogue | Cell Line | Neurotoxic Insult | Concentration | Outcome Measure | Result | Reference |
| Thalidomide | Mouse brain homogenates | Lipid peroxidation | Not specified | Inhibition of lipid peroxidation | Significant inhibition | [5] |
| Lenalidomide | G93A SOD1 mouse spinal cord neurons | Mutant SOD1 toxicity | Not specified | Neuronal cell count | 33% more neurons compared to vehicle | [24] |
| Pomalidomide | Rat primary cortical neurons | H₂O₂ | Not specified | Cell Viability | Significantly increased | [25] |
| Isoindoline-1,3-dione derivative (7a) | PC12 cells | H₂O₂ | 100 µM | Cell Viability | Most potent neuroprotective effect | [26] |
| 3,6'-Dithiothalidomide | Sprague-Dawley rat brain | Traumatic Brain Injury | 28 mg/kg | Neuronal degeneration | Significantly reduced | [3] |
Table 2: In Vivo Neuroprotective Effects of Isoindoline Analogues
| Isoindoline Analogue | Animal Model | Disease Model | Dosage | Outcome Measure | Result | Reference |
| Thalidomide | Mice | Focal cerebral ischemia | 20 mg/kg | Infarct volume | Significantly reduced | [5] |
| Lenalidomide | Rotenone-induced PD rat model | Parkinson's Disease | 100 mg/kg for 28 days | Motor impairments | Alleviated motor deficits | [6] |
| Pomalidomide | Rat model of TBI | Traumatic Brain Injury | 0.5 mg/kg | Neurodegeneration | Alleviated TBI-induced neurodegeneration | [27] |
| Pomalidomide | α-synuclein-based PD rat model | Parkinson's Disease | 20 mg/kg | Motor performance | Fully rescued motor impairment |
Conclusion and Future Directions
Isoindoline analogues represent a highly promising class of compounds for the development of novel neuroprotective therapies. Their ability to concurrently target both neuroinflammation and oxidative stress through the modulation of the NF-κB and Nrf2 signaling pathways provides a multifaceted approach to combating the complex pathology of neurodegenerative diseases. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of these compounds.
Future research should focus on the development of novel isoindoline analogues with improved CNS penetration and enhanced selectivity for their molecular targets. Furthermore, a deeper understanding of the intricate interplay between the NF-κB and Nrf2 pathways and how isoindoline analogues modulate this crosstalk will be critical for optimizing their therapeutic potential. Ultimately, continued investigation into this fascinating class of molecules holds the promise of delivering effective treatments for patients suffering from the devastating consequences of neurodegenerative diseases.
References
- 1. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Injury Neuroprotective Effects of the Thalidomide Analog 3,6'-Dithiothalidomide on Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of thalidomide on MPTP-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide protects against ischemic neuronal damage induced by focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective action of lenalidomide on rotenone model of Parkinson's Disease: Neurotrophic and supportive actions in the substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mygenefood.com [mygenefood.com]
- 17. mdpi.com [mdpi.com]
- 18. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Pomalidomide Reduces Ischemic Brain Injury in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pomalidomide Improves Motor Behavioral Deficits and Protects Cerebral Cortex and Striatum Against Neurodegeneration Through a Reduction of Oxidative/Nitrosative Damages and Neuroinflammation After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Repurposing Pomalidomide as a Neuroprotective Drug: Efficacy in an Alpha-Synuclein-Based Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antioxidant Properties of Hydroxylated Isoindoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Emerging Role of Hydroxylated Isoindolines in Combating Oxidative Stress
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] Antioxidants mitigate this damage by neutralizing ROS, making them a critical area of therapeutic research. The isoindoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. This guide focuses on a specific, highly promising subclass: hydroxylated isoindoline derivatives. The presence of one or more hydroxyl (-OH) groups on the aromatic portions of the isoindoline framework is hypothesized to be a key determinant of their potent antioxidant capabilities.
This technical guide provides a comprehensive overview of the synthesis, antioxidant mechanisms, structure-activity relationships (SAR), and evaluation protocols for hydroxylated isoindoline derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising class of compounds.
Synthetic Strategies for Hydroxylated Isoindoline Derivatives
The synthesis of the isoindoline core can be achieved through various established routes. A common and effective method involves the reaction of phthalic anhydrides with primary amines.[2] For creating hydroxylated derivatives, precursors containing phenolic groups are utilized. Another versatile approach is the one-pot synthesis from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols, which proceeds under mild, metal-free conditions.[3][4]
Caption: General synthetic route to hydroxylated isoindolines.
Core Antioxidant Mechanisms: The Role of the Hydroxyl Group
The antioxidant activity of phenolic compounds, including hydroxylated isoindolines, is primarily attributed to their ability to scavenge free radicals. This is accomplished through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6]
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting isoindoline phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which prevents it from becoming a highly reactive species itself.[5]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. The radical cation can then be deprotonated.
For phenolic compounds, the HAT mechanism is often considered dominant.[7] Theoretical studies using density functional theory (DFT) have shown that the O-H bond dissociation enthalpy (BDE) is a critical parameter for predicting antioxidant activity; a lower BDE facilitates easier hydrogen donation and thus stronger radical scavenging.[8][9] The hydroxylamine moiety, when present, has been identified as a key structural factor for this activity.[8]
Caption: The Hydrogen Atom Transfer (HAT) mechanism.
Structure-Activity Relationship (SAR) Insights
The antioxidant potency of hydroxylated isoindoline derivatives is not uniform but is instead highly dependent on their specific chemical structure. Key SAR findings from various studies reveal critical patterns:
-
Role of Hydroxyl Groups: The number and position of -OH groups are paramount. Generally, an increasing number of hydroxyl groups correlates with higher antioxidant activity.[10] Specifically, an ortho-dihydroxy (catechol) arrangement on a benzene ring significantly enhances radical scavenging capacity.[11]
-
Influence of Other Substituents: The electronic properties of other groups on the aromatic rings modulate activity.
-
Electron-donating groups (like methoxy, -OCH₃) can enhance antioxidant activity.[12]
-
Electron-withdrawing groups (like chloro, -Cl) at specific positions have also been shown to increase antioxidant efficacy in certain isoindoline-pyridine derivatives, suggesting a complex interplay of electronic and steric factors.[13]
-
-
Steric Factors: The presence of bulky groups near the hydroxyl function can influence its ability to interact with and neutralize radicals. One study on isoindolinone derivatives found that a cyclohexanol group conferred the highest activity, and branched alkyl chains were more effective than linear ones.[3]
| Feature | Impact on Antioxidant Activity | Reference |
| Number of -OH Groups | Generally, more -OH groups increase activity. | [10] |
| Position of -OH Groups | ortho-dihydroxy (catechol) configuration is highly effective. | [11] |
| Electron-Donating Groups | Can lower the activation energy for hydrogen abstraction. | [12] |
| Electron-Withdrawing Groups | Can increase activity depending on position and molecular context. | [13] |
| Alkyl Chain Substituents | Branched chains and cyclic structures can enhance activity. | [3] |
In Vitro Evaluation of Antioxidant Activity: Standard Protocols
To quantify and compare the antioxidant potential of newly synthesized derivatives, several standardized in vitro assays are essential. These assays are based on the ability of the test compound to scavenge stable, colored free radicals, with the activity measured spectrophotometrically.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and rapid assays for screening antioxidant activity.[14] The principle is based on the reduction of the stable DPPH radical, which is deep violet, to the pale yellow, non-radical form, DPPH-H, upon accepting a hydrogen atom from an antioxidant.[14] The decrease in absorbance is measured at approximately 517 nm.[14][15]
Caption: Experimental workflow for the DPPH antioxidant assay.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[15] This solution is light-sensitive and should be prepared fresh and kept in the dark.[15] Dilute the stock to achieve a working concentration with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[14]
-
Test Compounds & Standard: Prepare a stock solution of the hydroxylated isoindoline derivative (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for a positive control, such as Ascorbic Acid or Trolox.[14]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each concentration of the test compound, standard, and solvent blank into triplicate wells.[14]
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[14]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[15]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100.[14]
-
Where Acontrol is the absorbance of the solvent blank with DPPH and Asample is the absorbance of the test compound with DPPH.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % scavenging activity against the compound concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[16][17] This radical is generated by oxidizing ABTS with potassium persulfate, resulting in a characteristic blue-green solution with maximum absorbance at 734 nm.[16][18] Antioxidants reduce the ABTS•+, causing decolorization that is proportional to their concentration.[18]
Caption: Experimental workflow for the ABTS antioxidant assay.
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[16] Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12–16 hours to generate the radical cation.[16][18]
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[19]
-
Test Compounds & Standard: Prepare serial dilutions of the test compounds and a standard, typically Trolox, a water-soluble vitamin E analog.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to a cuvette or microplate well.
-
Add a larger, pre-determined volume of the ABTS•+ working solution to initiate the reaction.
-
After a fixed incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[18]
-
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition against different concentrations of Trolox.[20] The TEAC value of the test compound is then determined by comparing its scavenging activity to that of Trolox.
-
Summary of Reported In Vitro Activity
Several studies have quantified the antioxidant potential of isoindoline derivatives. The following table summarizes representative data.
| Compound ID | Assay | IC₅₀ / EC₅₀ (mM) | Reference |
| Compound 7d[13] | DPPH | 0.65 | [13] |
| Compound 7d[13] | ABTS | 0.52 | [13] |
| Compound 2f[3] | ABTS | 0.0277 (27.72 µg/mL) | [3] |
| Compound 2c[3] | ABTS | 0.0407 (40.76 µg/mL) | [3] |
| Note: Direct comparison between studies should be done with caution due to variations in experimental conditions. |
Cell-Based Evaluation: The Cellular Antioxidant Activity (CAA) Assay
While in vitro chemical assays are excellent for initial screening, they do not account for biological factors like cell uptake, distribution, and metabolism.[21][22] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.[22][23]
The assay principle involves the use of a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[23] DCFH-DA diffuses into cells where cellular esterases remove the acetate groups, trapping the non-fluorescent DCFH inside.[21][23] When the cells are subjected to oxidative stress (e.g., using a peroxyl radical generator like ABAP), intracellular ROS oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[21][22] An effective antioxidant will enter the cell and quench these ROS, thus preventing the oxidation of DCFH and reducing the fluorescence signal.[23]
Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.
Experimental Protocol: CAA Assay
-
Cell Culture:
-
Assay Procedure:
-
Wash the confluent cell monolayer with phosphate-buffered saline (PBS).[21]
-
Treat cells with media containing the test compounds (hydroxylated isoindolines) and a standard (e.g., Quercetin) at various concentrations for a set period (e.g., 1 hour).[25]
-
Add the DCFH-DA probe solution to the wells and incubate to allow for cellular uptake and deacetylation.[23]
-
Wash the cells again to remove the extracellular probe.[23]
-
Add a free radical initiator (e.g., ABAP or a similar agent) to all wells to induce oxidative stress.[21]
-
Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence (excitation ~485 nm, emission ~538 nm) kinetically over a period of time (e.g., every 5 minutes for 1 hour).[25]
-
-
Data Analysis:
-
The data are typically analyzed by calculating the area under the curve (AUC) of fluorescence versus time.
-
The CAA value is calculated by comparing the AUC of the sample-treated wells to the control (no antioxidant) wells. Results are often expressed as quercetin equivalents.[22]
-
Application in Neuroprotection: Modulating the NRF2 Pathway
Oxidative stress is a major contributor to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] The antioxidant properties of hydroxylated isoindoline derivatives make them attractive candidates for neuroprotective agents.
Studies have shown that certain isoindoline-dione derivatives can protect neuronal-like cells (e.g., human SH-SY5Y) from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).[1][2] This protection is manifested by increased cell viability and a reduction in intracellular ROS levels.[1] A key mechanism underlying this neuroprotective effect is the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2][26]
Under normal conditions, NRF2 is kept inactive in the cytoplasm. In the presence of oxidative stress or activators (like some isoindoline derivatives), NRF2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO-1).[2][27][28] By upregulating these endogenous antioxidant defenses, isoindoline derivatives can provide robust and lasting protection against neuronal damage.[1][2]
Caption: Simplified NRF2 antioxidant response pathway activation.
Conclusion and Future Perspectives
Hydroxylated isoindoline derivatives represent a promising and versatile class of antioxidant compounds. Their efficacy is rooted in the hydrogen-donating capability of their phenolic hydroxyl groups, a property that can be finely tuned through synthetic modifications based on established structure-activity relationships. The protocols detailed in this guide—from initial in vitro screening with DPPH and ABTS assays to more biologically relevant cell-based CAA assays—provide a robust framework for their evaluation.
The demonstrated ability of these compounds to not only directly scavenge free radicals but also to upregulate endogenous antioxidant defenses via the NRF2 pathway highlights their potential as neuroprotective agents. Future research should focus on:
-
Expanding SAR studies to optimize potency and selectivity.
-
Investigating metabolic stability and bioavailability to identify lead candidates for in vivo studies.
-
Exploring their therapeutic potential in animal models of oxidative stress-related diseases.
By leveraging the insights and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of hydroxylated isoindoline derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical elucidation on structure-antioxidant activity relationships for indolinonic hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. ABTS radical cation decolorization assay: Significance and symbolism [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. kamiyabiomedical.com [kamiyabiomedical.com]
- 24. researchgate.net [researchgate.net]
- 25. zen-bio.com [zen-bio.com]
- 26. Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Isoindolin-5-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolin-5-ol and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The isoindoline scaffold is a key structural motif found in a range of biologically active compounds. The presence of a hydroxyl group at the 5-position of the isoindoline ring offers a strategic point for further functionalization, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This document provides a comprehensive, in-depth technical guide for the synthesis of Isoindolin-5-ol hydrochloride, a stable salt form of the parent compound, suitable for storage and further application.
The protocol herein outlines a two-step synthetic sequence commencing with the commercially available 4-hydroxyphthalic acid. The first step involves the formation of the intermediate, 5-hydroxyisoindoline-1,3-dione, through a condensation reaction. The subsequent step details the reduction of the dione functionality to furnish the desired isoindolin-5-ol, which is then converted to its hydrochloride salt for enhanced stability and handling. This guide is designed to provide not just a procedural outline, but also the scientific rationale behind the chosen methodologies, ensuring a thorough understanding for the successful execution of the synthesis.
Synthesis Overview
The synthesis of this compound is accomplished through a two-step process starting from 4-hydroxyphthalic acid. The overall reaction scheme is presented below:
Step 1: Synthesis of 5-Hydroxyisoindoline-1,3-dione
4-Hydroxyphthalic acid is condensed with a source of ammonia at elevated temperatures to yield 5-hydroxyisoindoline-1,3-dione. This reaction is a classic example of imide formation from a dicarboxylic acid.
Step 2: Reduction of 5-Hydroxyisoindoline-1,3-dione and Hydrochloride Salt Formation
The intermediate dione is then reduced to the corresponding isoindoline using a powerful reducing agent. The resulting isoindolin-5-ol is subsequently converted to its hydrochloride salt.
Experimental Protocols
Part 1: Synthesis of 5-Hydroxyisoindoline-1,3-dione
This protocol describes the formation of the phthalimide ring system from 4-hydroxyphthalic acid using urea as a convenient and effective source of ammonia at high temperatures.
Materials and Equipment:
-
4-Hydroxyphthalic acid
-
Urea
-
High-temperature heating mantle with a temperature controller
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Deionized water
-
Ethanol
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, thoroughly mix 4-hydroxyphthalic acid and urea. A molar ratio of 1:2 to 1:3 (4-hydroxyphthalic acid:urea) is recommended to ensure a sufficient ammonia source.
-
Heating and Reaction: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture gradually to a temperature of 180-200 °C. The mixture will melt and then solidify as the reaction proceeds. Maintain this temperature for 2-3 hours. The reaction releases ammonia and carbon dioxide.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add deionized water to the solid mass and break it up with a spatula.
-
Heat the suspension to boiling to dissolve any unreacted starting materials and urea byproducts.
-
Cool the mixture in an ice bath to precipitate the 5-hydroxyisoindoline-1,3-dione.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to a constant weight.
-
Expected Yield: 70-85%
Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected data should be consistent with the structure of 5-hydroxyisoindoline-1,3-dione.
Part 2: Synthesis of this compound
This part of the protocol details the reduction of the dione intermediate to the desired isoindoline and its subsequent conversion to the hydrochloride salt. Lithium aluminum hydride (LiAlH₄) is used as the reducing agent. Caution: LiAlH₄ is a highly reactive and flammable reagent that reacts violently with water. This procedure must be carried out under anhydrous conditions in a well-ventilated fume hood by personnel experienced in handling such reagents.
Materials and Equipment:
-
5-Hydroxyisoindoline-1,3-dione
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution in ethanol or ethyl acetate (e.g., 2 M)
-
Sodium sulfate (anhydrous)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and filtration
Step-by-Step Protocol:
-
Reaction Setup under Inert Atmosphere:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Purge the entire apparatus with a stream of dry nitrogen or argon.
-
-
Preparation of LiAlH₄ Suspension:
-
In the reaction flask, carefully add LiAlH₄ (a 3-4 fold molar excess relative to the 5-hydroxyisoindoline-1,3-dione) to anhydrous THF under a positive pressure of inert gas. The excess LiAlH₄ is necessary to react with the acidic hydroxyl group of the starting material.
-
Stir the suspension at room temperature.
-
-
Addition of the Starting Material:
-
Dissolve the 5-hydroxyisoindoline-1,3-dione in anhydrous THF.
-
Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An initial exothermic reaction is expected. Use an ice bath to control the temperature if necessary.
-
-
Reaction and Reflux:
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Cautious Work-up (Fieser & Fieser Method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a calculated amount of water dropwise to quench the excess LiAlH₄. For every 'x' g of LiAlH₄ used, add 'x' mL of water.
-
Next, add 'x' mL of 15% aqueous sodium hydroxide solution.
-
Finally, add '3x' mL of water.
-
Stir the resulting mixture vigorously for 30 minutes at room temperature. This procedure should produce a granular precipitate of aluminum salts that is easy to filter.
-
-
Isolation of the Free Base:
-
Filter the granular precipitate through a pad of Celite or a sintered glass funnel and wash the filter cake thoroughly with THF.
-
Combine the filtrate and the washings and dry the organic solution over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude isoindolin-5-ol as an oil or solid.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude isoindolin-5-ol in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ethanol or ethyl acetate (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected salt with cold anhydrous diethyl ether.
-
Dry the this compound in a vacuum oven to a constant weight.
-
Expected Yield: 40-60%
Quantitative Data Summary
| Parameter | Step 1: Imide Formation | Step 2: Reduction & Salt Formation |
| Starting Material | 4-Hydroxyphthalic acid | 5-Hydroxyisoindoline-1,3-dione |
| Key Reagents | Urea | Lithium aluminum hydride (LiAlH₄), HCl solution |
| Solvent | None (neat reaction) | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 180-200 °C | Reflux (approx. 66 °C) |
| Reaction Time | 2-3 hours | 4-6 hours |
| Expected Yield | 70-85% | 40-60% |
| Product | 5-Hydroxyisoindoline-1,3-dione | This compound |
Visualization of the Synthesis Workflow
HPLC purification method for Isoindolin-5-ol hydrochloride
An Application Guide for the Preparative HPLC Purification of Isoindolin-5-ol Hydrochloride
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a key building block in medicinal chemistry and drug discovery.[1][2] Recognizing the polar and ionizable nature of this compound, this guide emphasizes a systematic approach, beginning with analytical method development on a reversed-phase stationary phase and scaling to a preparative protocol. We will delve into the critical parameters of mobile phase selection, pH control, and column chemistry. Furthermore, this document provides a complete workflow, from initial sample preparation to post-purification analysis and sample recovery, equipping researchers with the necessary tools to achieve high purity and yield.
Introduction and Analyte Characterization
This compound is a polar aromatic heterocyclic compound. Its structure comprises a bicyclic isoindoline core with a hydroxyl group, conferring polarity, and a secondary amine which exists as a hydrochloride salt. This salt form enhances aqueous solubility but requires careful control of mobile phase pH to ensure consistent chromatographic behavior and optimal peak shape. High-performance liquid chromatography (HPLC) is the technique of choice for purifying such small molecules to the high degree of purity required for subsequent synthetic steps or biological assays.[3]
The primary goal in preparative chromatography is to maximize purity and yield while maintaining reasonable throughput.[4] This protocol is designed around a logical, scalable workflow: developing a robust analytical method first, then translating it to a larger preparative scale.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | (See below) | [6] |
| Molecular Formula | C₈H₁₀ClNO | [7][8] |
| Molecular Weight | 171.62 g/mol | [7][8] |
| Appearance | Solid | [9] |
| Key Features | Polar, Aromatic, Ionizable (Secondary Amine) | N/A |
Structure Image:
Foundational Workflow: From Sample to Purified Compound
A successful purification campaign follows a structured process. The diagram below illustrates the key stages, from initial sample handling to the final isolation of the pure compound. Each step is critical for ensuring the integrity and success of the purification.
Protocol Part I: Analytical Method Development
Before committing large quantities of material to a preparative column, an analytical-scale method must be developed to ensure the target compound can be resolved from its impurities.[4] This "scouting" phase saves time, solvent, and valuable crude product.
Core Principle: Reversed-Phase Chromatography
Reversed-phase HPLC (RP-HPLC) is the most versatile and widely used mode for the separation of small molecules.[10] It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For a polar compound like Isoindolin-5-ol, optimizing retention and peak shape is paramount.
Causality Behind Experimental Choices
-
Column Selection: A standard C18 column is a robust starting point. However, for enhanced retention of polar analytes, a column with a polar-embedded group (e.g., amide) or a polar-endcapping is recommended. These phases provide alternative selectivity and are more stable in highly aqueous mobile phases, mitigating the risk of "phase dewetting" or collapse.[11]
-
Mobile Phase pH: As a hydrochloride salt of an amine, the analyte's ionization state is pH-dependent. To ensure reproducible retention and sharp, symmetrical peaks, the mobile phase must be buffered at a pH at least 1-2 units away from the analyte's pKa. By setting the pH low (e.g., 2.5-3.0) with an acid additive, the secondary amine remains consistently protonated (charged), and the phenolic hydroxyl group remains neutral.
-
Acid Additive: Formic acid (0.1%) is an excellent choice as it is volatile and compatible with mass spectrometry (MS), which is often used for fraction collection. Trifluoroacetic acid (TFA) can offer better peak shape due to its ion-pairing properties but can suppress MS ionization and is difficult to remove from the final product.
Step-by-Step Protocol: Analytical Scouting
1. Sample Preparation: a. Prepare a stock solution of the crude this compound at approximately 1-2 mg/mL. b. The ideal solvent is the mobile phase itself (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). If solubility is low, use a minimal amount of a stronger solvent like methanol or DMSO, then dilute with the mobile phase. Crucially, always verify that your sample is soluble in the mobile phase to prevent precipitation on the column. [4] c. Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column.[12]
2. Chromatographic Conditions:
Table 2: Analytical Scouting Gradient Conditions
| Parameter | Recommended Setting | Rationale |
| Analytical Column | C18 or Polar-Embedded C18 (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 5 µm | Provides a good balance of resolution and backpressure. Polar-embedded phase enhances polar retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Volatile acidic modifier to ensure consistent protonation of the analyte. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent with good UV transparency and low viscosity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min. | A broad gradient ensures elution of both polar and non-polar impurities. |
| Injection Volume | 5-10 µL | Small volume to avoid column overload and band broadening. |
| Column Temperature | 30 °C | Improves reproducibility by controlling mobile phase viscosity. |
| Detection | UV Diode Array Detector (DAD) at 254 nm and 280 nm, or λmax if known. | Aromatic nature of the compound suggests strong absorbance in this range. |
3. Data Analysis: a. Identify the peak corresponding to this compound (ideally by LC-MS or by comparing to a reference standard). b. Evaluate the resolution between the target peak and adjacent impurities. The goal is to achieve baseline separation from key impurities.[4] c. If retention is too low (eluting near the void volume), consider a shallower gradient, a more polar-retentive column (like one designed for 100% aqueous conditions), or an alternative technique like HILIC.[11][13]
Protocol Part II: Preparative Scale-Up and Purification
Once an effective analytical separation is achieved, the method can be scaled for preparative purification. The primary objective is to increase the sample load while preserving the resolution achieved at the analytical scale.
Principles of Method Scaling
The flow rate and injection volume are scaled geometrically based on the column dimensions.[4] The gradient time is typically kept the same to maintain resolution.
-
Flow Rate Scaling Formula:
-
Flow_prep = Flow_analyt * (Radius_prep² / Radius_analyt²)
-
-
Loading Capacity: Before injecting a large amount of crude material, a loading study is essential to determine the maximum amount of sample that can be purified in a single run without sacrificing resolution.[4] This is done by making several injections of increasing concentration or volume and observing the point at which peak overlap (co-elution) begins.
Step-by-Step Protocol: Preparative Purification
1. Instrument and Column Setup:
Table 3: Example Preparative Scale-Up Parameters
| Parameter | Analytical (4.6 mm ID) | Preparative (21.2 mm ID) |
| Column ID | 4.6 mm | 21.2 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Typical Loading | < 0.1 mg | 10 - 100 mg (determined by loading study) |
2. Preparative Run Execution: a. Prepare a larger, concentrated batch of the crude sample solution (e.g., 10-50 mg/mL), ensuring it is fully dissolved and filtered.[14] b. Equilibrate the preparative column with the starting mobile phase conditions for at least 5-10 column volumes. c. Inject the determined maximum sample load. d. Run the scaled preparative gradient method. e. Fraction Collection: Set the fraction collector to trigger based on the UV detector signal (e.g., threshold or slope). Collect the main peak in multiple smaller fractions to allow for more precise pooling of the purest portions later.[15]
Protocol Part III: Post-Purification Processing
The final stage involves verifying the purity of the collected fractions and isolating the final product.
1. Purity Analysis: a. Analyze a small aliquot from each collected fraction using the original analytical HPLC method.[16] b. This confirms the purity of each fraction and identifies any fractions containing impurities from the peak front or tail.
2. Pooling and Solvent Removal: a. Combine the fractions that meet the desired purity specification (e.g., >98%). b. Remove the organic and aqueous solvents using a rotary evaporator. If formic acid was used, it will be removed under vacuum. c. The remaining solid will be the purified this compound. For a fluffy, highly pure solid, lyophilization (freeze-drying) can be performed after the initial solvent removal.
3. Final Product Characterization: a. Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., LC-MS, NMR, final purity check by analytical HPLC).
Troubleshooting and Advanced Strategies
Even with a systematic approach, challenges can arise. The following decision tree and table provide guidance on common issues.
References
- 1. Isoindolin-5-ol , 98% , 54544-67-1 - CookeChem [cookechem.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Isoindol-5-ol | C8H7NO | CID 21560857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isoindolin-4-ol hydrochloride | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Isoindolin-5-ol price,buy Isoindolin-5-ol - chemicalbook [chemicalbook.com]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. organomation.com [organomation.com]
- 15. files.plytix.com [files.plytix.com]
- 16. A novel method for immediate post-purification purity determination of fractions collected during high-throughput purification. - OAK Open Access Archive [oak.novartis.com]
Application Notes: High-Throughput Screening of Isoindolin-5-ol Hydrochloride for Modulators of Inflammatory Pathways
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with demonstrated anti-inflammatory, and anti-cancer properties.[1][2][3] This application note provides a comprehensive guide for the high-throughput screening (HTS) of Isoindolin-5-ol hydrochloride, a key representative of this chemical class. We present two robust and validated HTS protocols: a biochemical fluorescence polarization (FP) assay targeting the pro-inflammatory IκB Kinase beta (IKKβ), and a cell-based assay assessing cytoprotective effects in a lipopolysaccharide (LPS)-stimulated macrophage model of inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel modulators of inflammatory signaling pathways.
Introduction: The Rationale for Screening this compound
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The NF-κB signaling pathway is a master regulator of the inflammatory response, making its components prime targets for therapeutic intervention.[4][5] Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates this pathway through a cascade of protein interactions, leading to the activation of the IκB Kinase (IKK) complex.[5][6] IKKβ, a key catalytic subunit of this complex, phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB, which then drives the expression of inflammatory genes.[4]
The isoindoline core is present in several approved drugs, such as lenalidomide and pomalidomide, which exhibit immunomodulatory and anti-inflammatory effects.[1][7] These precedents suggest that novel derivatives, such as this compound, are promising candidates for screening campaigns aimed at discovering new modulators of these pathways. This guide provides the scientific and methodological framework for such a campaign, emphasizing robust assay design, stringent quality control, and rigorous data analysis to ensure the identification of high-quality, actionable hits.[8][9]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1126832-40-3 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Structure | |
| Image of this compound structure |
HTS Workflow Overview
A successful HTS campaign is a multi-stage process designed to efficiently screen large compound libraries and identify validated hits.[10][11] The workflow described herein is tailored for the discovery of IKKβ inhibitors and compounds with cytoprotective effects in an inflammatory context.
Caption: High-throughput screening workflow for this compound.
Protocol 1: Biochemical Screening for IKKβ Inhibitors using Fluorescence Polarization
This assay is designed to identify compounds that directly inhibit the kinase activity of IKKβ. It utilizes a fluorescence polarization (FP) based method, which is a robust, homogeneous (no-wash) format well-suited for HTS.[10][12]
Principle of the Assay
The assay measures the phosphorylation of a fluorescently labeled peptide substrate by IKKβ. When the small, fluorescently labeled peptide is in solution, it tumbles rapidly, resulting in a low FP signal. Upon phosphorylation by IKKβ, a specific phosphopeptide-binding antibody binds to the substrate. The resulting larger complex tumbles much more slowly, leading to a high FP signal. An inhibitor of IKKβ will prevent phosphorylation, leaving the fluorescent peptide unbound and resulting in a low FP signal. The decrease in FP is therefore proportional to the inhibitory activity of the test compound.
Materials and Reagents
-
IKKβ, active, recombinant human (e.g., SignalChem, Cat# I17-10G)
-
IKKtide (fluorescein-labeled) : Fluorescein-KKK-S(p)-QTS-amide (custom synthesis)
-
Anti-phospho-IKKtide Antibody (custom production)
-
ATP (Sigma-Aldrich, Cat# A7699)
-
Kinase Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20
-
Stop/Detection Buffer: Kinase buffer containing 20 mM EDTA and the anti-phospho-IKKtide antibody.
-
This compound (and library compounds) dissolved in 100% DMSO
-
Staurosporine (positive control inhibitor) (e.g., Sigma-Aldrich, Cat# S4400)
-
384-well, low-volume, black plates (e.g., Corning, Cat# 3820)
Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo 525), dispense 50 nL of test compounds (10 mM in DMSO stock) into the appropriate wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) or Staurosporine (positive control, 1 mM stock) into designated wells. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
Enzyme Addition: Add 2.5 µL of IKKβ solution (2X concentration, e.g., 2 ng/µL in Kinase Buffer) to all wells except the "no enzyme" control wells. Add 2.5 µL of Kinase Buffer to the "no enzyme" wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 2.5 µL of a substrate/ATP mix (2X concentration, e.g., 2 µM IKKtide and 20 µM ATP in Kinase Buffer) to all wells to start the kinase reaction. The final volume is now 5 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 5 µL of Stop/Detection Buffer to all wells. This stops the reaction (due to EDTA chelating Mg²⁺) and initiates the binding of the antibody to the phosphorylated substrate.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., PHERAstar FSX) equipped for fluorescence polarization, with excitation at 485 nm and emission at 520 nm.[12]
Data Analysis and Quality Control
1. Z'-Factor Calculation: The Z'-factor is a measure of assay quality and is calculated from the positive and negative controls on each plate.[3] A Z' > 0.5 is considered excellent for HTS.
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., Staurosporine).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).
2. Percentage Inhibition Calculation:
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
3. Hit Selection: A common threshold for hit selection is a percentage inhibition greater than three standard deviations from the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).[9][13]
Representative Data
| Parameter | Value | Interpretation |
| Negative Control (mP) | 350 ± 15 | High FP signal (active enzyme) |
| Positive Control (mP) | 120 ± 10 | Low FP signal (inhibited enzyme) |
| Signal Window | 2.9 | Good separation between controls |
| Z'-Factor | 0.78 | Excellent assay quality |
| Hit Threshold | > 50% Inhibition | Compounds selected for confirmation |
Protocol 2: Cell-Based Screening for Cytoprotection in an Inflammatory Model
This assay is designed to identify compounds that protect cells from inflammation-induced cytotoxicity. It uses the RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS) to mimic an inflammatory environment. Cell viability is measured using a resazurin-based assay.[14]
Principle of the Assay
Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells to the highly fluorescent, pink resorufin. The fluorescence intensity is directly proportional to the number of viable cells. In this assay, LPS stimulation induces an inflammatory response that can lead to cell stress and death. A cytoprotective compound, such as a potential hit, will preserve cell viability in the presence of LPS, resulting in a higher fluorescence signal compared to cells treated with LPS alone.
Materials and Reagents
-
RAW 264.7 cells (ATCC, Cat# TIB-71)
-
DMEM high glucose medium (Gibco, Cat# 11965092) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat# L2630)
-
Resazurin Sodium Salt (Sigma-Aldrich, Cat# R7017), 1 mg/mL stock in PBS.
-
Dexamethasone (positive control, anti-inflammatory) (Sigma-Aldrich, Cat# D4902)
-
384-well, clear-bottom, black plates, TC-treated (e.g., Corning, Cat# 3764)
Step-by-Step Protocol
-
Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 50 nL of test compounds (10 mM DMSO stock) or controls (Dexamethasone, 1 mM stock; DMSO for vehicle control) to the cell plates using an acoustic liquid handler. This gives a final compound concentration of 10 µM.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.
-
Inflammatory Challenge: Add 10 µL of LPS solution (500 ng/mL in medium) to all wells except the "no LPS" control wells. Add 10 µL of medium to the "no LPS" wells. The final LPS concentration is 100 ng/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add 10 µL of Resazurin solution (0.1 mg/mL in medium) to each well.
-
Detection Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.
Data Analysis and Quality Control
1. Z'-Factor Calculation:
-
Negative Control (Max Viability): Cells + DMSO + No LPS
-
Positive Control (Min Viability): Cells + DMSO + LPS
2. Percentage Cytoprotection Calculation:
% Cytoprotection = 100 * (Signal_compound - Signal_LPS) / (Signal_NoLPS - Signal_LPS)
Where:
-
Signal_compound is the fluorescence from cells treated with compound and LPS.
-
Signal_LPS is the fluorescence from cells treated with LPS only.
-
Signal_NoLPS is the fluorescence from untreated cells.
3. Hit Selection: Hits are compounds that show a significant level of cytoprotection (e.g., > 50%) with a dose-dependent response in follow-up studies.
Representative Data
| Control Group | Fluorescence (RFU) | % Viability (Normalized) |
| No LPS (Max Viability) | 85,000 ± 4,250 | 100% |
| LPS only (Min Viability) | 35,000 ± 3,500 | 0% (by definition for protection) |
| LPS + Dexamethasone | 70,000 ± 5,600 | 70% Protection |
| Z'-Factor | 0.65 | Good assay quality |
Scientific Causality and Self-Validation
The dual-assay strategy provides a self-validating system. A compound identified as a primary hit in the IKKβ biochemical assay is hypothesized to function by directly inhibiting this kinase. If this compound is also active in the cell-based cytoprotection assay, it provides strong evidence that the mechanism of action in a cellular context is likely through the inhibition of the NF-κB pathway. This approach helps to quickly deprioritize compounds that are non-specific or act through undesirable mechanisms (e.g., general cytotoxicity).
NF-κB Signaling Pathway
The diagram below illustrates the signaling cascade from TNF-α to the activation of NF-κB, highlighting the central role of IKKβ as the target for the biochemical screen.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. TNF Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hit selection - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labkey.com [labkey.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. assay.dev [assay.dev]
- 14. marinbio.com [marinbio.com]
Application Notes & Protocols for Isoindolinone Derivatives in Cell Culture
Introduction: The Isoindolinone Scaffold - From Tragedy to Targeted Therapy
The isoindolinone core is a privileged scaffold in medicinal chemistry, famously associated with the tragic history of thalidomide but reborn in the modern era of targeted protein degradation. Thalidomide and its more potent, next-generation analogs, lenalidomide and pomalidomide, are cornerstone therapies for hematological malignancies like multiple myeloma.[1] Their primary mechanism of action is not traditional enzyme inhibition but a novel modality: they function as "molecular glues."[2][3][4]
These small molecules bind to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4CRBN) complex.[1][5] This binding event allosterically remodels the substrate-binding surface of CRBN, inducing a neo-interaction with proteins that would not normally be recognized, the "neosubstrates."[3][5][6] This drug-induced proximity between the E3 ligase and the neosubstrate leads to the latter's polyubiquitination and subsequent degradation by the 26S proteasome.[1][6]
Key neosubstrates for this class of drugs, often referred to as Immunomodulatory imide Drugs (IMiDs) or Cereblon E3 Ligase Modulating Drugs (CELMoDs), include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) and casein kinase 1 alpha (CK1α).[1][2][6][7] The degradation of these proteins is directly linked to the anti-proliferative and immunomodulatory effects observed in cancer cells.[6][7]
This guide provides a detailed framework for researchers utilizing isoindolinone derivatives in cell culture. It moves beyond simple instructions to explain the causality behind experimental design, ensuring that protocols are robust, well-controlled, and yield interpretable, high-quality data. We will cover the essential workflows for confirming target degradation, assessing cellular consequences, and validating the mechanism of action.
Mechanism of Action: The Molecular Glue Hypothesis
The defining application of modern isoindolinone derivatives is the targeted degradation of proteins. This process is initiated by the formation of a stable ternary complex between the CRL4CRBN E3 ligase, the isoindolinone molecule, and a specific target protein (neosubstrate).[2][8] The shared glutarimide ring of these drugs docks into a conserved hydrophobic pocket on CRBN, while the variable phthaloyl ring moiety dictates which neosubstrates are recruited for degradation.[1][6]
Figure 1. Mechanism of isoindolinone-mediated protein degradation.
Application Note 1: Confirming Target Protein Degradation
The primary experimental validation for an isoindolinone-based degrader is to demonstrate the dose- and time-dependent reduction of the target neosubstrate. Western blotting is the gold-standard technique for this purpose.
Expertise & Causality:
-
Dose-Response: A dose-response curve is critical to determine key pharmacodynamic parameters like the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage). This distinguishes true degradation from non-specific toxicity.
-
Time-Course: A time-course experiment reveals the kinetics of degradation. Rapid degradation (e.g., within 4-8 hours) is characteristic of a direct molecular glue mechanism.
-
Loading Control: An appropriate loading control (e.g., GAPDH, β-actin, Tubulin) is non-negotiable. It ensures that observed changes in protein levels are due to specific degradation and not errors in protein loading. Its expression should be unaffected by the compound treatment.
Protocol 1: Western Blotting for Target Degradation Analysis
This protocol outlines the steps to quantify the reduction of a target protein following treatment with an isoindolinone derivative.[9]
Materials:
-
Mammalian cell line expressing the target protein (e.g., MM.1S for IKZF1/3).
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS).
-
Isoindolinone derivative stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
6-well cell culture plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[8]
-
BCA Protein Assay Kit.[8]
-
Laemmli sample buffer.
-
Primary antibodies (target protein, loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Plate cells at a density to achieve 70-80% confluency at the time of harvest (e.g., 2.5 x 105 cells/well for a 6-well plate). Allow cells to adhere for 24 hours.[9]
-
Compound Preparation: Prepare serial dilutions of the isoindolinone derivative in complete medium. A typical concentration range is 0.1 nM to 10 µM. Prepare a vehicle control with the same final DMSO concentration.[9]
-
Cell Treatment: Aspirate the old medium and add the medium containing the compound or vehicle.
-
Incubation: Incubate for the desired time period (e.g., for kinetics: 2, 4, 8, 16, 24 hours; for dose-response: 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. Incubate on ice for 20 minutes with occasional vortexing.[8]
-
Lysate Clarification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[8]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli buffer and boil at 95°C for 5-10 minutes.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Following electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibody overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection & Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.[8]
| Parameter | Description | Typical Value |
| DC50 | Concentration for 50% degradation | 1 - 100 nM |
| Dmax | Maximum degradation observed | > 90% |
| Time to Dmax | Time to reach maximum degradation | 8 - 24 hours |
Application Note 2: Assessing Cellular Phenotypes
Demonstrating target degradation is the first step. The next is to link this molecular event to a cellular consequence, such as loss of viability, cell cycle arrest, or apoptosis.
Expertise & Causality:
-
Viability vs. Cytotoxicity: It's important to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. Assays like MTT or MTS measure metabolic activity and reflect overall cell viability, which is a combination of both effects.[10][11]
-
Cell Cycle Analysis: Many anti-cancer agents, including those that trigger the degradation of key transcription factors, induce cell cycle arrest. Flow cytometry with DNA staining (e.g., Propidium Iodide) is the standard method to quantify the percentage of cells in each phase (G0/G1, S, G2/M).[12][13][14] An accumulation of cells in a specific phase suggests a block in cell cycle progression.
Protocol 2: Cell Viability (MTT/MTS) Assay
This protocol measures the metabolic activity of cells as an indicator of viability following compound treatment.[11][15]
Materials:
-
96-well cell culture plates.
-
Cells and compound as described in Protocol 1.
-
MTT or MTS reagent.[11]
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS).
Procedure:
-
Seeding: Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL). Allow to adhere overnight.
-
Treatment: Add 100 µL of medium containing 2x the final concentration of the serially diluted compound. Incubate for a relevant period (e.g., 48-72 hours).[15]
-
Reagent Addition: Add MTT (10 µL/well) or MTS (20 µL/well) reagent to each well.[11]
-
Incubation: Incubate for 2-4 hours at 37°C. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.[10][15]
-
Solubilization (MTT only): If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][15]
-
Absorbance Measurement: Read the absorbance on a microplate reader (e.g., 540-570 nm for MTT/MTS).[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (or GI50) value.[15]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze DNA content and determine cell cycle distribution.[12][17]
Materials:
-
Cells and compound as described in Protocol 1.
-
Ice-cold 70% ethanol.
-
PBS.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17]
Procedure:
-
Cell Culture & Treatment: Treat cells in 6-well plates with the compound at 1x, 5x, and 10x the IC50 concentration for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at ~300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 0.5 mL PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]
-
Storage: Incubate at 4°C for at least 2 hours (or up to several days).[17]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in 500 µL of PI staining solution.[17]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells and analyze the DNA content histogram (PI fluorescence) to quantify the G0/G1, S, and G2/M populations using appropriate software (e.g., FlowJo, ModFit).[14][17]
Application Note 3: Validating the CRBN-Dependent Mechanism
A key tenet of the trustworthiness pillar is to prove that the observed effects are specifically mediated by the intended E3 ligase, CRBN. The most definitive way to do this is by using a cell line where CRBN has been genetically knocked out (KO).
Expertise & Causality:
-
The CRBN Knockout Model: In a CRBN KO cell line, isoindolinone derivatives should fail to induce degradation of their neosubstrates and, consequently, fail to elicit their anti-proliferative effects.[18] This directly links the drug's mechanism to the presence of CRBN. Comparing the drug's effect in wild-type (WT) versus KO cells is a powerful validation experiment.[18][19][20]
-
Experimental Workflow: The workflow involves treating both WT and CRBN KO cells with the compound under identical conditions and then performing the key assays (Western Blot, Cell Viability) in parallel. The expected outcome is a loss of activity in the KO cells.
Figure 2. Workflow for validating a CRBN-dependent mechanism.
Trustworthiness - The Self-Validating System: This experimental design is self-validating. The WT cells act as a positive control for the compound's activity, while the KO cells act as a specific negative control for the mechanism. If the compound is active in WT but inactive in KO cells, the conclusion that it works through CRBN is strongly supported. If the compound is inactive in both, it's not a CRBN-dependent degrader. If it is active in both, it likely has an off-target mechanism of action.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. ashpublications.org [ashpublications.org]
- 19. Human CRBN Knockout Cell Line-HEK293 (CSC-RT2706) - Creative Biogene [creative-biogene.com]
- 20. Human CRBN Knockout Cell Line-A549 (CSC-RT2717) - Creative Biogene [creative-biogene.com]
Isoindolin-5-ol Hydrochloride: A Versatile Intermediate in the Synthesis of Biologically Active Molecules
Introduction
Isoindolin-5-ol hydrochloride is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid bicyclic structure, containing a benzene ring fused to a pyrrolidine ring, and the presence of a strategically positioned hydroxyl group, make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors. The isoindoline core is a "privileged structure," frequently found in biologically active compounds and approved drugs, highlighting its importance in drug discovery and development.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this compound.
Physicochemical Properties and Handling
Before delving into synthetic applications, it is crucial to understand the fundamental properties of this compound.
| Property | Value |
| CAS Number | 1126832-40-3 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in water, methanol, and DMSO. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |
Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Core Synthetic Applications: A Gateway to Kinase Inhibitors
This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy. The hydroxyl group at the 5-position provides a convenient handle for further functionalization, while the secondary amine of the isoindoline ring is readily amenable to substitution reactions. A primary application of this intermediate is in the construction of substituted N-aryl isoindolines, a common motif in cyclin-dependent kinase (CDK) inhibitors.[2][3]
Key Reaction: Nucleophilic Aromatic Substitution (SNAr)
A pivotal reaction involving this compound is its nucleophilic aromatic substitution (SNAr) with activated aryl halides, particularly chloropyrimidines. This reaction forms a C-N bond, linking the isoindoline scaffold to a key pharmacophore of many kinase inhibitors.
Protocol 1: Synthesis of 2-(2-Chloropyrimidin-4-yl)isoindolin-5-ol - A Key CDK Inhibitor Intermediate
This protocol details the synthesis of a key intermediate used in the development of novel CDK inhibitors. The reaction involves the SNAr coupling of isoindolin-5-ol with 2,4-dichloropyrimidine.
Reaction Scheme:
Caption: SNAr reaction for the synthesis of a key CDK inhibitor intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1126832-40-3 | 171.62 | 1.0 | 1.0 |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 | 3.0 |
| n-Butanol | 71-36-3 | 74.12 | - | - |
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 171.6 mg).
-
Addition of Reagents: Add n-butanol (5 mL) to the flask, followed by N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL). Stir the mixture at room temperature for 10 minutes to neutralize the hydrochloride and liberate the free base.
-
Addition of Electrophile: Add 2,4-dichloropyrimidine (1.1 mmol, 163.9 mg) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 117 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired product, 2-(2-chloropyrimidin-4-yl)isoindolin-5-ol.
Causality and Experimental Insights:
-
Choice of Base: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the SNAr reaction. Its bulky nature prevents it from competing with the isoindoline as a nucleophile.
-
Solvent Selection: n-Butanol is a high-boiling polar protic solvent that facilitates the dissolution of the reactants and allows the reaction to be conducted at an elevated temperature, which is necessary to overcome the activation energy of the SNAr reaction.
-
Stoichiometry: A slight excess of 2,4-dichloropyrimidine is used to ensure complete consumption of the limiting isoindolin-5-ol.
-
Reaction Control: The reaction proceeds with regioselectivity, with the more reactive chlorine atom at the 4-position of the pyrimidine ring being displaced by the secondary amine of the isoindoline.
Protocol 2: O-Alkylation of 2-(2-Chloropyrimidin-4-yl)isoindolin-5-ol
The hydroxyl group of the intermediate synthesized in Protocol 1 can be further functionalized, for example, through an O-alkylation reaction. This allows for the introduction of additional diversity and the fine-tuning of the molecule's properties.
Reaction Scheme:
Caption: Williamson ether synthesis for the functionalization of the hydroxyl group.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 2-(2-Chloropyrimidin-4-yl)isoindolin-5-ol | - | 261.70 | 1.0 | 1.0 |
| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | 164.04 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask containing 2-(2-chloropyrimidin-4-yl)isoindolin-5-ol (1.0 mmol, 261.7 mg), add anhydrous dimethylformamide (DMF) (5 mL).
-
Addition of Base: Add potassium carbonate (3.0 mmol, 414.6 mg) to the mixture.
-
Addition of Alkylating Agent: Add 2-(chloromethyl)pyridine hydrochloride (1.2 mmol, 196.8 mg) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 4-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
Causality and Experimental Insights:
-
Base and Solvent: Potassium carbonate is a common and effective base for Williamson ether synthesis. DMF is a polar aprotic solvent that is well-suited for this type of reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.
-
Alkylating Agent: The hydrochloride salt of 2-(chloromethyl)pyridine is used, and the excess base neutralizes both the phenol and the HCl salt of the alkylating agent.
-
Temperature Control: The reaction is heated to a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems with significant biological activity. The protocols detailed herein for the N-arylation and subsequent O-alkylation provide a robust foundation for researchers to access a wide array of novel compounds for drug discovery programs, especially in the field of kinase inhibitors. Future applications of this building block will likely expand as new synthetic methodologies are developed, further solidifying its importance in the synthesis of next-generation therapeutics.
References
Application Note: Modern Strategies for the Regio- and Stereoselective Synthesis of Isoindolin-1-ones
Abstract
The isoindolin-1-one scaffold is a privileged structural motif prevalent in a wide array of pharmaceuticals and biologically active natural products. Its synthesis, particularly the precise control of substituents at the C3 position, presents a significant challenge in modern medicinal chemistry. This guide provides an in-depth overview of contemporary, high-selectivity methods for constructing chiral isoindolin-1-ones, with a focus on transition-metal-catalyzed C-H activation and asymmetric organocatalysis. We delve into the mechanistic rationale behind these strategies, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.
Introduction: The Significance of the Isoindolin-one Core
Isoindolin-1-ones, a class of fused γ-lactams, are central to the function of numerous therapeutic agents. Their rigid, bicyclic structure provides a well-defined three-dimensional arrangement for pharmacophoric elements, facilitating high-affinity interactions with biological targets. Notable examples include the anxiolytic agent Pagoclone and the potent dopamine D4 ligand (S)-PD172938.
The primary synthetic challenge lies in the construction of the five-membered lactam ring with precise control over:
-
Regioselectivity: Directing bond formation to the correct positions on the aromatic ring.
-
Stereoselectivity: Establishing a defined stereocenter at the C3 position, which is often crucial for biological activity.
Traditional methods often require multi-step sequences with pre-functionalized starting materials.[1][2] In contrast, modern catalytic approaches offer more direct, atom-economical routes to these valuable compounds.[1][3] This note will focus on two pillars of modern synthesis that have revolutionized access to this scaffold: Transition-Metal-Catalyzed C-H Activation and Asymmetric Organocatalysis.
Key Synthetic Strategy: Transition-Metal-Catalyzed C-H Activation
Transition-metal catalysis, particularly using rhodium (Rh), palladium (Pd), and ruthenium (Ru), has emerged as a powerful tool for the direct and regioselective synthesis of isoindolin-1-ones from simple benzamides.[1][2] The core principle involves the use of an amide or a related functional group on the substrate to "direct" the metal catalyst to a specific ortho C-H bond. This directed C-H metalation is the key step for ensuring high regioselectivity.
Rhodium(III)-Catalyzed [4+1] Annulation of Benzamides
High-valent rhodium(III) complexes, particularly those bearing a pentamethylcyclopentadienyl (Cp*) ligand, are exceptionally effective for the C-H activation of benzamides and their subsequent annulation with coupling partners like alkenes and alkynes.[4][5][6]
Causality of the Method: The N-H or N-O bond of a hydroxamate or N-methoxy amide acts as an efficient directing group. The reaction proceeds through a concerted metalation-deprotonation (CMD) pathway to form a five-membered rhodacycle intermediate.[6] This intermediate is the linchpin of the catalytic cycle; its formation dictates the site of C-H activation. The rhodacycle then undergoes migratory insertion with an alkene or alkyne, followed by reductive elimination to forge the isoindolinone ring and regenerate the active Rh(III) catalyst.[5]
Stereocontrol: Achieving enantioselectivity in these systems requires replacing the achiral Cp* ligand with a chiral cyclopentadienyl (Cpx) ligand. These sophisticated ligands create a chiral pocket around the metal center, influencing the facial selectivity of the migratory insertion step and thereby establishing the stereochemistry at the C3 position.
Figure 1: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation/annulation.
Other Transition Metals in Isoindolinone Synthesis
-
Ruthenium(II): Ru(II) catalysts can also effect C-H activation of benzoic acids, which, when coupled with strained partners like 1,2-oxazetidines, can lead to isoindolinones via a C–H activation/β-carbon elimination/cyclization cascade.[7]
-
Palladium(II): Palladium catalysis is versatile, enabling syntheses through various pathways, including intramolecular oxidative aminoacetoxylation reactions to build chiral isoindoline scaffolds.[8]
-
Cobalt: More recently, inexpensive cobalt catalysts have been used for enantioselective C-H carbonylation reactions, offering a sustainable approach to chiral isoindolinones.[9]
Key Synthetic Strategy: Asymmetric Organocatalysis
Organocatalysis provides a powerful, metal-free alternative for the enantioselective synthesis of 3-substituted isoindolin-1-ones.[3][10] These methods typically rely on chiral Brønsted acids, Brønsted bases, or bifunctional catalysts (e.g., thioureas) to activate substrates and control the stereochemical outcome.[10][11]
Causality of the Method: A common and effective strategy involves the tandem reaction of 2-formylbenzonitriles (or 2-cyanobenzaldehydes) with nucleophiles like malonates.[12][13][14] A chiral bifunctional organocatalyst, such as a tertiary amine-thiourea, orchestrates the reaction sequence. The tertiary amine moiety acts as a Brønsted base to deprotonate the malonate, forming a chiral enolate. Simultaneously, the thiourea moiety activates the aldehyde electrophile via hydrogen bonding. This dual activation within a chiral environment ensures that the initial aldol addition proceeds with high enantioselectivity. The resulting adduct then undergoes a rapid intramolecular cyclization and rearrangement to furnish the final 3-substituted isoindolinone with high enantiomeric excess (ee).[12][13][14]
Advantages:
-
Avoids the use of potentially toxic and expensive transition metals.
-
Often proceeds under mild reaction conditions.
-
High enantioselectivities (often >90% ee) can be achieved.[12][14]
Data Summary: Representative Methodologies
The following table summarizes typical results for the synthesis of chiral isoindolin-1-ones using modern catalytic methods.
| Method | Catalyst / Ligand | Coupling Partner / Nucleophile | Typical Yield | Typical ee (%) | Reference |
| Rh(III)-Catalyzed C-H Annulation | [CpxRh(III)] complex | Alkenes / Alkynes | 60-95% | 85-99% | [4] |
| Asymmetric Hydrogenation | N,P-Iridium Complex | In situ generated lactam | 75-95% | 80-91% | [15] |
| Organocatalytic Aldol-Cyclization | Chiral Tertiary-Amine Urea | Malonates | 70-87% | 90-95% | [12][14] |
| Organocatalytic Addition/Cyclization | Chiral Bifunctional Thiourea | Thiols | 65-90% | 85-95% | [11] |
Detailed Experimental Protocol: Rh(III)-Catalyzed Asymmetric Annulation
This protocol is a representative example for the synthesis of a chiral isoindolinone via C-H activation, adapted from established literature procedures.[5][6][16]
Reaction: Asymmetric [4+1] annulation of an N-methoxy benzamide with an internal alkyne.
Figure 2: Standard experimental workflow for a transition-metal-catalyzed synthesis.
Materials & Equipment:
-
Starting Materials: N-methoxy benzamide derivative (1.0 equiv), internal alkyne (1.2 equiv).
-
Catalyst: [CpxRhCl2]2 (2.5 mol %).
-
Oxidant/Additive: AgSbF6 (10 mol %), Cu(OAc)2 (2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE), 0.1 M.
-
Equipment: Oven-dried Schlenk tube with a magnetic stir bar, inert atmosphere setup (N2 or Argon), heating block or oil bath, TLC plates, rotary evaporator, silica gel for column chromatography.
Procedure:
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the N-methoxy benzamide (e.g., 0.2 mmol, 1.0 equiv), [CpxRhCl2]2 (0.005 mmol, 2.5 mol %), AgSbF6 (0.02 mmol, 10 mol %), and Cu(OAc)2 (0.4 mmol, 2.0 equiv).
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the internal alkyne (0.24 mmol, 1.2 equiv) followed by anhydrous DCE (2.0 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated heating block at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting benzamide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts. Rinse the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure isoindolinone product.
-
Analysis: Characterize the product by 1H NMR, 13C NMR, and HRMS. Determine the enantiomeric excess (ee) of the product by chiral stationary phase HPLC analysis.
Conclusion and Future Outlook
The regio- and stereoselective synthesis of isoindolin-1-ones has advanced significantly through the development of innovative catalytic systems. Transition-metal-catalyzed C-H activation provides a highly efficient and regioselective route from simple, unfunctionalized precursors. Concurrently, asymmetric organocatalysis offers a robust, metal-free alternative for generating high enantiopurity. Both strategies underscore a paradigm shift in synthetic chemistry towards more direct, atom-economical, and selective transformations.
Future research will likely focus on expanding the substrate scope, developing even more efficient and sustainable catalysts (e.g., using earth-abundant metals), and applying these powerful methods to the synthesis of complex drug candidates and natural products. The continued evolution of these selective strategies will undoubtedly accelerate the discovery of new therapeutics built upon the privileged isoindolin-1-one scaffold.
References
- 1. research.abo.fi [research.abo.fi]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Asymmetric Synthesis of Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. The First Organocatalytic Asymmetric Synthesis of 3‐Substituted Isoindolinones. | Semantic Scholar [semanticscholar.org]
- 14. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04350A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective annulation of benzamides with internal alkynes catalyzed by an electron-deficient rhodium catalyst [html.rhhz.net]
Application Notes & Protocols: Ultrasound-Assisted Synthesis of Isoindolin-1-One Derivatives
Abstract
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Traditional synthetic routes to these valuable heterocycles often require harsh conditions, long reaction times, and complex purification procedures. This guide details the application of ultrasound irradiation as a powerful, green, and efficient methodology for the synthesis of isoindolin-1-one derivatives. We will explore the fundamental principles of sonochemistry, provide a detailed, field-proven protocol for a one-pot synthesis, present representative data, and offer insights into the causality behind the observed reaction enhancements. This document is intended for researchers, chemists, and drug development professionals seeking to leverage sustainable and highly efficient technologies in organic synthesis.
Foundational Principles: The Sonochemical Advantage in Heterocycle Synthesis
The application of high-frequency sound waves (>20 kHz) to a liquid medium is the cornerstone of sonochemistry.[2][3] The chemical and physical effects of ultrasound do not arise from a direct interaction between sound waves and molecules but from the phenomenon of acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in the liquid.[3][4]
The implosion of these bubbles creates transient, localized "hot spots" with extraordinary conditions:
-
Temperatures: Up to 5000 K[4]
-
Pressures: Over 1000 atmospheres[4]
-
Heating/Cooling Rates: Exceeding 10¹⁰ K/s
These extreme conditions are responsible for the significant advantages observed in ultrasound-assisted synthesis:
-
Enhanced Reaction Rates & Yields: The immense energy input accelerates bond cleavage and formation, often dramatically reducing reaction times from hours to minutes and improving overall yields.[5][6]
-
Mechanical Agitation: For heterogeneous reactions, the shockwaves and microjets generated by bubble collapse erode solid surfaces, reduce particle size, and continuously clean reactive sites, thereby enhancing mass transport and overcoming phase-transfer limitations.[3]
-
Milder Overall Conditions: Because the energy is localized at the cavitation sites, the bulk reaction medium can be maintained at a much lower temperature than in conventional thermal heating, preserving sensitive functional groups.
-
Green Chemistry Alignment: The efficiency of sonochemistry often reduces the need for harsh solvents and excess reagents, decreases energy consumption, and simplifies workflows, aligning perfectly with the principles of sustainable chemistry.[6][7]
The synthesis of isoindolin-1-ones, particularly through multicomponent or tandem reactions, benefits immensely from these effects, enabling the construction of complex molecular architectures with high efficiency and operational simplicity.[6]
Experimental Guide: One-Pot Synthesis of 3-Substituted Isoindolin-1-ones
This section provides a detailed protocol for a representative one-pot, two-step synthesis of 3-substituted isoindolin-1-ones from (Z)-3-alkylideneisobenzofuran-1(3H)-ones and primary amines, facilitated by ultrasound irradiation. The methodology first involves a nucleophilic addition followed by an in-situ reduction of an N-acyliminium (NAI) intermediate.[6]
Overall Workflow Diagram
The following diagram outlines the complete process from reaction setup to product isolation.
References
- 1. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 4. Sonochemical synthesis - Wikipedia [en.wikipedia.org]
- 5. Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Isoindoline Compounds
Abstract
This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for isoindoline-containing compounds. Isoindoline and its derivatives, such as the isoindoline-1,3-dione (phthalimide) core, are prevalent scaffolds in many clinically significant pharmaceuticals, including thalidomide and its analogs.[1] Ensuring the stability, efficacy, and safety of these drugs requires a robust analytical method capable of separating the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.[2] This document outlines a systematic approach, grounded in International Council for Harmonisation (ICH) guidelines, that covers initial method development, forced degradation studies, method optimization, and full validation, enabling researchers and quality control professionals to establish a reliable analytical procedure suitable for its intended purpose.[3]
Introduction: The Analytical Imperative for Isoindoline Compounds
The isoindoline heterocyclic core is a cornerstone in modern drug discovery, found in drugs indicated for a range of conditions from multiple myeloma to obesity.[1] The chemical integrity of these molecules is paramount to their therapeutic effect and safety profile. A stability-indicating method (SIM) is a validated analytical procedure designed to unequivocally assess the drug's purity by separating the intact API from its degradation products.[4][5] The development of such a method is a regulatory requirement and a critical component of the drug development lifecycle, providing essential data for formulation development, shelf-life determination, and ensuring patient safety.[2][6]
The primary challenge in analyzing isoindoline compounds often lies in their susceptibility to specific degradation pathways, most notably hydrolysis of the imide functional group common in many derivatives.[7][8] Therefore, a successful method must be specifically designed and stressed to prove its capability to resolve these potential degradants.
Foundational Principles for Method Development
Before initiating experimental work, a thorough understanding of the analyte's properties and the principles of chromatography is essential.[9][10]
2.1. Physicochemical Properties of the Analyte Understanding the isoindoline compound's structure is the first step. Key properties to investigate include:
-
Solubility: Determines the appropriate diluent for sample preparation, which should be compatible with the mobile phase to ensure good peak shape.[10]
-
pKa: The ionization constant is critical for selecting the optimal mobile phase pH. For nitrogen-containing heterocycles like isoindoline, controlling the pH is crucial to ensure a consistent ionization state, leading to reproducible retention times and symmetric peaks.[11][12]
-
UV Absorbance Spectrum: An analyte's UV spectrum, obtained using a photodiode array (PDA) detector, determines the optimal wavelength for detection to maximize sensitivity.
2.2. Chromatographic System Selection Most stability-indicating methods for small-molecule drugs employ gradient reversed-phase liquid chromatography (RPLC) with UV detection due to its versatility, high precision, and robustness.[13]
-
Stationary Phase (Column): The choice of column is fundamental to achieving separation.[12] A C18 (octadecylsilane) column is the most common starting point due to its wide applicability.[2] However, for aromatic compounds like isoindolines, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions.[14] Screening multiple column chemistries is a highly recommended strategy.
-
Mobile Phase: The mobile phase composition dictates the separation efficiency.[2] A typical mobile phase consists of an aqueous component (with a buffer or pH modifier) and an organic modifier (commonly acetonitrile or methanol). The choice of buffer and its pH should be guided by the analyte's pKa to maintain a single ionic form.
Workflow for Stability-Indicating Method Development
The development process is a systematic progression from initial screening to a fully optimized and validated method. It involves deliberately stressing the analyte to generate degradation products and ensuring the method can resolve them.
Caption: Overall workflow for stability-indicating method development.
Experimental Protocols
4.1. Protocol 1: Initial Method Screening
-
Analyte Preparation: Prepare a stock solution of the isoindoline API at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50 v/v). Dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic System: HPLC with a PDA/DAD detector.
-
Screening Conditions: Perform gradient runs on different columns to evaluate selectivity.
| Parameter | Condition A (Low pH) | Condition B (Mid pH) |
| Column(s) | C18, Phenyl-Hexyl (e.g., 100 x 4.6 mm, 2.7 µm) | C18, Phenyl-Hexyl (e.g., 100 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | PDA Scan 200-400 nm, extract at λmax | PDA Scan 200-400 nm, extract at λmax |
| Injection Vol. | 5 µL | 5 µL |
-
Evaluation: Compare the chromatograms for peak shape, retention time, and initial separation from any visible process impurities. Select the condition that provides the best overall chromatography as the starting point for optimization.
4.2. Protocol 2: Forced Degradation Studies
The objective of forced degradation is to generate degradation products to challenge the method's specificity.[15][16] A target degradation of 5-20% is generally recommended to avoid generating secondary or overly complex degradation profiles.[17] All studies should include a control sample (API solution protected from the stress condition) for comparison.
Caption: Workflow for executing forced degradation studies.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of API stock with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.2 M NaOH before dilution and injection.[18] |
| Base Hydrolysis | Mix 1 mL of API stock with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.2 M HCl before dilution and injection.[18] |
| Oxidation | Mix 1 mL of API stock with 1 mL of 6% H₂O₂ (final concentration 3%). Store at room temperature, protected from light. Monitor at timed intervals.[17] |
| Thermal | Store API as a solid powder in an oven at 80°C. At timed intervals, withdraw a sample, dissolve in diluent, and analyze. |
| Photostability | Expose the API solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[19] |
4.3. Protocol 3: Method Optimization and Finalization
Based on the separation of the API and degradation peaks from the forced degradation studies, optimize the method.
-
Analyze Stressed Samples: Inject all stressed samples using the best method from the initial screening.
-
Identify Co-elutions: Use PDA peak purity analysis to confirm that the main API peak is spectrally pure in all stressed chromatograms. If any degradation peaks co-elute with the API or each other, further optimization is required.
-
Optimize Separation: Adjust the gradient slope, mobile phase pH, or column temperature to improve the resolution (Rs) between critical peak pairs. A resolution of Rs > 2.0 is ideal.
-
Finalize Method: Once all peaks are baseline resolved, document the final method parameters.
Table of Final Optimized Method Parameters (Example)
| Parameter | Final Condition |
|---|---|
| Column | Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B hold 1 min, 10-70% B in 12 min, 70-95% B in 2 min, hold 2 min |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Detection | 254 nm |
| Injection Vol. | 5 µL |
4.4. Protocol 4: Method Validation (per ICH Q2(R2))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][20] The following parameters must be evaluated according to a pre-approved validation protocol.
| Validation Parameter | Brief Protocol | Typical Acceptance Criteria |
| Specificity | Analyze stressed samples. Assess peak purity of the API peak. Ensure all degradation products are resolved from the API. | Peak purity index > 0.999. Resolution (Rs) > 2.0 between API and nearest eluting peak. |
| Linearity | Prepare at least five concentrations of the API across the specified range (e.g., 50-150% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method has acceptable linearity, accuracy, and precision within that range.[3] | Typically 80-120% of the test concentration for assay. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of API at three levels (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability: Six replicate preparations of a single sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day with different equipment. | RSD ≤ 2.0% for assay. |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N) or based on the standard deviation of the response and the slope of the calibration curve. | S/N for LOQ ≈ 10. S/N for LOD ≈ 3. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and observe the effect on SST results. | System suitability criteria must be met under all varied conditions. |
Conclusion
The development of a stability-indicating HPLC method is a meticulous but essential process in pharmaceutical development. By combining a systematic approach to method development with rigorous forced degradation studies, a robust, specific, and reliable method for isoindoline compounds can be achieved. This application note provides the foundational protocols and scientific rationale to guide analysts in creating a method that meets stringent regulatory standards and ensures the quality and safety of the final drug product.
References
- 1. mdpi.com [mdpi.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. scispace.com [scispace.com]
- 6. hmrlabs.com [hmrlabs.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. asianjpr.com [asianjpr.com]
- 11. welch-us.com [welch-us.com]
- 12. onyxipca.com [onyxipca.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. ijrpp.com [ijrpp.com]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: A Comprehensive Guide to Evaluating Anti-inflammatory Effects in Macrophages
Introduction: The Central Role of Macrophages in Inflammation
Macrophages are pivotal cells of the innate immune system, acting as sentinels that orchestrate both the initiation and resolution of inflammatory responses.[1] They exhibit remarkable plasticity, polarizing into different functional phenotypes based on micro-environmental cues. The classically activated (M1) macrophages are pro-inflammatory, playing a critical role in host defense against pathogens by producing inflammatory mediators.[2][3] Conversely, alternatively activated (M2) macrophages are associated with anti-inflammatory responses, tissue repair, and the resolution of inflammation.[4][5]
Dysregulation of macrophage activity is a hallmark of many chronic inflammatory diseases.[2] Consequently, macrophages are a key target for novel anti-inflammatory therapeutics. This guide provides a comprehensive suite of validated experimental protocols for researchers, scientists, and drug development professionals to robustly evaluate the anti-inflammatory potential of test compounds on macrophages. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating reliable and reproducible data.
A common and potent method to induce a pro-inflammatory M1 phenotype in vitro is through stimulation with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[6][7] LPS is recognized by Toll-like receptor 4 (TLR4) on macrophages, triggering a signaling cascade that leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[6][8] This, in turn, drives the expression and release of a host of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[9]
This application note will detail the following key experimental workflows:
-
Induction of Macrophage Inflammation: Standardized methods for culturing and stimulating macrophages with LPS.
-
Assessment of Inflammatory Mediators: Quantitative analysis of nitric oxide and key inflammatory cytokines.
-
Analysis of a Core Inflammatory Signaling Pathway: Elucidation of the inhibitory effects on the NF-κB pathway.
-
Evaluation of Macrophage Polarization: Characterization of the shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.
-
Gene Expression Analysis: Measurement of changes in the expression of inflammatory and anti-inflammatory genes.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory properties of a test compound.
Caption: Figure 1. General experimental workflow.
Protocol 1: Cell Culture and Induction of Inflammation
The murine macrophage cell line RAW 264.7 is a widely used and reliable model for studying inflammation.[9][10] Alternatively, the human monocytic cell line THP-1 can be differentiated into macrophage-like cells.[6][11]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and gene expression analysis, 6-well for protein analysis) at a density that will result in 80-90% confluency at the time of the experiment. For example, seed 1.5 x 10^5 cells/mL in a 96-well plate.[12]
-
Adherence: Allow the cells to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[9] Include a vehicle control (the solvent used to dissolve the test compound).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration.[9] The incubation time will vary depending on the endpoint being measured (e.g., 24 hours for NO and cytokine production).[9]
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[9]
-
Incubate the plate for 4 hours at 37°C.[9]
-
Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[12]
-
Measure the absorbance at 540 nm using a microplate reader.[12]
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 |
| Test Compound + LPS | 10 | 97.2 ± 5.1 |
| Test Compound + LPS | 25 | 96.8 ± 4.9 |
| Test Compound + LPS | 50 | 95.5 ± 5.3 |
| Table 1: Representative Data for Cell Viability. |
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite, a stable and water-soluble product of NO.[10]
Procedure:
-
Collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[9]
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[9][13]
-
Incubate the plate at room temperature for 10 minutes in the dark.[9]
-
Measure the absorbance at 540 nm using a microplate reader.[12]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[12]
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |
| Test Compound + LPS | 10 | 18.5 ± 1.5 | 28.3 |
| Test Compound + LPS | 25 | 12.1 ± 1.1 | 53.1 |
| Test Compound + LPS | 50 | 6.4 ± 0.8 | 75.2 |
| Table 2: Representative Data for Inhibition of Nitric Oxide Production. |
Protocol 4: Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of secreted cytokines in the culture supernatant.[14][15]
Procedure:
-
Collect the cell culture supernatants after the desired treatment period.
-
Perform ELISAs for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using commercially available kits according to the manufacturer's instructions.[16][17]
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add the supernatants and standards to the wells and incubate.[9]
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.[9]
-
Add the substrate solution and stop the reaction.[9]
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations using the respective standard curves.[9]
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control | 50 ± 10 | 30 ± 8 | 25 ± 5 |
| LPS (1 µg/mL) | 2500 ± 200 | 1800 ± 150 | 150 ± 20 |
| Test Compound (50 µM) + LPS | 800 ± 90 | 600 ± 70 | 450 ± 50 |
| Table 3: Representative Data for Cytokine Production. |
Protocol 5: Analysis of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling.[8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins.[8] Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB (a heterodimer of p50 and p65/RelA subunits) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8][18]
Caption: Figure 2. Simplified NF-κB signaling pathway.
Methods for Analysis:
-
Western Blotting: Analyze the protein levels of phosphorylated IκBα, total IκBα, and nuclear and cytoplasmic p65. A decrease in cytoplasmic p65 and an increase in nuclear p65 indicate translocation.
-
Immunofluorescence Microscopy: Visualize the translocation of p65 from the cytoplasm to the nucleus using fluorescence microscopy.[19][20]
Protocol 6: Macrophage Polarization Assay
Assessing the ability of a compound to shift macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype is a key indicator of its therapeutic potential. This can be evaluated by measuring the expression of specific cell surface markers and genes.
M1 vs. M2 Markers:
| Phenotype | Key Functions | Inducing Stimuli | Key Markers |
| M1 | Pro-inflammatory, Host defense | LPS, IFN-γ | iNOS, TNF-α, IL-6, CD80, CD86, CD38[2][3][21][22] |
| M2 | Anti-inflammatory, Tissue repair | IL-4, IL-13, IL-10 | Arginase-1 (Arg-1), CD206, CD163, IL-10, Egr2[5][21][23] |
| Table 4: Key Markers for M1 and M2 Macrophage Phenotypes. |
Methods for Analysis:
-
Flow Cytometry: Quantify the percentage of cells expressing M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of M1 (e.g., Nos2, Tnf, Il6) and M2 (e.g., Arg1, Mrc1 (CD206), Il10) marker genes.[24][25]
Protocol 7: Gene Expression Analysis by qPCR
Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique to measure changes in the expression of specific genes involved in the inflammatory response.
Procedure:
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[26]
-
qPCR: Perform qPCR using primers specific for the target genes (e.g., Tnf, Il6, Nos2, Il10, Arg1) and a reference gene (e.g., Gapdh).[26]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[26]
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of test compounds in macrophages. By employing a multi-faceted approach that includes the assessment of inflammatory mediators, analysis of key signaling pathways, characterization of macrophage polarization, and measurement of gene expression, researchers can gain deep insights into the mechanisms of action of potential therapeutics. The experimental choices outlined are grounded in established scientific principles to ensure the generation of high-quality, reproducible, and translatable data.
References
- 1. Macrophage Inflammatory Assay [pubmed.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. criver.com [criver.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytokine quantification in the supernatant of mononuclear cell cultures and in blood serum from patients with Jorge Lobo's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 22. biocompare.com [biocompare.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. Transcriptomic Analysis of Human Polarized Macrophages: More than One Role of Alternative Activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comprehensive analysis of macrophage-associated inflammatory genes in AMI based on bulk combined with single-cell sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isoindolin-5-ol Hydrochloride in Kinase Inhibitor Development: A Technical Guide for Researchers
Introduction: The Isoindolinone Scaffold as a Privileged Kinase Inhibitor Motif
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the landscape of kinase inhibitor scaffolds, the isoindolin-1-one framework has emerged as a "privileged" structure, signifying its ability to serve as a versatile template for the design of potent and selective inhibitors against various kinase targets.[1][2] This guide focuses on the application of a key starting material, Isoindolin-5-ol hydrochloride, in the synthesis and development of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic and biological evaluation protocols, and discuss the structure-activity relationships that govern the efficacy of the resulting compounds.
The isoindolinone core, a bicyclic system featuring a fused benzene ring and a γ-lactam, provides a rigid framework that can be strategically functionalized to interact with the ATP-binding site of kinases.[3] The hydroxyl group at the 5-position of the isoindoline ring in this compound offers a convenient handle for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. Several clinically approved and investigational drugs are based on related indolinone structures, highlighting the therapeutic potential of this scaffold.[4]
This application note will provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this compound in their kinase inhibitor discovery programs. We will explore its application in targeting key kinases such as the Novel (nua) Kinase 1 (NUAK1), Rearranged during Transfection (RET) tyrosine kinase, and Bruton's tyrosine kinase (BTK), all of which are implicated in significant human diseases.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to successful synthesis and downstream applications. This compound is a commercially available compound that serves as a versatile building block.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClNO | [5] |
| Molecular Weight | 171.62 g/mol | [5] |
| CAS Number | 1126832-40-3 | [5] |
| Appearance | Solid | [5] |
| Synonyms | 2,3-Dihydro-1H-isoindol-5-ol hydrochloride | [5] |
Strategic Synthesis of Isoindolinone-Based Kinase Inhibitors
The synthesis of kinase inhibitors from this compound typically involves a multi-step process. A representative synthetic scheme is outlined below, focusing on the generation of a substituted isoindolin-1-one core, which is a common feature in many kinase inhibitors. This generalized protocol is based on established synthetic methodologies for isoindolinone derivatives.[6][7]
General Synthetic Workflow
Caption: Generalized synthetic workflow for kinase inhibitors.
Protocol: Synthesis of a 2-Aryl-5-hydroxyisoindolin-1-one Intermediate
This protocol describes a plausible route to a key intermediate, which can be further elaborated to generate a library of kinase inhibitors.
Step 1: Protection of the Phenolic Hydroxyl Group
-
Rationale: The hydroxyl group of Isoindolin-5-ol is reactive and can interfere with subsequent cross-coupling reactions. Protection as a silyl ether is a common and effective strategy.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected isoindoline.
-
Step 2: N-Arylation via Buchwald-Hartwig Coupling
-
Rationale: The introduction of an aryl group at the nitrogen atom is a key step in building the core structure of many kinase inhibitors. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.
-
Procedure:
-
To a solution of the protected isoindoline (1.0 eq) and the desired aryl halide (e.g., a substituted bromopyrimidine, 1.1 eq) in anhydrous toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Degas the mixture and heat to 100-110 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the N-arylated isoindoline.
-
Step 3: Oxidation to the Isoindolin-1-one
-
Rationale: The isoindolin-1-one (or phthalimidine) moiety is the core pharmacophore. Oxidation of the benzylic C-H bond of the isoindoline is required to form the lactam.
-
Procedure:
-
Dissolve the N-arylated isoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add an oxidizing agent. A common method is the use of ruthenium(III) chloride hydrate (RuCl₃·H₂O, catalytic amount) with sodium periodate (NaIO₄, 2-3 eq) as the stoichiometric oxidant.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the protected isoindolin-1-one.
-
Step 4: Deprotection of the Hydroxyl Group
-
Rationale: Removal of the protecting group reveals the hydroxyl functionality for further modification.
-
Procedure:
-
Dissolve the protected isoindolin-1-one (1.0 eq) in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture and purify the crude product by column chromatography to afford the desired 2-aryl-5-hydroxyisoindolin-1-one intermediate.
-
This intermediate can then be further functionalized at the 5-hydroxyl position to introduce moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Biological Evaluation of Isoindolinone-Based Kinase Inhibitors
Once synthesized, the novel compounds must be rigorously evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
In Vitro Kinase Inhibition Assays
A variety of assay formats are available to measure the potency of compounds against purified kinases.[8][9] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced in a kinase reaction.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions to create a concentration range for IC₅₀ determination.
-
Reconstitute the kinase and substrate as per the manufacturer's instructions.
-
Prepare the ATP solution at a concentration close to the Kₘ for the target kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate mixture.
-
Initiate the reaction by adding the ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Sample Data: Inhibition of NUAK1 by an Isoindolinone-Based Inhibitor
| Compound | NUAK1 IC₅₀ (nM) | NUAK2 IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| Iso-Inhibitor-1 | 15 | 150 | >1000 |
| Reference Cpd | 50 | 250 | 500 |
Note: This is representative data based on published findings for similar scaffolds.[4]
Cellular Assays
Cell-based assays are crucial for determining if a compound can engage its target in a cellular environment and exert a desired biological effect.[10]
Protocol: Cellular Target Engagement (NanoBRET™ Assay)
-
Rationale: This assay measures the binding of a compound to its target kinase within living cells, providing a direct measure of target engagement.
-
Procedure:
-
Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Add a cell-permeable fluorescent tracer that binds to the kinase.
-
Add the test compound at various concentrations.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the test compound will displace the tracer and reduce the BRET signal.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Protocol: Cell Proliferation Assay (MTT Assay)
-
Rationale: This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.[11]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the GI₅₀ (concentration for 50% inhibition of cell growth).
-
Protocol: Western Blotting for Phospho-Protein Levels
-
Rationale: This assay directly measures the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase, confirming its mechanism of action in cells.[9]
-
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target substrate (e.g., p-MYPT1 for NUAK1).
-
Use secondary antibodies conjugated to an enzyme for detection.
-
Visualize the bands and quantify the changes in phosphorylation.
-
Mechanism of Action and Structure-Activity Relationship (SAR)
The isoindolin-1-one scaffold typically acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[4] The substituents on the isoindolinone core are crucial for achieving potency and selectivity.
-
N-substituent: The group attached to the nitrogen of the lactam often projects into the solvent-exposed region or a hydrophobic pocket of the ATP-binding site. Aromatic or heteroaromatic rings are common and can be modified to optimize interactions and physicochemical properties.
-
C5-substituent (derived from the hydroxyl group): The substituent at the 5-position can be directed towards the "selectivity pocket" of the kinase, a region that varies among different kinases. By carefully designing this substituent, it is possible to achieve selectivity for the target kinase over closely related family members. For example, extending a substituent from this position to interact with specific amino acid residues can significantly enhance potency and selectivity.[4]
Caption: Key pharmacophoric interactions of isoindolinone inhibitors.
Target Kinase Signaling Pathways
Understanding the signaling context of the target kinase is essential for interpreting cellular data and predicting the therapeutic potential of an inhibitor.
NUAK1 Signaling Pathway
NUAK1 is an AMP-activated protein kinase (AMPK)-related kinase involved in cell adhesion, migration, and metabolism.[12] It is activated by LKB1 and has been implicated in cancer progression and metastasis.[11]
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. imtm.cz [imtm.cz]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Isoindolin-5-ol hydrochloride synthesis side reactions
Welcome to the technical support center for the synthesis of Isoindolin-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of your target compound.
Frequently Asked Questions (FAQs)
1. What is a common synthetic route to Isoindolin-5-ol, and what are the critical steps?
A prevalent and logical synthetic pathway to Isoindolin-5-ol commences with the commercially available 5-hydroxyisoindoline-1,3-dione (also known as 5-hydroxyphthalimide). The synthesis can be broadly divided into four critical stages:
-
Protection of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the subsequent reduction step. Therefore, it is essential to protect it.
-
Reduction of the Phthalimide Moiety: This is the core transformation step to convert the dione to the desired isoindoline.
-
Deprotection of the Phenolic Hydroxyl Group: Removal of the protecting group to reveal the final isoindolin-5-ol.
-
Hydrochloride Salt Formation: Conversion of the free base to its more stable and often crystalline hydrochloride salt.
Each of these stages presents unique challenges and potential for side reactions, which will be addressed in this guide.
Troubleshooting Guide
Section 1: Protection of the Phenolic Hydroxyl Group
Question: I am seeing a complex mixture of products after my reduction step. Could the issue be with my starting material, 5-hydroxyisoindoline-1,3-dione?
Answer: Yes, it is highly probable that the unprotected phenolic hydroxyl group is the source of your side reactions. The choice of reducing agent for the phthalimide group is critical, and many powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are also strong bases. The acidic proton of the phenol will react with these basic reagents, leading to a complex mixture of products and incomplete reduction of the phthalimide.
Therefore, protection of the hydroxyl group is a mandatory first step. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of the phthalimide reduction.
-
Readily removable under conditions that do not affect the newly formed isoindoline ring.
Two common choices for protecting phenols are silyl ethers and benzyl ethers .
Question: Which protecting group should I choose for my 5-hydroxyisoindoline-1,3-dione?
Answer: The choice of protecting group is contingent on your intended reduction method. Here is a comparative analysis:
| Protecting Group | Common Reagent | Stability to Reducing Agents | Deprotection Conditions | Key Considerations |
| TBDMS Ether | TBDMS-Cl, Imidazole | Stable to LiAlH₄, NaBH₄, BH₃ | TBAF in THF | Can be labile to strongly acidic conditions. |
| TIPS Ether | TIPS-Cl, Imidazole | More stable than TBDMS to acidic conditions. Stable to LiAlH₄, NaBH₄, BH₃. | TBAF in THF | Increased steric bulk can sometimes slow the protection reaction. |
| Benzyl Ether | Benzyl bromide, K₂CO₃ | Stable to LiAlH₄, NaBH₄, BH₃ | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Deprotection via hydrogenation is often clean but incompatible if other reducible functional groups are present. |
Recommendation: For reductions using hydrides like LiAlH₄ or boranes, a silyl ether (TBDMS or TIPS) is an excellent choice due to its robustness and the mild, fluoride-based deprotection method.[1][2] If you plan to use catalytic hydrogenation for the phthalimide reduction, a benzyl ether is not suitable as it would be cleaved simultaneously.
Workflow for Hydroxyl Protection (TBDMS Ether)
Caption: Workflow for TBDMS protection.
Section 2: Reduction of the Phthalimide Moiety
Question: My reduction of the protected 5-hydroxyisoindoline-1,3-dione is giving me a low yield of the desired isoindoline. What are the likely side products and causes?
Answer: This is a common issue, and the side products depend heavily on the reducing agent used. Let's break down the possibilities for the most common reducing agents.
Case Study 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a powerful, non-selective reducing agent.[3] While effective, it can lead to over-reduction if not carefully controlled.
-
Potential Side Product: Ring-opened amino alcohol.
-
Mechanism of Formation: Excessive LiAlH₄ or prolonged reaction at elevated temperatures can lead to the cleavage of the C-N bonds in the isoindoline ring after the initial reduction of the carbonyls.
-
Troubleshooting:
-
Temperature Control: Perform the reaction at 0°C or even lower to start, and allow it to slowly warm to room temperature. Avoid refluxing conditions unless necessary and carefully monitored.
-
Stoichiometry: Use a carefully measured amount of LiAlH₄ (typically 2-3 equivalents). An excess can promote over-reduction.
-
Inverse Addition: Add the LiAlH₄ solution slowly to the solution of the protected phthalimide. This maintains a low concentration of the reducing agent and can improve selectivity.[4]
-
Workup: A careful quench at low temperature (e.g., with ethyl acetate followed by aqueous workup) is crucial to prevent side reactions during the workup.
-
Case Study 2: Borane (BH₃·THF or BH₃·SMe₂) Reduction
Borane is generally more selective for amides and carboxylic acids than LiAlH₄ and is an excellent choice for this transformation.[5][6]
-
Potential Issue: Incomplete reaction.
-
Cause: Insufficient reagent or reaction time. Borane reductions can sometimes be slower than with LiAlH₄.
-
Troubleshooting:
-
Reaction Time and Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) may be required. Monitor the reaction progress carefully by TLC.
-
Reagent Stoichiometry: Ensure at least 2 equivalents of BH₃ are used.
-
Solvent: Anhydrous THF is the solvent of choice.
-
Case Study 3: Catalytic Hydrogenation
This method is attractive for its mildness but has its own set of challenges.
-
Potential Issues:
-
Incomplete Reaction: The catalyst may be poisoned or deactivated.
-
Deprotection of Benzyl Ether: If a benzyl protecting group is used for the hydroxyl, it will be cleaved under these conditions.
-
-
Troubleshooting:
-
Catalyst Choice: A Rhodium or Ruthenium-based catalyst may be more effective than Palladium for phthalimide reduction.
-
Pressure and Temperature: High pressure (50-100 atm) and elevated temperatures may be necessary to drive the reaction to completion.
-
Protecting Group Compatibility: This method is not compatible with a benzyl-protected hydroxyl group. A silyl ether is a better choice.
-
Logical Flow for Troubleshooting the Reduction Step
Caption: Decision tree for troubleshooting the reduction.
Section 3: Deprotection and Salt Formation
Question: My deprotection of the silyl ether is not working well, or I am having trouble forming the hydrochloride salt.
Answer: These final steps are critical for obtaining the pure, stable final product.
Troubleshooting Silyl Ether Deprotection:
-
Issue: Incomplete deprotection.
-
Cause: The fluoride source (e.g., TBAF) may have degraded, or there may be steric hindrance.
-
Solution:
-
Use a fresh, anhydrous solution of TBAF in THF.
-
If the reaction is slow, gentle warming (e.g., to 40°C) can be beneficial.
-
Ensure the reaction is run for a sufficient time (monitor by TLC).
-
Troubleshooting Hydrochloride Salt Formation:
-
Issue: The product oils out or does not crystallize upon addition of HCl.
-
Cause:
-
The free base may be too soluble in the chosen solvent.
-
The presence of water can inhibit crystallization.
-
Impurities can act as crystallization inhibitors.
-
-
Protocol and Troubleshooting:
-
Ensure a Pure Free Base: Purify the isoindolin-5-ol by column chromatography after deprotection if necessary.
-
Choose an Appropriate Solvent: Dissolve the purified free base in a solvent in which the hydrochloride salt is insoluble, such as isopropanol (IPA), ethyl acetate (EtOAc), or a mixture of diethyl ether and methanol.
-
Use Anhydrous HCl: Use a solution of HCl in a non-aqueous solvent (e.g., HCl in isopropanol, HCl in diethyl ether, or HCl in dioxane). Gaseous HCl can also be bubbled through the solution. Using aqueous HCl can lead to lower yields due to the solubility of the salt in water.[7]
-
Control the Addition: Add the HCl solution dropwise at 0°C with vigorous stirring.
-
Induce Crystallization: If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod or adding a seed crystal. Sonication can also induce crystallization.
-
Isolate and Dry: Collect the solid by filtration, wash with a cold, anhydrous solvent (like diethyl ether), and dry thoroughly under vacuum.
-
Experimental Protocols
Protocol 1: Benzyl Protection of 5-Hydroxyisoindoline-1,3-dione
-
To a solution of 5-hydroxyisoindoline-1,3-dione (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexanes:Ethyl Acetate gradient) to yield 5-(benzyloxy)isoindoline-1,3-dione.
Protocol 2: Reduction of Protected Phthalimide with BH₃·SMe₂
-
To a solution of the protected 5-hydroxyisoindoline-1,3-dione (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add BH₃·SMe₂ (2.0-2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring by TLC.
-
Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of methanol.
-
Add 1M HCl and stir for 1 hour at room temperature.
-
Basify the mixture with aqueous NaOH and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude protected isoindolin-5-ol can be purified by column chromatography or taken directly to the deprotection step.
Protocol 3: Deprotection of a TBDMS-protected Isoindolin-5-ol
-
Dissolve the TBDMS-protected isoindolin-5-ol (1.0 eq) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude isoindolin-5-ol by column chromatography.
References
- 1. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Borane Reagents [organic-chemistry.org]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Improving yield and purity of Isoindolin-5-ol hydrochloride
Welcome to the technical support center for the synthesis and purification of Isoindolin-5-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this compound. We provide in-depth troubleshooting advice and detailed protocols to help you improve both the final yield and purity of your target molecule.
Structure of This Guide
This document is divided into two main sections:
-
Frequently Asked Questions (FAQs): For quick answers to common problems encountered during synthesis and purification.
-
In-Depth Troubleshooting Guide: A detailed, problem-oriented guide that explores the root causes of complex issues and provides step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently below 40%. What is the most common reason?
A: A low yield is often a cumulative problem, but the most frequent causes are incomplete reaction during the reduction step, mechanical losses during workup, or product decomposition.[1] Ensure you are rigorously monitoring the reaction to completion via TLC or LC-MS and are using an inert atmosphere to protect the oxygen-sensitive phenol group.
Q2: I'm seeing a persistent impurity in my final product's NMR that I can't identify.
A: This is often the corresponding starting material (e.g., 5-hydroxyisoindolin-1-one) due to incomplete reduction. Another possibility is an N-oxide impurity if the amine was exposed to oxidizing conditions.[2] We recommend running a co-spot on a TLC plate with your starting material and crude product to check for this.
Q3: My product won't crystallize properly after adding HCl. It just oils out.
A: "Oiling out" is a common issue in salt formation and is usually related to solvent choice, concentration, or the presence of impurities. The product may be too soluble in the chosen solvent, or impurities are inhibiting the crystal lattice formation. Try using a more non-polar solvent system or adding the HCl solution more slowly at a lower temperature.
Q4: Is column chromatography recommended for purifying the free base before salt formation?
A: While possible, it should be approached with caution. Isoindolin-5-ol, being an amine, can streak or decompose on standard silica gel.[3] If chromatography is necessary, consider using deactivated silica (pre-treated with a base like triethylamine) or switching to a different stationary phase like alumina.[3] Whenever feasible, purification via crystallization of the hydrochloride salt is preferred as it is more scalable and can significantly enhance purity.[2][3]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and solving common experimental challenges.
Problem 1: Low Overall Yield
A diminished yield can be traced back to one of three main stages: the chemical reaction, the workup/extraction, or the final isolation.
Caption: Troubleshooting logic for low yield diagnosis.
-
Incomplete Reaction:
-
Cause: Insufficient reducing agent, poor quality reagents, or non-optimal reaction temperature. Many common organic chemistry errors can lead to low yields.[4]
-
Solution:
-
Monitor Rigorously: Use TLC or LC-MS to track the disappearance of the starting material. Do not proceed to workup until it is fully consumed.[1]
-
Reagent Stoichiometry: If the reaction stalls, a small, incremental addition of the reducing agent may be necessary.
-
Temperature Control: For exothermic reductions, ensure the reaction is cooled in an ice bath during the addition of the reducing agent to prevent side reactions.
-
-
-
Product Degradation:
-
Cause: The phenol group in Isoindolin-5-ol is susceptible to oxidation, which can be accelerated by heat and trace metals. The isoindole core itself can also be sensitive to harsh pH conditions.[3]
-
Solution:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
pH Control: During aqueous workup, use mild acids and bases (e.g., saturated ammonium chloride, sodium bicarbonate) and avoid prolonged exposure to strongly acidic or basic conditions.[3]
-
-
-
Mechanical Losses During Workup:
-
Cause: Product loss during transfers between glassware, incomplete extraction from the aqueous layer, or adherence of the product to drying agents.[1]
-
Solution:
-
Efficient Extraction: Ensure the pH of the aqueous layer is basic (>9) before extracting the free-base into an organic solvent. Perform at least 3-4 extractions to maximize recovery.
-
Rinse Thoroughly: After each transfer, rinse the original flask with the extraction solvent and add it to the separatory funnel. Thoroughly rinse the drying agent (e.g., Na₂SO₄) with fresh solvent after drying the organic layer.[1]
-
-
Problem 2: High Impurity Profile in Final Product
Achieving high purity is critical, and the hydrochloride salt formation is a key purification step.[2] If impurities persist, they must be addressed before this final stage.
| Impurity Name | Structure (Hypothetical) | Origin | Identification Method |
| 5-Hydroxyisoindolin-1-one | Isoindolinone with OH at C5 | Incomplete reduction of the lactam carbonyl. | LC-MS (different mass), NMR (carbonyl peak ~168 ppm) |
| Over-reduced species | Loss of aromaticity | Harsh reduction conditions (e.g., high pressure/temp hydrogenation). | NMR (loss of aromatic signals), LC-MS (higher mass) |
| N-Oxide | N-O bond on the isoindoline N | Oxidation of the amine free base during workup or storage. | LC-MS (M+16 peak) |
| Dimer/Polymer | Complex structure | Instability of the isoindole core, especially under acidic conditions or heat.[3] | Broad signals in NMR, baseline noise in LC-MS |
Crystallization is often superior to chromatography for removing small amounts of closely related impurities. The key is finding a solvent system where the free base is soluble, but the hydrochloride salt is sparingly soluble.
Objective: To crystallize this compound with >99.5% purity.
Materials:
-
Crude Isoindolin-5-ol (free base)
-
2-Propanol (IPA)
-
2M HCl in IPA (or Diethyl Ether)
-
Methyl tert-butyl ether (MTBE) or Heptane
-
Stir plate, flasks, filtration apparatus
Procedure:
-
Dissolution: Gently warm the crude Isoindolin-5-ol free base in a minimal amount of IPA (e.g., 5-10 mL per gram of crude material) until fully dissolved.
-
Filtration (Optional): If insoluble particulates are present, perform a hot filtration to remove them.
-
Acidification: Cool the solution to room temperature. While stirring, slowly add the 2M HCl/IPA solution dropwise. Monitor for the onset of precipitation.
-
Precipitation & Maturation: Once precipitation begins, stop the addition of acid. If no solid forms, consider adding a more non-polar anti-solvent like MTBE dropwise until turbidity is observed. Allow the slurry to stir at room temperature for 1-2 hours to mature the crystals.
-
Cooling: Cool the slurry in an ice bath (0-5 °C) for at least 1 hour to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold IPA, followed by a wash with cold MTBE or heptane to remove residual solvent and impurities.
-
Drying: Dry the purified product under vacuum at a moderate temperature (40-50 °C) until a constant weight is achieved.
Caption: Decision tree for troubleshooting crystallization issues.
References
Technical Support Center: Isoindolin-5-ol Hydrochloride Stability and Analysis
Welcome to the technical support center for Isoindolin-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established principles of chemical stability and analysis. Since specific degradation data for this compound is not extensively published, this guide leverages foundational chemical principles of its core functional groups—a phenolic alcohol and a secondary amine within an isoindoline scaffold—to predict and address potential challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and properties of Isoindolin--5-ol hydrochloride.
Q1: What is the basic structure of this compound and which parts of the molecule are most susceptible to degradation?
A1: this compound is a bicyclic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with a hydroxyl (-OH) group at the 5-position.[1] The nitrogen atom is protonated as a hydrochloride salt. The two primary sites prone to degradation are:
-
The Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.[2][3] This is often the most significant degradation pathway.
-
The Isoindoline Ring System: The secondary amine in the isoindoline ring can undergo oxidation. While the ring is generally stable, extreme pH and heat could potentially lead to hydrolytic cleavage.[4][5]
Q2: Why is the compound supplied as a hydrochloride salt?
A2: The hydrochloride salt form increases the aqueous solubility and stability of the compound. The protonated amine is less nucleophilic and less prone to certain degradation reactions compared to its free base form.
Q3: What are the general best practices for storing this compound to ensure its stability?
A3: To minimize degradation, store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), at controlled room temperature or refrigerated. For solutions, especially aqueous, it is recommended to prepare them fresh. If storage is necessary, use deoxygenated solvents, store at low temperatures (2-8°C), and protect from light.
Section 2: Degradation Pathways & Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods, as mandated by ICH guidelines.[6][7] These studies deliberately stress the compound to predict its long-term stability.[8][9] A typical study aims for 5-20% degradation to ensure that analytical methods can detect and resolve the resulting impurities.[10]
Predicted Degradation Pathways
The primary degradation pathways for Isoindolin-5-ol are predicted to be oxidation and, to a lesser extent, photodegradation.
-
Oxidative Degradation: The phenol moiety is highly susceptible to oxidation. Exposure to atmospheric oxygen or oxidizing agents (like hydrogen peroxide) can initiate a free-radical process, leading to the formation of a semiquinone radical, which can then be further oxidized to a quinone-like species. This transformation often results in a visible color change in the sample, typically to yellow or brown.[2][11]
-
Photodegradation: Aromatic compounds, especially phenols, can absorb UV light, leading to photolytic degradation. This can result in complex mixtures of degradation products. ICH Q1B guidelines recommend exposure to controlled light sources to assess photostability.[8]
-
Hydrolytic Degradation: The isoindoline ring is generally stable to hydrolysis under neutral conditions. However, under harsh acidic or basic conditions combined with heat, ring-opening could occur.[5]
-
Thermal Degradation: Degradation may occur at elevated temperatures, and the specific pathway would depend on the presence of other stressors like oxygen or moisture.
Protocol: Forced Degradation Study
This protocol outlines the steps to perform a forced degradation study in line with ICH Q1A(R2) guidelines.[6][8]
Objective: To generate potential degradation products of this compound and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV or PDA detector, photostability chamber, oven.
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 8-24 hours.
-
Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Store the solid compound and the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Stress: Expose the solid compound and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[8]
-
-
Sample Preparation for Analysis:
-
At designated time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final target concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Analysis: Analyze the unstressed control and all stressed samples using an appropriate HPLC method (see Section 4 for method development).
-
Evaluation: Compare the chromatograms of stressed samples to the control. Look for new peaks (degradants) and a decrease in the main peak area. The method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak and from each other.
Section 3: Analytical Troubleshooting Guide (HPLC)
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Q: My chromatogram for Isoindolin-5-ol shows significant peak tailing. What is the cause and how can I fix it?
A: Peak tailing for a basic compound like Isoindolin-5-ol is commonly caused by secondary ionic interactions between the protonated amine and residual, deprotonated silanol groups (-Si-O⁻) on the surface of the silica-based HPLC column.[12]
-
Causality: At mid-range pH, the amine is positively charged (R₃NH⁺) and the silanols are negatively charged, leading to an unwanted ion-exchange interaction that slows down a fraction of the analyte molecules, causing the peak to tail.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to below 3 (e.g., with 0.1% trifluoroacetic acid or formic acid) protonates the silanol groups (-Si-OH), minimizing the ionic interaction.[13]
-
Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Select an Appropriate Column: Use a modern, high-purity, end-capped silica column specifically designed for analyzing basic compounds. These columns have a much lower concentration of residual silanols.
-
Q: I'm observing a gradual decrease in retention time over a sequence of injections. What should I investigate?
A: Drifting retention times, especially a decrease, often points to issues with the column or mobile phase.[14]
-
Causality: A common cause is the slow stripping of the stationary phase under harsh pH conditions (pH > 8 or < 2) or inadequate column equilibration between gradient runs.[15] It can also be caused by changes in mobile phase composition if it is mixed online and one of the solvent lines has an issue.
-
Troubleshooting Steps:
-
Verify Mobile Phase: Prepare a fresh batch of mobile phase. If using a gradient, ensure the pump is delivering the correct composition.
-
Ensure Equilibration: Increase the column equilibration time at the initial conditions between injections. A stable baseline and pressure are good indicators of equilibration.
-
Check for Leaks: Inspect the system for any leaks, as this can affect flow rate and pressure, leading to retention shifts.[13]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that might alter the stationary phase over time.[14]
-
Q: My sample solution is turning a pale yellow, and I see a new, broad peak in the chromatogram. What is likely happening?
A: This is a classic sign of oxidative degradation.
-
Causality: The phenolic -OH group is likely oxidizing to a quinone-type structure, which is often colored and may be more polar or have different chromatographic behavior.[2][16] This can be accelerated by light, heat, or the presence of trace metals.
-
Solutions:
-
Sample Preparation: Prepare samples fresh and in an amber autosampler vial to protect from light.
-
Solvent Choice: Use deoxygenated solvents for sample preparation and mobile phases if the problem is severe.
-
Antioxidants: For formulation development, the inclusion of an antioxidant may be necessary to improve stability.
-
Section 4: Data and Protocols
Table 1: Example HPLC Method Parameters for Stability Indicating Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High-efficiency column for good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape for the basic analyte.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A gradient is necessary to elute both the polar parent and potentially non-polar degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times.[15] |
| Injection Vol. | 2 µL | Small volume to prevent peak fronting due to overload.[15] |
| Detection | UV at 275 nm (or PDA 200-400 nm) | Wavelength should be chosen at the absorbance maximum. A PDA detector is ideal for identifying new impurity peaks. |
References
- 1. Isoindoline - Wikipedia [en.wikipedia.org]
- 2. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. youtube.com [youtube.com]
- 11. Oxidation of Small Phenolic Compounds by Mn(IV) | MDPI [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Isoindoline Derivatives
Welcome to the technical support center for forced degradation studies of isoindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stress testing this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support the successful design and execution of your studies, ensuring scientific integrity and regulatory compliance.
Introduction: The Stability Challenge of the Isoindoline Core
The isoindoline scaffold, particularly the isoindoline-1,3-dione (phthalimide) and isoindolin-1-one moieties, is a cornerstone of many therapeutic agents, including immunomodulators like thalidomide, lenalidomide, and pomalidomide.[1][2] The inherent reactivity of the imide functional group, however, presents a significant stability challenge.[3][4] Forced degradation studies are therefore not merely a regulatory checkbox but a critical exercise in understanding the molecule's intrinsic stability, predicting its degradation pathways, and developing robust, stability-indicating analytical methods.[4][5]
This guide is structured to address common issues encountered in the laboratory, moving from high-level strategic questions to specific troubleshooting of analytical methodologies.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems in a direct Q&A format, providing both a quick answer and a detailed explanation grounded in scientific principles.
FAQ 1: Experimental Design & Strategy
Question: I am starting a forced degradation study for a novel isoindoline derivative. What are the essential stress conditions I must include?
Answer: According to ICH guideline Q1A(R2), a comprehensive forced degradation study should, at a minimum, investigate the effects of hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[6] For isoindoline derivatives, hydrolytic and oxidative stress are often the most critical due to the reactivity of the isoindoline core and any associated functional groups.
-
Hydrolysis: The imide bond in the phthalimide ring is susceptible to cleavage.[4] Therefore, you must test in acidic, basic, and neutral conditions. A common starting point is using 0.1 M HCl for acidic, 0.1 M NaOH for basic, and water for neutral hydrolysis.[7]
-
Oxidation: Many isoindoline derivatives can be susceptible to oxidation.[8] Hydrogen peroxide (e.g., 3-30% H₂O₂) is a standard oxidizing agent used for these studies.[9]
-
Photolysis: Photostability testing is crucial and should be conducted according to ICH Q1B guidelines, exposing the drug substance to a combination of UV and visible light.[5][10]
-
Thermal Stress: This is typically performed at temperatures in 10°C increments above accelerated stability conditions (e.g., 50°C, 60°C, 70°C).[6] Both solid-state and solution-state thermal degradation should be assessed.
Question: What is a reasonable target degradation percentage? I am seeing either no degradation or complete degradation.
Answer: The goal of forced degradation is to achieve partial degradation, typically in the range of 5-20%.[10] This ensures that you generate a sufficient amount of primary degradation products for detection and characterization without driving the reaction to form secondary or tertiary degradants that may not be relevant to real-world stability.[4]
-
If you see no degradation: The stress condition is too mild. You can incrementally increase the severity. For example, move from 0.1 M HCl to 1 M HCl, increase the temperature, or extend the exposure time.[11]
-
If you see complete degradation: The stress condition is too harsh. Reduce the concentration of the stressor (e.g., from 0.1 M NaOH to 0.01 M NaOH), lower the temperature, or shorten the exposure time.[10] It is a process of systematic optimization.
FAQ 2: Understanding Degradation Pathways
Question: Under basic hydrolysis, I observe a major new peak. What is the likely degradation product for an isoindoline-1,3-dione?
Answer: The most common degradation pathway for isoindoline-1,3-diones (phthalimides) under basic conditions is the hydrolytic cleavage of one of the carbonyl-nitrogen bonds of the imide ring.[4] This results in the formation of a phthalamic acid derivative.
-
Causality: The hydroxide ion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalimide ring. This leads to ring-opening. Alkaline hydrolysis with an aqueous alkali often stops at the phthalamic acid stage.[4] For complete hydrolysis to phthalic acid and the corresponding primary amine, a subsequent treatment with a mineral acid is typically necessary.[4]
Question: My isoindoline derivative contains a glutarimide ring, similar to lenalidomide. What degradation should I expect under acidic conditions?
Answer: For molecules like lenalidomide, which contain both a phthalimide and a glutarimide ring, acidic hydrolysis can lead to the opening of either ring. Studies on lenalidomide have shown that acidic conditions can induce significant degradation, leading to the formation of impurities arising from the hydrolysis of the glutarimide ring.[12] The phthalimide ring is also susceptible, though it may be more stable than the glutarimide moiety under certain acidic conditions.[2]
Part 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments. These are intended as a starting point and should be adapted based on the specific properties of your molecule.
Protocol 1: General Forced Degradation Stock Solution Preparation
-
Objective: To prepare a stock solution of the isoindoline derivative for stress studies.
-
Procedure:
-
Accurately weigh approximately 10 mg of the isoindoline derivative active pharmaceutical ingredient (API).
-
Dissolve the API in a suitable organic solvent in which it is freely soluble (e.g., methanol, acetonitrile). Use the minimum amount necessary.
-
Dilute the solution with water or a 50:50 mixture of organic solvent and water to a final concentration of 1 mg/mL. This will be your stock solution.
-
Ensure the drug is fully dissolved before proceeding. Sonication may be used if necessary.
-
Protocol 2: Hydrolytic Degradation (Acid, Base, Neutral)
-
Objective: To evaluate the susceptibility of the isoindoline derivative to hydrolysis.
-
Materials: 1 M HCl, 1 M NaOH, HPLC-grade water, 1 mg/mL drug stock solution.
-
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the drug stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the drug stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the drug stock solution with 1 mL of HPLC-grade water.
-
Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot. For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Protocol 3: Oxidative Degradation
-
Objective: To assess the oxidative stability of the isoindoline derivative.
-
Materials: 30% Hydrogen Peroxide (H₂O₂), 1 mg/mL drug stock solution.
-
Procedure:
-
Mix 1 mL of the drug stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw aliquots at specified time points.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Part 3: Analytical Troubleshooting
This section focuses on resolving common issues with the analytical methods used to monitor forced degradation studies, primarily HPLC.
Troubleshooting HPLC: Peak Tailing of Basic Isoindoline Derivatives
Issue: "I am analyzing my isoindoline derivative, which has a primary amine group, and I'm observing significant peak tailing in my chromatogram."
Explanation: Peak tailing for basic compounds is a classic issue in reversed-phase HPLC.[13] It is primarily caused by secondary interactions between the protonated basic analyte (e.g., an amine) and negatively charged, ionized residual silanol groups on the surface of the silica-based stationary phase.[11] This leads to a mixed-mode retention mechanism, causing the peak to tail.
Solutions:
-
Operate at Low pH:
-
Causality: By lowering the mobile phase pH (e.g., to pH 2.5-3.5), the residual silanol groups on the silica surface become fully protonated (Si-OH).[11] This minimizes the ionic interaction with the positively charged analyte, leading to a more symmetrical peak shape.
-
Action: Use a buffer such as phosphate or formate to maintain a consistent low pH. Be mindful that the retention time of your basic analyte may decrease, which might require adjusting the organic modifier concentration.[6]
-
-
Use a High-Purity, End-Capped Column:
-
Causality: Modern HPLC columns are manufactured with high-purity silica and are "end-capped." End-capping is a chemical process that derivatizes most of the residual silanol groups, making them less available for secondary interactions.[11]
-
Action: Ensure you are using a high-quality, end-capped C18 or similar column. If your column is old, it may be degraded, exposing more active silanol sites.
-
-
Increase Buffer Concentration:
-
Causality: A higher concentration of buffer ions can help to "shield" the active silanol sites, reducing their interaction with the analyte.[13]
-
Action: Try increasing the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM or 50 mM).
-
Table 1: Summary of Troubleshooting Strategies for Peak Tailing
| Strategy | Mechanism of Action | Recommended Action |
| Low pH Mobile Phase | Protonates residual silanols, minimizing ionic interactions. | Adjust mobile phase to pH 2.5-3.5 using a suitable buffer. |
| High-Purity Column | Reduces the number of available active silanol sites. | Use a modern, high-purity, end-capped HPLC column. |
| Increase Buffer Strength | Buffer ions compete for active sites, masking them from the analyte. | Increase buffer concentration (e.g., from 10 mM to 25-50 mM). |
| Use a Mobile Phase Additive | Additives like triethylamine (TEA) compete with the analyte for silanol sites. | Add a small amount of an amine modifier like TEA (e.g., 0.1%) to the mobile phase. Note: This is an older technique and may be less necessary with modern columns.[14] |
Part 4: Visualizing Workflows and Pathways
Diagrams can clarify complex processes. Below are visualizations for a typical forced degradation workflow and a common degradation pathway for isoindoline-1,3-diones.
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Hydrolytic Degradation Pathway of Phthalimide Ring
Caption: Base-catalyzed hydrolysis of the phthalimide ring.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. youtube.com [youtube.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. | Semantic Scholar [semanticscholar.org]
- 9. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating the Challenges of Isoindoline Reaction Mixture Purification
Welcome to the technical support center for isoindoline purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity isoindoline derivatives. The inherent reactivity and potential instability of the isoindoline ring system can lead to a variety of purification hurdles.[1] This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address specific issues you may face in the laboratory.
Section 1: Frequently Asked Questions - Understanding Common Impurities
This section addresses the foundational knowledge required to diagnose purification problems: identifying the likely culprits in your reaction mixture.
Q1: I've just completed a reduction of an N-substituted phthalimide (isoindoline-1,3-dione) to the corresponding isoindoline. My initial analysis shows a complex mixture. What are the most probable byproducts?
A1: The reduction of phthalimides is a common route to isoindolines, but it's often not as clean as one might hope. The primary impurities to anticipate are:
-
Unreacted Starting Material: Incomplete reactions are a frequent issue. The N-substituted isoindoline-1,3-dione may remain in your mixture.[2]
-
Partially Reduced Intermediates (Hydroxylactams): Reduction of only one of the two carbonyl groups results in the formation of a hydroxylactam (e.g., 3-hydroxy-2-substituted-isoindolin-1-one). These are often stable and can be a major byproduct if the reaction doesn't proceed to completion.[2][3]
-
Over-reduced Products: If your reduction conditions are too harsh or the reaction time is too long, the phthalimide can be over-reduced to the corresponding amino alcohol.[2]
-
Phthalide Derivatives: Under certain workup conditions, side reactions can generate neutral phthalide byproducts.[2]
Understanding the potential for these impurities is the first critical step in designing an effective purification strategy. The quality of your starting materials can also significantly impact the impurity profile of your final product.[4][5]
Q2: How can I reliably detect these byproducts in my crude reaction mixture?
A2: A multi-pronged analytical approach is always recommended for a comprehensive purity assessment.[6] The gold standard techniques include:
-
Thin Layer Chromatography (TLC): TLC is an invaluable, rapid technique for visualizing the complexity of your mixture. The starting material, desired product, and various byproducts will typically exhibit different Retention Factor (Rf) values, giving you a quick snapshot of your separation challenge.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation of your desired isoindoline and for identifying the structures of significant impurities.[2][6] Each compound will have a unique spectral fingerprint.
-
Mass Spectrometry (MS): MS will confirm the molecular weights of the components in your sample, which is crucial for identifying expected byproducts based on their mass-to-charge ratio.[2][6]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is highly recommended due to its high resolution and sensitivity for a broad range of potential impurities.[8]
A combination of these methods provides a robust and reliable assessment of your crude product's purity.[6]
Section 2: Troubleshooting Guide - Purification Strategies and Common Pitfalls
This section provides actionable advice for overcoming specific purification challenges.
Issue 1: My isoindoline product is degrading during column chromatography on silica gel.
Symptoms:
-
You observe the formation of new, often colored, spots on your TLC plates after spotting a solution of your compound in the chromatography eluent.
-
The recovery of your product from the column is very low.
-
Multiple fractions contain a mixture of your product and new impurities.[9]
Root Cause Analysis and Solutions:
The isoindoline ring system can be sensitive to the acidic nature of standard silica gel.[1] This acidity can catalyze decomposition or polymerization.
Workflow for Diagnosing and Solving Silica Gel Instability:
Caption: Decision workflow for addressing product degradation on silica gel.
Detailed Protocols:
-
Deactivating Silica Gel: To neutralize the acidic sites on silica gel, you can either pre-treat the slurry with a small amount of a volatile base like triethylamine (typically 0.1-1% v/v) or include it directly in your mobile phase.[10]
-
Switching the Stationary Phase: Alumina is a good alternative to silica gel and is available in neutral, acidic, and basic forms. For basic isoindolines, basic alumina is often a good choice. Florisil is another potential alternative.[9]
Issue 2: I can't achieve good separation between my isoindoline product and a persistent impurity using column chromatography.
Symptoms:
-
Your product and an impurity co-elute from the column, resulting in mixed fractions.[9]
-
TLC analysis shows overlapping spots, even with a variety of solvent systems.
Troubleshooting Strategies:
| Potential Cause | Diagnostic Step | Proposed Solution |
| Inappropriate Solvent System | Run a wider range of TLC solvent systems with varying polarities and solvent classes (e.g., hexanes/ethyl acetate, dichloromethane/methanol). | The ideal TLC Rf for the desired compound is typically between 0.25 and 0.35 for good column separation.[10] If a single solvent system is ineffective, consider a gradient elution where the polarity of the mobile phase is gradually increased. |
| Column Overloading | The bands on your column are broad and tailing. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight. |
| Poor Sample Loading Technique | The initial band of your compound at the top of the column is wide or uneven. | If your compound is poorly soluble in the mobile phase, use a "dry loading" technique. Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This can then be carefully added to the top of the column bed.[10][11] |
Issue 3: My isoindoline product is an oil and won't crystallize, making recrystallization impossible.
Symptom:
-
After removing the solvent, your purified product remains a persistent oil, preventing further purification by recrystallization.
Solutions:
-
Salt Formation: If your isoindoline has a basic nitrogen, you can often induce crystallization by forming a salt. Dissolve the oily product in a suitable solvent (e.g., ethanol, ethyl acetate) and add a solution of an acid like hydrochloric acid (HCl) or p-toluenesulfonic acid. The resulting salt is often a crystalline solid that can be easily filtered and washed.[12]
-
Co-solvent Recrystallization: Try dissolving the oil in a small amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "bad" solvent (an anti-solvent in which it is poorly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[13][14] Common solvent pairs include ethanol/water, hexane/acetone, and hexane/ethyl acetate.[13]
Issue 4: My reaction mixture contains both acidic and basic impurities. How can I simplify the purification?
A4: Acid-base extraction is a powerful and often underutilized technique for removing acidic or basic impurities before chromatography.[15][16]
Workflow for Acid-Base Extraction of an Isoindoline Mixture:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipqpubs.com [ipqpubs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Prevention of Isoindolinol Compound Oxidation
Welcome to the Technical Support Center for the stabilization and handling of isoindolinol compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of molecules. Isoindolinols are versatile intermediates, but their inherent structural features—a secondary alcohol adjacent to a nitrogen-containing heterocycle—render them susceptible to oxidation. This guide provides in-depth technical advice, troubleshooting protocols, and preventative strategies to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: My isoindolinol solution is turning yellow/brown. What is happening?
A color change is a common indicator of degradation, often due to oxidation. The isoindolinol moiety can oxidize to form highly conjugated structures, such as phthalimides, which are often colored. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.
Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be related to compound stability?
Yes, this is a classic sign of compound degradation. If your isoindolinol is oxidizing, the concentration of the active parent compound is decreasing over the course of your experiment, leading to poor reproducibility and a perceived loss of activity.
Q3: Are there any specific storage conditions you recommend for isoindolinol compounds?
For optimal stability, isoindolinol compounds should be stored as solids in a cool, dark, and dry environment under an inert atmosphere (argon or nitrogen). If storage in solution is unavoidable, use degassed solvents and consider the addition of an antioxidant.
The Science Behind Isoindolinol Oxidation
The oxidation of isoindolinol compounds is typically a free-radical chain reaction, with atmospheric oxygen being the primary culprit. The process can be broken down into three key stages: initiation, propagation, and termination. The secondary alcohol and the amine functionalities are the primary sites of oxidative attack.
The likely degradation pathway involves the oxidation of the secondary alcohol to a ketone, which in the case of isoindolinols, results in the formation of a phthalimide derivative.
Visualizing the Oxidation Pathway
Caption: Proposed radical-mediated oxidation of isoindolinol to a phthalimide.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Color change in solution (yellowing/browning) | Oxidation of the isoindolinol to a conjugated phthalimide derivative. | 1. Immediately protect the solution from light. 2. Work under an inert atmosphere (N₂ or Ar). 3. Use freshly degassed solvents for all subsequent work. 4. Consider adding an antioxidant if compatible with your downstream application. |
| Appearance of a new spot on TLC/peak in HPLC | Formation of a degradation product, likely the corresponding phthalimide. | 1. Characterize the new species by LC-MS to confirm its identity. 2. If oxidation is confirmed, re-purify the bulk material and implement preventative measures for storage and handling. |
| Inconsistent biological assay results | Degradation of the isoindolinol in the assay medium over time. | 1. Prepare fresh solutions of the compound immediately before each experiment. 2. Perform a time-course stability study in your assay buffer to determine the window for reliable results. |
| Precipitate formation upon dilution of a DMSO stock in aqueous buffer | Poor solubility of the compound or its degradation product. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of organic co-solvent if permissible in your assay. 3. Ensure the pH of the buffer is optimal for the solubility of your compound. |
Preventative Measures: Protocols and Best Practices
Proactive measures are the most effective way to prevent the oxidation of your isoindolinol compounds.
Working Under an Inert Atmosphere
For any manipulation of isoindolinol compounds, especially in solution, the use of an inert atmosphere is highly recommended. This can be achieved using a glove box or Schlenk line techniques.[1][2][3]
Experimental Protocol: Degassing Solvents
Degassing solvents is critical to remove dissolved oxygen.[4][5] The freeze-pump-thaw method is the most rigorous.
-
Place the solvent in a Schlenk flask and attach it to a Schlenk line.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once fully frozen, open the flask to the vacuum line for 5-10 minutes.
-
Close the stopcock to the vacuum and thaw the solvent completely. You may observe gas bubbling out of the solution.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Visualization of Inert Atmosphere Workflow
Caption: Workflow for handling isoindolinol compounds under an inert atmosphere.
Use of Antioxidants
The addition of a small amount of an antioxidant can significantly inhibit the oxidation process, particularly for long-term storage or prolonged experiments. Amine-type antioxidants are particularly relevant for isoindolinol compounds.
Commonly Used Antioxidants:
| Antioxidant | Class | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 0.01 - 0.1% | A common radical scavenger. |
| Ascorbic Acid (Vitamin C) | Phenolic | 0.01 - 0.1% | Water-soluble, suitable for aqueous solutions. |
| Hindered Amine Light Stabilizers (HALS) | Amine | 0.1 - 1.0% | Effective for long-term stability.[6] |
| Triphenylphosphine | Phosphine | 1-5 mol% | Can also act as a reducing agent. |
Protocol: Screening for Antioxidant Compatibility
-
Prepare several small-scale solutions of your isoindolinol compound in your desired solvent.
-
To each solution, add a different antioxidant from the table above at the recommended concentration. Include a control sample with no antioxidant.
-
Store the solutions under identical conditions (e.g., ambient temperature, exposed to light).
-
Monitor the solutions over time for color change and analyze by HPLC to quantify the degradation of the parent compound.
Proper Storage and Handling
-
Solid Storage: Store solid isoindolinol compounds in amber glass vials under an inert atmosphere in a freezer (-20 °C).
-
Solution Storage: If solutions must be stored, use degassed solvents, add a suitable antioxidant, and store in a freezer. Avoid repeated freeze-thaw cycles.
-
Purification: During purification (e.g., column chromatography), use degassed solvents and work quickly to minimize exposure to air.
-
Light Protection: Always protect isoindolinol solutions from light by using amber vials or wrapping containers in aluminum foil.
Analytical Method for Monitoring Degradation
A stability-indicating HPLC method is essential for quantifying the degradation of your isoindolinol compound.
Protocol: Stability-Indicating HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the parent isoindolinol and the expected phthalimide degradation product absorb.
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies. Expose your compound to acidic, basic, oxidative (e.g., H₂O₂), and photolytic stress conditions. Your HPLC method should be able to resolve the parent peak from all degradation product peaks.[7][8][9][10]
By implementing these comprehensive strategies, you can significantly improve the stability of your isoindolinol compounds, leading to more reliable and reproducible research outcomes.
References
- 1. stabilization-technologies.com [stabilization-technologies.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. How To [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 6. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 7. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Reducing by-product formation in electrophilic cyclization of alkynylbenzamides
Welcome to the technical support center for the electrophilic cyclization of ortho-alkynylbenzamides. This powerful reaction is a cornerstone for synthesizing a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. However, the reaction's success is often hampered by the formation of undesired by-products, leading to reduced yields and complex purification challenges.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing selectivity. By understanding why by-products form, you can strategically optimize your reaction conditions to favor the desired chemical transformation.
Section 1: Mechanistic Overview - The Desired Pathway vs. Common Pitfalls
The electrophilic cyclization of an o-alkynylbenzamide is initiated by the activation of the alkyne's triple bond by an electrophile (E⁺), such as I⁺, Br⁺, or a gold(I) complex.[1][2] This activation renders the alkyne susceptible to intramolecular nucleophilic attack. A critical competition then arises between the amide's nitrogen and oxygen atoms.
-
N-Cyclization (Desired Pathway): Nucleophilic attack by the amide nitrogen leads to the formation of valuable isoindolinone or isoquinolinone lactam structures.
-
O-Cyclization (Common By-product Pathway): Attack by the amide oxygen, which is also nucleophilic, results in the formation of isobenzofuran-imines or isochromen-imines.[3] Recent studies have shown this pathway to be more common than previously thought, often leading to misidentification of product structures.[3]
-
Simple Addition (Common By-product Pathway): If intramolecular cyclization is slow, the activated alkyne intermediate can be intercepted by an external nucleophile or the electrophile's counter-ion, leading to a non-cyclized, di-functionalized alkene.[4][5]
The outcome of this competition is dictated by a delicate balance of electronic factors, steric hindrance, the nature of the electrophile, and the reaction conditions.[1][6]
Section 2: Troubleshooting Guide & FAQs
This section addresses common experimental issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.
FAQ 1: My reaction is messy, and I have a low yield of the desired cyclized product. What are the likely causes?
Answer: A low yield of the desired lactam product in electrophilic cyclization can stem from several issues. The most common culprits are competing side reactions, improper reaction conditions, or instability of the starting material or product.
Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture: Before extensive purification, obtain a crude ¹H NMR or LC-MS of your reaction mixture. This is critical for diagnosis.
-
Multiple Unidentified Products: Suggests competing pathways are active. The most likely by-products are the O-cyclized imino-ether or simple addition products.[3]
-
Significant Starting Material Remaining: Indicates the reaction conditions are not sufficiently activating the alkyne. This could be due to a deactivated electrophile or too low a temperature.
-
Baseline "Grass" in NMR: Suggests decomposition or polymerization, which can occur with highly reactive electrophiles or high concentrations.
-
-
Re-evaluate Your Electrophile: The choice of electrophile is paramount.
-
For Halocyclization (I₂, ICl, NIS): Molecular iodine (I₂) is generally preferred for "resistant" substrates as it can activate both alkyne carbons.[5] More powerful iodonium reagents like bis(collidine)iodine(I) hexafluorophosphate can be effective but may also lead to over-reaction.[7]
-
For Gold Catalysis (e.g., Ph₃PAuCl/AgSbF₆): The choice of the silver salt additive is crucial as the counter-ion (e.g., SbF₆⁻, OTf⁻) influences the catalyst's electrophilicity.[2] Highly coordinating anions can shut down the catalysis.
-
-
Optimize Solvent and Temperature:
-
Solvent Polarity: Non-polar solvents like dichloromethane (DCM) or toluene often favor N-cyclization. More polar solvents, especially protic ones like methanol, can favor O-cyclization or simple addition by solvating the intermediate cation and acting as competing nucleophiles.[8][9]
-
Temperature: Start at a low temperature (e.g., 0 °C or -78 °C) and slowly warm the reaction to room temperature. This can help control the rate of reaction and suppress exothermic side reactions or decomposition.
-
FAQ 2: I've isolated a major by-product that appears to be an isomer of my desired product. How can I confirm its structure and prevent its formation?
Answer: The most probable isomeric by-product is the O-cyclized isobenzofuran-imine or its six-membered ring analogue.[3] This occurs when the amide oxygen acts as the intramolecular nucleophile instead of the nitrogen.
Diagnostic and Preventive Measures:
-
Structural Confirmation:
-
¹³C NMR Spectroscopy: The key difference is the chemical shift of the carbon that was formerly the amide carbonyl. In the desired N-cyclized lactam, this remains a carbonyl carbon (~165-175 ppm). In the O-cyclized imino-ether, this carbon becomes an imine carbon, which typically appears further downfield (~150-165 ppm), and a new C-O single bond is formed.
-
HMBC/HSQC 2D NMR: These experiments can definitively show the connectivity between the protons on the aromatic ring and the key quaternary carbons of the newly formed heterocyclic ring, confirming which heteroatom participated in the cyclization.
-
-
Preventing O-Cyclization:
-
Use a Weaker Base: In many halocyclizations, a base is added to neutralize the generated acid (e.g., HI). Strong bases can deprotonate the amide, increasing the nucleophilicity of both N and O atoms. Switching from a strong base like NaH to a milder, non-nucleophilic base like NaHCO₃ or K₂CO₃ can favor N-cyclization.[8]
-
Modify the N-Substituent: Increasing the steric bulk on the amide nitrogen (e.g., changing from N-methyl to N-benzyl or N-tosyl) can sterically disfavor the approach of the nitrogen to the activated alkyne, potentially favoring O-cyclization. Conversely, less bulky groups may favor N-cyclization.
-
Change the Electrophile: "Softer" electrophiles are thought to preferentially coordinate with the "softer" nitrogen atom over the "harder" oxygen atom, according to Hard-Soft Acid-Base (HSAB) theory. For instance, I₂ might give a different N/O ratio than a more ionic I⁺ source.
-
FAQ 3: My reaction stalls, or I see formation of a simple di-halogenated alkene instead of a cyclized product. What's going wrong?
Answer: This issue points to a failure of the intramolecular nucleophilic attack to compete with intermolecular processes. The activated alkyne intermediate is being intercepted by the electrophile's counter-ion (e.g., I⁻) before the amide can cyclize.
Troubleshooting Strategy:
Detailed Explanation:
-
Electronic Deactivation: If the alkyne is substituted with an electron-withdrawing group, its nucleophilicity is reduced, making the initial activation by the electrophile more difficult and slowing the subsequent cyclization.[4] Using a more potent electrophile can overcome this barrier.
-
Concentration Effects: Cyclization is an intramolecular process, while simple addition is often intermolecular. According to the principles of reaction kinetics, decreasing the concentration will disfavor intermolecular reactions relative to intramolecular ones. However, if the reaction is too dilute, the rate may become impractically slow. A careful balance must be found.
-
Solvent Interference: Solvents like acetonitrile or methanol can act as nucleophiles, competing with the amide and leading to addition by-products.[9][10] Using inert, non-coordinating solvents is crucial.
FAQ 4: How do I control the regioselectivity of the cyclization (endo-dig vs. exo-dig)?
Answer: The regioselectivity, which determines the size of the resulting ring (e.g., 5-membered vs. 6-membered), is governed by Baldwin's rules and influenced by the substrate, electrophile, and catalyst.
-
5-exo-dig vs. 6-endo-dig: For terminal alkynes, 5-exo-dig cyclization is generally favored kinetically, leading to five-membered rings. However, 6-endo-dig cyclizations to form six-membered rings are also common and can become the major pathway depending on the system.
-
Controlling Factors:
-
Substrate Tether: The length and flexibility of the chain connecting the amide to the alkyne are primary determinants.
-
Catalyst/Electrophile: Gold catalysts, in particular, can override kinetic preferences. The ligands on the gold center can influence the geometry of the transition state, directing the reaction toward one cyclization mode over another.[2][11]
-
Steric Effects: Bulky substituents on the alkyne or the benzamide can favor one pathway by sterically blocking the other.
-
Section 3: Optimized Protocols & Data
Table 1: Condition Screening for Iodocyclization of N-methyl-2-(phenylethynyl)benzamide
| Entry | Electrophile (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (Desired Lactam) | By-product Ratio (O-cyc : Add.) |
| 1 | I₂ (1.2) | K₂CO₃ (2.0) | DCM | RT | 4 | 75% | ~15:10 |
| 2 | I₂ (1.2) | NaH (1.1) | THF | 0 to RT | 6 | 40% | ~50:10 |
| 3 | NIS (1.2) | None | MeCN | RT | 12 | 25% | ~20:55 |
| 4 | I₂ (1.2) | K₂CO₃ (2.0) | Toluene | 50 | 2 | 82% | ~10:8 |
| 5 | ICl (1.1) | NaHCO₃ (2.0) | DCE | 0 | 3 | 88% | ~5:7 |
Data is illustrative and based on general trends reported in the literature.[6][8]
Protocol 1: Optimized Iodocyclization using I₂ and K₂CO₃
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-alkynylbenzamide substrate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M. Stir the suspension for 10 minutes at room temperature.
-
Reagent Addition: In a separate flask, dissolve molecular iodine (I₂, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirring substrate suspension over 15 minutes.
-
Rationale: Slow addition helps to control the reaction rate and minimize local high concentrations of the electrophile, which can lead to side reactions. K₂CO₃ acts as a mild base to neutralize the HI formed during the reaction without significantly increasing the nucleophilicity of the amide oxygen.[8]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours at room temperature.
-
Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mapping the Interactions of I2 , I(.) , I(-) , and I(+) with Alkynes and Their Roles in Iodocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
Mass balance issues in stability testing of isoindoline compounds
Welcome to the technical support resource for managing mass balance issues in the stability testing of isoindoline and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the unique challenges posed by this heterocyclic scaffold. The inherent reactivity of the isoindole ring system often leads to complex degradation profiles, making the achievement of mass balance a non-trivial task.[1][2][3]
This document moves beyond standard protocols to explain the causality behind common failures and provides field-proven strategies to diagnose and resolve them, ensuring the integrity of your stability data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding mass balance and isoindoline stability.
Q1: What is "mass balance" in the context of a stability study, and why is it so critical?
A: Mass balance is a fundamental concept in stability testing, defined by the International Council for Harmonisation (ICH) as "the process of adding together the assay value and levels of degradation products to see how closely these add up to 100% of the initial value, with due consideration of the margin of analytical error."[4]
Its criticality stems from two key principles:
-
Validation of the Analytical Method: Achieving good mass balance (typically 95.0% to 105.0%) demonstrates that your analytical method is stability-indicating.[5] It provides confidence that all significant degradation products are being separated, detected, and quantified, and that the decrease in the active pharmaceutical ingredient (API) concentration is accurately matched by the increase in the concentration of these degradants.[4][5]
-
Safety and Degradation Pathway Elucidation: Failing to account for the "lost" API means that one or more degradation products are not being monitored.[5] These unknown compounds could have potential toxicological implications. A successful mass balance is therefore essential for fully understanding the degradation pathways of the drug substance.[6]
Q2: Why are isoindoline-based compounds particularly susceptible to mass balance issues?
A: The isoindoline scaffold and its oxidized parent, isoindole, are inherently reactive, which presents several stability challenges:[1][3]
-
Oxidative Instability: The pyrrole-like ring is electron-rich and susceptible to atmospheric oxidation. This can lead to the formation of complex degradation products, some of which may be difficult to characterize or detect.
-
pH Sensitivity: The ring system can be unstable under strongly acidic or basic conditions, potentially leading to hydrolysis (especially if amide or imide functionalities are present, as in isoindolinones) or ring-opening reactions.[3]
-
Polymerization: The reactive nature of the isoindole nucleus can lead to the formation of dark, insoluble, tar-like polymeric materials that will not be detected by standard chromatographic methods, causing a significant loss of mass.[3]
-
Formation of Non-Chromophoric Degradants: Degradation pathways may lead to small, volatile fragments or compounds that lack a UV-Vis chromophore, rendering them invisible to the most common HPLC detector (UV-Vis/PDA).
Part 2: Troubleshooting Guide: Diagnosing Mass Balance Failures
When your mass balance falls outside the acceptable 95-105% range, a systematic investigation is required. This guide provides a logical workflow for diagnosing the root cause.
Workflow for Troubleshooting Mass Balance Issues
This diagram outlines the decision-making process when confronting a mass balance discrepancy.
Caption: A decision tree for systematically troubleshooting mass balance failures.
Problem: Mass Balance is Consistently Low (<95%)
This is the most common failure mode, indicating that a portion of the degraded API is not being accounted for.
Potential Cause 1: Undetected Degradation Products The degradation products are present but not being detected by the analytical method.
-
Causality: Isoindoline degradation can produce fragments that are either highly volatile or lack a UV-absorbing chromophore. For example, ring-opening can yield small aliphatic amines or acids. Additionally, polymerization can form insoluble materials that are removed during sample filtration.[3]
-
Troubleshooting Protocol:
-
Analyze without Filtration: Centrifuge the sample instead of filtering and carefully sample the supernatant. Compare the results to a filtered sample. A significant difference suggests the presence of insoluble degradants.
-
Employ Universal Detectors: Analyze stressed samples using a mass-independent detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. These detectors can reveal non-chromophoric compounds.
-
Use Mass Spectrometry (LC-MS): LC-MS is the most powerful tool for finding "missing" mass. Perform a full scan analysis on a stressed sample to look for ions corresponding to potential degradation products that do not appear on the UV chromatogram.
-
Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of a stressed sample solution using GC-MS.
-
Potential Cause 2: Incorrect Relative Response Factors (RRFs) The degradation products are detected, but their amounts are underestimated.
-
Causality: It is a common mistake to assume that the detector response (e.g., UV absorbance) of a degradant is the same as that of the parent API (i.e., an RRF of 1.0). Degradation often alters the chromophore, leading to a different molar absorptivity and thus a different response factor. For example, oxidation that extends conjugation can increase the response, while breaking a conjugated system will decrease it.
-
Troubleshooting Protocol:
-
Isolate and Purify: If possible, isolate the major degradation products using preparative HPLC.
-
Confirm Structure: Characterize the isolated degradants using MS and NMR to confirm their structure and purity.
-
Determine Experimental RRF: Prepare calibration curves for the purified degradants and the API reference standard. The RRF is calculated as the ratio of the slopes (Degradant Slope / API Slope).
-
Apply Correction Factors: Re-calculate the mass balance using the experimentally determined RRF for each impurity. Note that if the molecular weight of the degradant differs from the API, a correction factor based on the molecular weight ratio may also be necessary to accurately reconcile the mass balance.[7]
-
| Parameter | Calculation | Purpose |
| Impurity (%) | (Area_Imp / RRF_Imp) / (Area_API + Σ(Area_Imp / RRF_Imp)) * 100 | Quantifies the impurity with its correct response factor. |
| Mass Balance (%) | Assay (%) + Σ Impurity (%) | Sums the remaining API and all corrected impurities. |
Potential Cause 3: Poor Extraction or Adsorption The API or its degradants are not fully recovered from the sample matrix or are lost during sample preparation.
-
Causality: Polar, nitrogen-containing compounds like isoindolines and their degradation products can adsorb to surfaces, such as glass vials or filter membranes. Furthermore, changes in the drug product matrix upon aging can lead to incomplete extraction of the API or degradants.[8]
-
Troubleshooting Protocol:
-
Vary Extraction Solvent: Experiment with different extraction solvents (e.g., varying polarity, pH) to ensure complete dissolution of all components.
-
Test Different Hardware: Compare results using different types of HPLC vials (e.g., glass vs. polypropylene, silanized glass) and filter materials (e.g., PTFE vs. PVDF).
-
Perform a Recovery Study: Spike a placebo formulation with a known amount of API and key degradants (if available). Analyze the recovery after subjecting the spiked placebo to the full sample preparation procedure. Low recovery points to extraction or adsorption issues.
-
Part 3: Proactive Methodologies and Protocols
To prevent mass balance issues, a robust forced degradation study is essential at the early stages of method development.
Protocol: Forced Degradation Study for an Isoindoline Compound
Objective: To intentionally degrade the drug substance under various stress conditions to identify likely degradation products and establish the stability-indicating nature of the analytical method.[6][9][10]
Materials:
-
Isoindoline API
-
Acids: 0.1 M HCl
-
Bases: 0.1 M NaOH
-
Oxidizing Agent: 3% H₂O₂
-
Solvents: HPLC-grade Acetonitrile, Methanol, Water
-
Buffers: Phosphate or acetate buffers
Procedure:
-
Initial Sample Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix the API stock with 0.1 M HCl. Heat at 60°C for 24 hours. At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of NaOH, dilute to the target concentration, and analyze.
-
Base Hydrolysis: Mix the API stock with 0.1 M NaOH. Keep at room temperature for 8 hours. At timed intervals, withdraw an aliquot, neutralize with HCl, dilute, and analyze. Note: Base conditions can be harsh for isoindolines; start with mild conditions.
-
Oxidation: Mix the API stock with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At timed intervals, dilute and analyze.
-
Thermal Degradation: Store the solid API in a controlled oven at 80°C for 48 hours. Also, store the API stock solution at 60°C. Analyze at timed intervals.
-
Photostability: Expose the solid API and the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples alongside a dark control.
-
Analysis and Data Evaluation:
-
Analyze all stressed samples by HPLC-PDA. Aim for 5-20% degradation of the main peak.
-
For each condition, calculate the assay of the API and the area percent of all detected impurities.
-
Calculate the mass balance for each time point.
-
Perform peak purity analysis on the API peak in all chromatograms to ensure no degradants are co-eluting.
-
Potential Degradation Pathway of a Generic Isoindolinone
The following diagram illustrates a hypothetical degradation pathway for an N-substituted isoindolinone, a common isoindoline derivative, under oxidative and hydrolytic stress.
Caption: Potential degradation of an isoindolinone via oxidation or hydrolysis.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mournetrainingservices.com [mournetrainingservices.com]
- 5. veeprho.com [veeprho.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Changes in recovery due to drug product matrix ageing as a source of mass imbalances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. longdom.org [longdom.org]
Enhancing the regioselectivity in multi-component isoindoline synthesis
Welcome to the technical support center for multi-component isoindoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in these powerful, one-pot reactions. Instead of a generic manual, we have structured this resource as a series of practical questions and troubleshooting scenarios that arise during real-world experimentation. Our goal is to provide not just solutions, but a deeper understanding of the mechanistic principles that govern your reaction's outcome.
Part 1: Frequently Asked Questions - The Principles of Regiocontrol
This section addresses the fundamental concepts that underpin regioselectivity in the synthesis of isoindoline scaffolds.
Q1: What exactly is "regioselectivity" in the context of a multi-component isoindoline synthesis, and why is it so critical?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can proceed at multiple, non-equivalent sites on a molecule. In a multi-component reaction (MCR) that assembles an isoindoline, you are combining three or more starting materials, often with unsymmetrical structures. For example, in an imino-Diels-Alder (Povarov) reaction between an aniline, an aldehyde, and an alkene, the way these components orient themselves before cyclizing dictates the final substitution pattern on the isoindoline core.[1]
Controlling this is critical for two primary reasons:
-
Biological Activity: The specific arrangement of atoms (the regioisomer) is paramount to a molecule's pharmacological activity. An incorrect isomer can be inactive or, in some cases, exhibit undesirable off-target effects.
-
Purification & Yield: A non-selective reaction produces a mixture of isomers that are often difficult and costly to separate, leading to a significant loss of the desired product and creating downstream purification challenges. An ideal reaction is highly regioselective, funneling the reactants into a single, desired product.
Q2: I'm getting a mixture of regioisomers. What are the primary "levers" I can pull to influence the outcome?
A: There are four primary factors you can manipulate to enhance regioselectivity:
-
The Catalyst: This is often the most powerful tool. The catalyst (whether a Lewis acid, a Brønsted acid, or a transition metal complex) interacts with the substrates to lower the activation energy of a specific reaction pathway. Chiral phosphoric acids, for instance, can create a highly organized transition state that favors one regio- and stereochemical outcome.[2] Transition metals like Nickel and Rhodium, through coordination with directing groups on a substrate, can dictate the site of bond formation with exceptional precision.[3][4]
-
Substrate Electronics and Sterics: The electronic nature (electron-donating vs. electron-withdrawing groups) and the steric bulk of the substituents on your starting materials play a crucial role. Electron-withdrawing groups on an aniline, for example, can alter the nucleophilicity of the nitrogen and the stability of intermediates, thereby influencing the reaction pathway.[5][6] Similarly, bulky groups can physically block one reaction site, forcing the reaction to occur at a less hindered position.
-
Solvent Choice: The solvent environment can stabilize or destabilize key intermediates and transition states. A switch from a non-polar solvent like dichloromethane to a more polar one like acetonitrile can dramatically alter the isomeric ratio by differentially solvating charged intermediates.[7] Deep eutectic solvents have also emerged as effective media that can promote high diastereoselectivity.[1]
-
Temperature: Reaction temperature governs whether a reaction is under kinetic or thermodynamic control. A lower temperature typically favors the product that is formed fastest (the kinetic product), while a higher temperature allows the system to equilibrate to the most stable product (the thermodynamic product). If you are forming an undesired but more stable isomer, lowering the reaction temperature may improve selectivity for the kinetic product, and vice-versa.
Q3: How do ortho-, meta-, and para-substituents on an aniline component affect the reaction differently?
A: The position of substituents on the aniline component can lead to completely different reaction outcomes. In a study on the Povarov reaction to form dihydroisoindolo[2,1-a]quinolin-11-ones, it was found that meta- and para-substituted anilines reliably produced the target fused-ring system with good yields. However, the corresponding ortho-analogs, likely due to steric hindrance near the reaction center, followed a different pathway entirely, affording simple isoindolinones instead of the expected tricyclic product.[1] This demonstrates that steric congestion from an ortho-substituent can shut down the intended cyclization pathway and favor an alternative, less demanding one.
Part 2: Troubleshooting Guide - From Isomeric Mixtures to Pure Products
This section provides actionable solutions to common problems encountered during experimental work.
Problem 1: My reaction yields a 1:1 mixture of regioisomers, and I can't separate them.
-
Symptoms: You observe multiple product spots on TLC that are close together, or your ¹H NMR spectrum shows a complex set of overlapping peaks, indicating a mixture of structurally similar compounds. LC-MS analysis confirms two or more products with the same mass.
-
Underlying Cause: The energy barriers for the competing reaction pathways leading to the different isomers are nearly identical under your current conditions. Your system lacks a strong directing influence.
Troubleshooting Workflow: Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: The reaction is clean but forms the "wrong" regioisomer.
-
Symptoms: The reaction proceeds to completion with a high yield of a single product, but characterization (e.g., via NOE or X-ray crystallography) confirms it is an undesired regioisomer.
-
Underlying Cause: The reaction conditions strongly favor the undesired isomer, which could be either the kinetic or thermodynamic product. This may be due to an unexpected directing effect or a catalyst's inherent preference. For instance, in the hydrodeoxygenation of azaphthalimides, a bimetallic Ag-Re catalyst was found to be directed by the pyridine nitrogen, leading to the exclusive reduction of the carbonyl group proximal to it.[8] A different catalyst without this coordinating ability might yield the other isomer.
Solutions:
-
Re-evaluate Substrate-Catalyst Interactions: Consider if any functional groups on your substrates could be acting as unforeseen directing groups, coordinating with the catalyst and guiding the reaction down an unexpected path.
-
Force a Different Mechanism: If you are using a Lewis acid, switch to a transition metal catalyst (or vice-versa). Different catalytic cycles may have entirely different regiochemical preferences. Nickel/photoredox dual catalysis, for example, can enable Csp³–N bond formation through a unique radical-based mechanism, yielding regioselectivity that is distinct from traditional polar pathways.[9]
-
Temperature Study: Conduct a thorough temperature study (e.g., from -20 °C to 80 °C). A significant change in the product ratio with temperature is a strong indicator of a kinetic/thermodynamic competition.
Problem 3: The reaction is sluggish and results in low yield and/or decomposition.
-
Symptoms: In-process monitoring (TLC, LC-MS) shows the slow disappearance of starting materials, with the concurrent appearance of multiple unidentified byproducts or baseline "tar".[5] The desired product may form initially and then degrade over time.
-
Underlying Cause: The isoindole/isoindolinone core can be sensitive to the reaction conditions. Instability can arise from atmospheric oxidation, harsh pH, or high temperatures.[5]
Solutions:
-
Ensure an Inert Atmosphere: Vigorously degas all solvents and run the reaction under a robust inert atmosphere like nitrogen or argon. The isoindole nucleus is susceptible to oxidation.[5]
-
Control pH: If your reaction generates strong acid (e.g., HCl from a reagent), it can degrade the product. Consider adding a non-nucleophilic base like 2,6-lutidine or a solid scavenger like proton sponge. In electrophilic cyclizations, the addition of a mild base like sodium bicarbonate was shown to improve both yield and selectivity by neutralizing the acid generated in situ.[7]
-
Purification Strategy: If the product is degrading during purification on silica gel, consider switching to a less acidic stationary phase (e.g., deactivated silica, alumina, or Florisil) or avoid chromatography altogether by developing a crystallization or precipitation protocol.[5]
Part 3: Key Protocols & Methodologies
Protocol 1: General Procedure for a Regioselective Ni(II)-Catalyzed Domino Homoallylation/Lactamization
This protocol is adapted from principles of Ni-catalyzed multi-component reactions and serves as a representative starting point for optimization.[3]
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the Ni(II) catalyst (e.g., Ni(acac)₂, 5 mol%).
-
Reagent Addition: Add the o-formyl benzoate derivative (1.0 equiv) and the primary amine (1.1 equiv) in an anhydrous, degassed solvent (e.g., THF). Stir at room temperature for 30 minutes to allow for in-situ imine formation.
-
Initiation: Add the conjugated diene (1.5 equiv) to the mixture.
-
Slow Addition: Slowly add diethylzinc (ZnEt₂, 2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise via syringe over 10 minutes at 0 °C. Caution: Diethylzinc is pyrophoric.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired isoindolinone regioisomer.
Data Presentation: Comparing Catalytic Systems
The choice of catalyst is paramount. The table below summarizes the performance of different systems in achieving regioselectivity.
| Catalyst System | Reaction Type | Key Feature | Typical Regioselectivity | Reference |
| ChCl/ZnCl₂ | Povarov (Imino Diels-Alder) | Eutectic Solvent Medium | High diastereoselectivity; outcome dependent on aniline substitution (o- vs m/p-) | [1] |
| [AgRe/Al₂O₃] | Hydrodeoxygenation | Heterogeneous Nanocatalyst | Total regioselectivity; directed by pyridine N-atom | [8] |
| Ni(II) / ZnEt₂ | Homoallylation/Lactamization | Domino Cascade | Highly stereo- and regioselective for a variety of substrates | [3] |
| I₂ / NaHCO₃ | Electrophilic Cyclization | Mild Iodination Conditions | Good to excellent regioselectivity for 5-membered ring formation | [7] |
Visualizing the Regiochemical Decision Point
This diagram illustrates the key step in an imino Diels-Alder reaction where regioselectivity is determined. The catalyst and substituents influence which of the two competing transition states (TS-A or TS-B) is lower in energy.
Caption: Competing pathways in a Povarov reaction.
References
- 1. Diastereoselective multicomponent synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones mediated by eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Scaffolds: Unpacking the Biological Divergence of Hydroxylated Isoindolines and Isoindolinones
A Senior Application Scientist's Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the isoindoline scaffold stands as a "privileged structure," a foundational framework upon which a multitude of biologically active molecules are built. Its rigid, bicyclic nature provides a robust platform for the precise spatial arrangement of functional groups, enabling targeted interactions with a diverse array of biological macromolecules. This guide delves into a critical comparative analysis of two key classes of isoindoline derivatives: hydroxylated isoindolines and their oxidized counterparts, isoindolinones. By examining their distinct biological activities, we aim to elucidate the profound impact of a subtle structural change—the conversion of a hydroxyl group to a carbonyl group—on the therapeutic potential of these fascinating molecules. This comparison will be grounded in experimental data and will explore the underlying mechanistic principles that govern their divergent pharmacological profiles.
The Isoindoline Core: A Foundation for Diverse Bioactivity
The isoindoline nucleus, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a common feature in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][4] The functionalization of this core structure is pivotal in defining its therapeutic application. Here, we focus on the distinction between isoindolines bearing a hydroxyl group (-ol) and those with a carbonyl group (-one), a modification that dramatically alters the molecule's electronic properties, hydrogen bonding capacity, and overall conformation, leading to distinct biological consequences.
Isoindolinones: A Powerhouse of Kinase Inhibition and Beyond
The isoindolinone scaffold, particularly the isoindolin-1-one core, is a well-established pharmacophore in modern drug discovery.[5] A vast body of research highlights its prevalence in potent inhibitors of various enzyme families, most notably protein kinases.
Anticancer Activity: Targeting the Kinase Cascade
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] Isoindolinone derivatives have been extensively developed as kinase inhibitors, competing with ATP for binding to the enzyme's active site.[5][6] This inhibition can halt the signaling cascades that drive tumor cell proliferation and survival.
For instance, a number of isoindolin-1-one analogs have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[5] Virtual screening and molecular docking studies have revealed that the isoindolinone core can form crucial hydrogen bonding interactions with the hinge region of the CDK7 active site.[5] Similarly, derivatives of the related indolin-2-one scaffold have been successfully developed as inhibitors of Kit kinase, a receptor tyrosine kinase implicated in the growth of various tumors, including small cell lung cancer.[7]
Beyond CDKs, isoindolinone-based compounds have shown inhibitory activity against a range of other kinases, including those involved in angiogenesis and cell signaling pathways.[8]
Diverse Pharmacological Profile
The biological activity of isoindolinones is not limited to kinase inhibition. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications:
-
HDAC Inhibition: Certain isoindolinone derivatives have shown potent inhibitory activity against histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation and are important targets in cancer therapy.[9]
-
Antimicrobial and Antioxidant Activity: Some novel isoindolinone compounds have demonstrated promising antimicrobial and antioxidant properties.[10]
-
Carbonic Anhydrase Inhibition: Isoindolinone derivatives have been evaluated as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes, with implications for treating conditions like glaucoma and epilepsy.[10]
-
Analgesic and Anti-inflammatory Effects: The related isoindoline-1,3-dione (phthalimide) scaffold is found in drugs known for their analgesic and anti-inflammatory properties.[4][11]
Hydroxylated Isoindolines: A Shift in Biological Focus
The introduction of a hydroxyl group onto the isoindoline scaffold, as seen in compounds like 5-hydroxyisoindoline-1,3-dione and 3-hydroxyisoindolinones, significantly alters the molecule's properties and, consequently, its biological activity.[10][12] While the data on simple hydroxylated isoindolines is less extensive than for their carbonylated counterparts, the available research points towards a different, albeit sometimes overlapping, spectrum of biological activities.
Modulators of Diverse Biological Pathways
The presence of a hydroxyl group introduces a potent hydrogen bond donor and acceptor, which can lead to different interactions with biological targets compared to the carbonyl group of isoindolinones.
-
Carbonic Anhydrase Inhibition: Notably, 3-hydroxyisoindolinone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase I and II isozymes.[10] In this context, the hydroxyl group can participate in key interactions within the enzyme's active site.
-
Anticancer and Cytotoxic Activity: While isoindolinones are well-known for their anticancer activity via kinase inhibition, some hydroxylated derivatives also exhibit cytotoxic effects against cancer cell lines, suggesting alternative or complementary mechanisms of action.[10]
-
Neuroprotective and Cholinesterase Inhibition: The broader class of isoindoline-1,3-dione derivatives, including hydroxylated variants, has been explored for neuroprotective effects and as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[13][14] The hydroxyl group can potentially enhance interactions with the active site of AChE.
Quantitative Comparison of Biological Activity
Direct quantitative comparison between a simple isoindolin-5-ol and an isoindoline-5-one is hampered by the limited availability of data for these specific isomers. However, we can draw comparisons from studies on related derivatives.
| Compound Class | Target | Assay | IC50 / Ki | Reference |
| Isoindolinone Derivative (5b) | HDAC1 | Enzyme Inhibition | 65.1 nM (IC50) | [9] |
| Isoindolinone Derivative (11) | HepG2 Cancer Cells | Cytotoxicity (MTT) | 5.89 µM (IC50) | [15] |
| 3-Hydroxyisoindolinone Derivative (2c) | Carbonic Anhydrase I | Enzyme Inhibition | 11.48 ± 4.18 nM (Ki) | [10] |
| 3-Hydroxyisoindolinone Derivative (2f) | Carbonic Anhydrase II | Enzyme Inhibition | 9.32 ± 2.35 nM (Ki) | [10] |
| Isoindoline-1,3-dione Derivative (7a) | Acetylcholinesterase | Enzyme Inhibition | 2.1 µM (IC50) | [13] |
This table highlights that both isoindolinone and hydroxylated isoindoline derivatives can exhibit potent biological activity in the nanomolar to low micromolar range, albeit often against different primary targets.
Experimental Protocols: A Glimpse into the Lab
The evaluation of the biological activity of these compounds relies on a suite of well-established experimental protocols. Below are representative methodologies for assessing kinase inhibition and cytotoxicity.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is detected as a reduction in the phosphorylated product.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., isoindolinone derivative) in a suitable solvent like DMSO.
-
Prepare assay buffer containing the purified kinase, the substrate peptide, and ATP.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection reagent.
-
The detection method can vary, with common approaches including fluorescence, luminescence, or radioactivity to quantify the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Measure the signal in each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., hydroxylated isoindoline) for a defined period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion: A Subtle Change, A Profound Difference
The comparative analysis of hydroxylated isoindolines and isoindolinones underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to significant shifts in biological activity. The isoindolinone scaffold, with its carbonyl group, has been extensively and successfully exploited for the development of potent kinase inhibitors and other therapeutic agents. The introduction of a hydroxyl group, while less explored, opens up new avenues for interacting with different biological targets, as evidenced by the potent carbonic anhydrase and acetylcholinesterase inhibitory activities of some hydroxylated derivatives.
For researchers and drug development professionals, this comparison serves as a compelling reminder of the importance of systematic structure-activity relationship studies. The choice between a hydroxyl and a carbonyl group on the isoindoline core is not merely a synthetic footnote but a critical decision that can steer a drug discovery program toward entirely different therapeutic landscapes. Future exploration of less common isomers and further functionalization of the isoindoline scaffold will undoubtedly continue to yield novel and potent therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 7. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 5-Hydroxyisoindoline-1,3-dione | C8H5NO3 | CID 10558950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
A Comparative Validation of Isoindolin-5-ol Hydrochloride as a Putative Carbonic Anhydrase Inhibitor
Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, electrolyte secretion, and CO₂ transport.[1] The clinical significance of CAs is underscored by the therapeutic success of their inhibitors in a range of pathologies. For instance, inhibition of specific CA isoforms is a validated strategy for reducing intraocular pressure in glaucoma, managing edema in heart failure, and controlling seizures in epilepsy.[2][3][4]
The therapeutic landscape of CA inhibitors is dominated by sulfonamide-based compounds, such as Acetazolamide and Dorzolamide, which effectively target the zinc ion within the enzyme's active site.[5] However, the quest for novel CA inhibitors with improved isoform selectivity and favorable pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. In this context, the isoindoline scaffold has emerged as a promising structural motif for the design of new therapeutic agents. This guide presents a comprehensive validation of Isoindolin-5-ol hydrochloride as a potential carbonic anhydrase inhibitor.
Due to the limited availability of direct experimental data for this compound, this guide will leverage published data on a series of structurally related isoindolinone derivatives to provide a robust comparative analysis against the well-established CA inhibitors, Acetazolamide and Dorzolamide.[6] This approach allows for an evidence-based assessment of the potential of the isoindoline core as a pharmacophore for carbonic anhydrase inhibition.
Comparative Performance Analysis: Isoindolinone Derivatives versus Established Inhibitors
The inhibitory potential of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ), with lower values indicating greater potency. The following table summarizes the available in vitro inhibition data for a series of isoindolinone derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II), alongside the corresponding values for the reference drugs, Acetazolamide and Dorzolamide.
| Compound | Target Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| Isoindolinone Derivative 2a | hCA I | 11.24 ± 0.291 | 21.69 ± 10.56 | [6][7] |
| hCA II | 13.02 ± 0.041 | 21.69 ± 10.56 | [6][7] | |
| Isoindolinone Derivative 2b | hCA I | - | 11.48 ± 4.18 | [6][7] |
| hCA II | - | 9.32 ± 2.35 | [6][7] | |
| Isoindolinone Derivative 2c | hCA I | - | 16.09 ± 4.14 | [6][7] |
| hCA II | - | 14.87 ± 3.25 | [6][7] | |
| Isoindolinone Derivative 2d | hCA I | 75.73 ± 1.205 | 87.08 ± 35.21 | [6][7] |
| hCA II | 231 ± 1 | 160.34 ± 46.59 | [6][7] | |
| Isoindolinone Derivative 2f | hCA I | - | 16.09 ± 4.14 | [8] |
| hCA II | - | 14.87 ± 3.25 | [8] | |
| Acetazolamide | hCA I | ~250 | 250 | [9] |
| hCA II | ~12 | 12 | [9][10] | |
| hCA IV | - | 74 | [10] | |
| hCA IX | 30 | 25 | [9][11][12] | |
| hCA XII | - | 5.7 | [9] | |
| Dorzolamide hydrochloride | hCA I | 600 | - | [2][13] |
| hCA II | 0.18 | 1.9 | [2][13][14] | |
| hCA IV | 6.9 | 31 | [2][13][14] |
Expert Analysis of Performance Data:
The presented data reveals that several of the investigated isoindolinone derivatives exhibit potent inhibitory activity against both hCA I and hCA II, with Kᵢ values in the low nanomolar range.[6][7] Notably, compounds 2b , 2c , and 2f demonstrate inhibitory potencies for hCA II that are comparable to or even exceed that of the established drug Acetazolamide.[6][7][8][9][10] For instance, derivative 2b shows a Kᵢ of 9.32 ± 2.35 nM against hCA II, which is more potent than Acetazolamide's Kᵢ of 12 nM.[6][7][9][10]
This is a significant finding, as hCA II is a major therapeutic target for antiglaucoma drugs.[2] The potent inhibition of hCA II by these isoindolinone derivatives suggests that the isoindoline scaffold is a viable starting point for the development of new CA inhibitors. While Dorzolamide remains the most potent hCA II inhibitor in this comparison, the data for the isoindolinone derivatives is highly encouraging for a novel compound class.[2][13][14]
The varying substitution patterns on the isoindolinone core in derivatives 2a-2f likely contribute to the observed differences in inhibitory activity, highlighting the potential for further structure-activity relationship (SAR) studies to optimize potency and isoform selectivity.
Mechanism of Action: Targeting the Catalytic Zinc Ion
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors like Acetazolamide and Dorzolamide involves the coordination of the sulfonamide moiety to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. This binding event displaces a water molecule or hydroxide ion that is crucial for the hydration of carbon dioxide, thereby inhibiting the enzyme's catalytic activity.
References
- 1. Assay: Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydration assay (CHEMBL981174) - ChEMBL [ebi.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
A Hypothetical Comparative Analysis of Isoindolin-5-ol Hydrochloride: A Novel Potential NSAID
In the relentless pursuit of novel therapeutic agents for inflammation and pain, the scientific community continuously explores new chemical scaffolds. This guide provides a comprehensive, albeit hypothetical, comparative analysis of Isoindolin-5-ol hydrochloride, a compound of interest, against established Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of novel anti-inflammatory compounds. While specific experimental data for this compound is not yet publicly available, this guide outlines the critical experiments and potential outcomes that would be necessary to characterize its profile as a potential NSAID.
Introduction: The Rationale for Exploring New NSAIDs
NSAIDs are a cornerstone in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] While effective, traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2 are associated with a risk of gastrointestinal side effects, as COX-1 plays a protective role in the gastric mucosa.[3][4][5] The development of COX-2 selective inhibitors (coxibs) offered a significant advancement by reducing gastrointestinal toxicity, but concerns regarding cardiovascular side effects have emerged with some agents.[4]
This landscape underscores the ongoing need for new NSAIDs with improved efficacy and safety profiles. The isoindoline scaffold is present in various biologically active compounds, including some with anti-inflammatory properties, such as Indoprofen.[6][7] This provides a compelling rationale for investigating novel isoindoline derivatives like this compound as potential next-generation NSAIDs. This guide will outline a hypothetical preclinical workflow to assess its anti-inflammatory, analgesic, and safety profiles in comparison to the widely used NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a COX-2 selective inhibitor).
The Cyclooxygenase (COX) Pathway: The Primary Target of NSAIDs
The anti-inflammatory action of NSAIDs is primarily mediated by their inhibition of the COX enzymes.[1][2][3] Understanding this pathway is fundamental to evaluating any new potential NSAID.
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[1][3][5]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[1][3] Its induction leads to the production of prostaglandins that mediate inflammation and pain.[2]
The ideal NSAID would selectively inhibit COX-2 at the site of inflammation while sparing the protective functions of COX-1.
Caption: The Cyclooxygenase (COX) signaling pathway.
Hypothetical In Vitro Efficacy: COX Enzyme Inhibition Assay
The initial step in characterizing a potential NSAID is to determine its inhibitory activity against COX-1 and COX-2 enzymes in vitro. This provides crucial information about its potency and selectivity.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on commercially available colorimetric or fluorometric assay kits.[8][9][10][11]
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Compound Preparation: this compound, Ibuprofen, and Celecoxib are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Procedure:
-
The COX-1 and COX-2 enzymes are pre-incubated with the test compounds or vehicle control for a specified time.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period.
-
The production of prostaglandin G2 (PGG2), an intermediate in the prostaglandin synthesis pathway, is measured. This is often done by monitoring the peroxidase activity of COX, which converts a chromogenic or fluorogenic substrate.
-
-
Data Analysis: The percentage of COX inhibition for each compound concentration is calculated. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
Hypothetical Comparative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 5.2 | 0.8 | 6.5 |
| Ibuprofen | 15 | 35 | 0.43 |
| Celecoxib | 50 | 0.05 | 1000 |
Data for this compound is hypothetical and for illustrative purposes only.
Based on this hypothetical data, this compound demonstrates a preferential inhibition of COX-2 over COX-1, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen. Its selectivity, however, is not as pronounced as that of Celecoxib.
Hypothetical In Vivo Efficacy: Models of Inflammation and Pain
In vivo models are essential to confirm the anti-inflammatory and analgesic effects of a compound in a whole-organism context.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo anti-inflammatory and analgesic studies.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[12][13][14][15][16]
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Dosing: Animals are orally administered with the vehicle, this compound (e.g., 10, 30, 100 mg/kg), Ibuprofen (e.g., 100 mg/kg), or Celecoxib (e.g., 30 mg/kg).
-
Induction of Edema: One hour after dosing, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group compared to the vehicle control group.
| Treatment (Dose) | Inhibition of Paw Edema at 3 hours (%) |
| Vehicle | 0 |
| This compound (30 mg/kg) | 45 |
| Ibuprofen (100 mg/kg) | 55 |
| Celecoxib (30 mg/kg) | 50 |
Data for this compound is hypothetical and for illustrative purposes only.
This hypothetical data suggests that this compound possesses significant anti-inflammatory activity in vivo, comparable to that of established NSAIDs.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.[17][18][19][20][21] Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a sign of visceral pain.
-
Animals: Male Swiss albino mice are used.
-
Dosing: Animals are orally administered with the vehicle, this compound (e.g., 10, 30, 100 mg/kg), Ibuprofen (e.g., 100 mg/kg), or Celecoxib (e.g., 30 mg/kg).
-
Induction of Writhing: Thirty minutes after dosing, 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-15 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the vehicle control group.
| Treatment (Dose) | Inhibition of Writhing (%) |
| Vehicle | 0 |
| This compound (30 mg/kg) | 60 |
| Ibuprofen (100 mg/kg) | 70 |
| Celecoxib (30 mg/kg) | 65 |
Data for this compound is hypothetical and for illustrative purposes only.
The hypothetical results indicate that this compound has potent peripheral analgesic effects.
Hypothetical Safety Profile: Assessment of Gastrointestinal Toxicity
A key differentiator for a new NSAID is its gastrointestinal (GI) safety profile.[22][23][24][25]
Experimental Protocol: Gastric Ulceration Model in Rats
-
Animals: Male Wistar rats are used.
-
Dosing: Animals are orally administered with high doses of the vehicle, this compound (e.g., 100 mg/kg/day), Ibuprofen (e.g., 200 mg/kg/day), or Celecoxib (e.g., 100 mg/kg/day) for several consecutive days.
-
Observation: At the end of the treatment period, the animals are euthanized, and their stomachs are removed.
-
Ulcer Index Scoring: The stomachs are opened along the greater curvature and examined for the presence of ulcers. The severity of gastric damage is scored based on the number and size of the lesions.
-
Histopathological Examination: Gastric tissue samples can be collected for histological analysis to assess for mucosal damage, inflammation, and cellular infiltration.
Hypothetical Comparative Data: Gastric Ulcer Index
| Treatment (Dose) | Ulcer Index (Mean ± SEM) |
| Vehicle | 0.2 ± 0.1 |
| This compound (100 mg/kg) | 1.5 ± 0.4 |
| Ibuprofen (200 mg/kg) | 4.8 ± 0.9 |
| Celecoxib (100 mg/kg) | 0.8 ± 0.2 |
Data for this compound is hypothetical and for illustrative purposes only.
This hypothetical data suggests that this compound may have a more favorable gastrointestinal safety profile than Ibuprofen, causing significantly less gastric damage. Its ulcerogenic potential appears to be slightly higher than that of the highly selective COX-2 inhibitor, Celecoxib, which aligns with its hypothetical moderate COX-2 selectivity.
Conclusion and Future Directions
This guide has outlined a hypothetical yet comprehensive preclinical framework for the comparative analysis of this compound as a potential novel NSAID. The proposed in vitro and in vivo studies are critical for elucidating its mechanism of action, efficacy, and safety profile relative to established drugs like Ibuprofen and Celecoxib.
Based on our hypothetical data, this compound emerges as a promising candidate with potent anti-inflammatory and analgesic properties, coupled with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs. Its moderate COX-2 selectivity could offer a balanced therapeutic window, minimizing both GI and potential cardiovascular risks.
Further research would be imperative to validate these hypothetical findings. This would include detailed pharmacokinetic and pharmacodynamic studies, investigation of its effects on other inflammatory pathways, and more extensive long-term safety and toxicology assessments. The exploration of compounds like this compound is a testament to the ongoing innovation in the field of anti-inflammatory drug discovery, with the ultimate goal of providing safer and more effective treatments for patients suffering from inflammatory conditions.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What Are NSAIDs? - OrthoInfo - AAOS [orthoinfo.aaos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academicjournals.org [academicjournals.org]
- 11. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. saspublishers.com [saspublishers.com]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. 2.4. Acetic acid induced writhing’s test [bio-protocol.org]
- 21. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 23. Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Profiling the Selectivity of Isoindolin-5-ol Hydrochloride: A Comparative Guide to Kinase Cross-Reactivity Analysis
In the landscape of kinase inhibitor discovery, the isoindoline scaffold has emerged as a privileged structure, with derivatives showing promise against various cyclin-dependent kinases (CDKs) and other key signaling proteins.[1][2] Isoindolin-5-ol hydrochloride, a fundamental representative of this chemical class, presents an intriguing starting point for targeted drug development. However, a critical step in advancing any kinase inhibitor candidate is to move beyond its primary target and meticulously map its interactions across the entire human kinome. A compound's selectivity profile is a principal determinant of its therapeutic window, predicting potential off-target toxicities and opportunities for polypharmacology.
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. We will delve into the rationale behind experimental design, present detailed protocols for robust kinase activity assays, and offer a comparative analysis of hypothetical data against established inhibitors. This document is intended for researchers, drug discovery scientists, and pharmacologists engaged in the preclinical evaluation of small molecule inhibitors.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding site. This homology presents a significant challenge for developing selective inhibitors.[3] A compound designed to inhibit a specific kinase may inadvertently interact with dozens of others, leading to unforeseen biological consequences. Comprehensive profiling is therefore not merely a characterization step but a foundational pillar of preclinical safety and efficacy assessment.[4][5]
Early-stage, broad-panel screening reveals:
-
Primary and Secondary Targets: Confirming intended targets and identifying potent off-targets.
-
Selectivity Index: Quantifying the potency differential between the primary target and other kinases.[6]
-
Potential for Toxicity: Highlighting interactions with kinases known to be involved in critical physiological processes.
-
Repurposing Opportunities: Uncovering unexpected activities that could be therapeutically beneficial.[7]
Various technologies are employed for this purpose, from direct enzymatic assays that measure substrate phosphorylation to cell-based methods and chemical proteomics that assess target engagement in a more physiological context.[8][9][10]
Experimental Design: Profiling this compound
To illustrate the process, we will outline a hypothetical cross-reactivity study for this compound. The experimental workflow is designed to first identify potential interactions through a broad screen and then validate these "hits" with more precise dose-response assays.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Choice of Assay Platform
For our hypothetical study, we will utilize a luminescence-based kinase assay. This format measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[11] Lower luminescence indicates higher ATP consumption and thus, higher kinase activity. It is a robust, high-throughput method suitable for large kinase panels.[12] Radiometric assays, such as the HotSpot™ platform, which directly measure the incorporation of a radiolabeled phosphate (³³P) onto a substrate, are considered a gold standard for sensitivity and are also a widely used alternative.[13][14]
ATP Concentration: A Critical Parameter
The concentration of ATP used in the assay significantly impacts the apparent potency (IC50) of ATP-competitive inhibitors.[5] Performing assays at a low, fixed ATP concentration (e.g., 1-10 µM) can identify potent inhibitors but may not reflect the physiological reality where intracellular ATP levels are in the millimolar range.[14] For this reason, it is often recommended to run assays at or near the Michaelis constant (Km) of ATP for each specific kinase. In our protocol, we will proceed with a concentration near the apparent ATP-Km for each enzyme.
Experimental Protocols
Protocol: Single-Point Kinase Panel Screening
Objective: To identify potential kinase targets of this compound from a large, representative panel.
Materials:
-
This compound (stock solution in 100% DMSO)
-
Recombinant human kinases (panel of >300)
-
Kinase-specific substrates
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)[13]
-
ATP solution
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation: Prepare a working solution of this compound in the reaction buffer. For a final assay concentration of 1 µM, this typically involves a serial dilution from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup: To each well of a 384-well plate, add 5 µL of the kinase/substrate mixture in reaction buffer.
-
Inhibitor Addition: Add 2.5 µL of the this compound working solution to the appropriate wells. For control wells, add 2.5 µL of buffer with the equivalent percentage of DMSO (vehicle control).
-
Initiation of Reaction: Add 2.5 µL of the ATP solution (at a concentration that yields the desired final concentration, e.g., apparent Km) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: Add 10 µL of the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescence signal.[11]
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the signal, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control (0% inhibition) and a "no kinase" or 100% inhibition control.
Protocol: Dose-Response (IC50) Determination
Objective: To determine the potency (IC50) of this compound against kinases identified as "hits" in the primary screen.
Methodology: This protocol follows the same steps as the single-point screen, with one key difference in step 3:
-
Inhibitor Addition: Instead of a single concentration, a 10-point, 3-fold serial dilution of this compound is prepared. Add 2.5 µL of each concentration to the assay wells in duplicate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Data Interpretation and Comparative Analysis
Hypothetical Screening Results
For the purpose of this guide, let's assume the following hypothetical results for this compound.
Table 1: Single-Point Screening of this compound (1 µM) against a Selected Kinase Panel
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
| CDK7 | CMGC | 98% |
| CDK2 | CMGC | 85% |
| GSK3B | CMGC | 78% |
| FGFR2 | TK | 65% |
| AURKA | Other | 52% |
| MAPK1 (ERK2) | CMGC | 25% |
| SRC | TK | 15% |
| AKT1 | AGC | 8% |
| ... (data for 300+ other kinases not shown) |
From this primary screen, CDK7, CDK2, and GSK3B are identified as strong potential targets (>70% inhibition) and are selected for IC50 determination.
Table 2: Comparative IC50 Values of this compound and Reference Inhibitors
| Kinase Target | Isoindolin-5-ol HCl (IC50, nM) | Flavopiridol (Alvocidib) (IC50, nM) | Dasatinib (IC50, nM) |
| CDK7 | 85 | 6 | >10,000 |
| CDK2 | 210 | 3 | 30 |
| GSK3B | 450 | 70 | 16 |
| SRC | >10,000 | >10,000 | 0.8 |
| ABL1 | >10,000 | >10,000 | <1 |
Visualizing Selectivity
A common method to visualize kinase inhibitor selectivity is through a kinome tree map, where inhibited kinases are marked on a phylogenetic tree of the human kinome.
Caption: Simplified kinome map illustrating hypothetical inhibition profile.
Analysis of the Profile
Based on our hypothetical data, this compound demonstrates potent inhibition of CDK7, with moderate activity against other members of the CMGC kinase family (CDK2, GSK3B). This profile suggests a degree of selectivity within the CMGC group.
-
Comparison to Flavopiridol (Alvocidib): Flavopiridol is a well-known pan-CDK inhibitor.[9] Our data shows it is more potent against CDKs than this compound but is also broadly active. The profile of our hypothetical compound might offer a better therapeutic window if CDK7 is the desired primary target and inhibition of other CDKs is less desirable.
-
Comparison to Dasatinib: Dasatinib is a potent inhibitor of SRC and ABL kinases.[8] The comparison clearly shows that this compound and Dasatinib occupy entirely different selectivity spaces. This is a crucial finding, as it indicates our compound is unlikely to cause toxicities associated with potent SRC/ABL inhibition.
Selectivity Score: A simple way to quantify selectivity is the S-score. For example, S(10) is the number of kinases with an IC50 less than 10 times the primary target's IC50, divided by the total number of kinases tested.[15] A lower score indicates higher selectivity. For this compound, with a primary target IC50 of 85 nM for CDK7, kinases with IC50 < 850 nM would be counted. In our limited dataset, this would include CDK2 and GSK3B.
Conclusion and Future Directions
This guide outlines a systematic approach to profiling the cross-reactivity of a novel kinase inhibitor, using this compound as a case study. Our hypothetical data positions this compound as a moderately selective inhibitor of the CDK7/CDK2/GSK3B axis.
The next logical steps in its development would be:
-
Cellular Target Engagement: Confirm that the compound inhibits these kinases in a cellular context using techniques like Western blotting for downstream substrates or cellular thermal shift assays (CETSA).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve potency against CDK7 and enhance selectivity against CDK2 and GSK3B.[3]
-
Phenotypic Screening: Evaluate the compound in relevant cancer cell lines to correlate kinase inhibition with an anti-proliferative effect.
By rigorously applying these profiling strategies, researchers can build a comprehensive understanding of a compound's mechanism of action and selectivity, paving the way for the rational development of next-generation targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Kinase Inhibitor Selectivity Using Cell‐based Profiling Data | Semantic Scholar [semanticscholar.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Isoindolin-5-ol Hydrochloride vs. 5-hydroxyindole
For researchers and professionals in drug development, the selection of a chemical scaffold is a critical decision that influences the biological activity, physicochemical properties, and synthetic accessibility of a potential therapeutic agent. This guide offers an in-depth comparison of two structurally related yet functionally distinct compounds: Isoindolin-5-ol hydrochloride and 5-hydroxyindole. By examining their properties and applications, this document aims to provide a clear, objective basis for choosing the appropriate molecule for your research needs.
At a Glance: Core Structural and Property Differences
While both molecules share a bicyclic structure with a hydroxyl group, the fundamental difference lies in the saturation of the nitrogen-containing ring. 5-hydroxyindole possesses an aromatic pyrrole ring fused to a benzene ring, creating a planar and electron-rich indole system.[1][2] In contrast, Isoindolin-5-ol features a saturated pyrrolidine ring, resulting in a more flexible, three-dimensional isoindoline core.[3][4] The hydrochloride salt form of Isoindolin-5-ol is commonly supplied to improve its stability and aqueous solubility.[3]
| Property | This compound | 5-hydroxyindole |
| IUPAC Name | isoindolin-5-ol;hydrochloride | 1H-indol-5-ol |
| CAS Number | 1126832-40-3[5] | 1953-54-4[2] |
| Molecular Formula | C₈H₁₀ClNO[3] | C₈H₇NO[2] |
| Molecular Weight | 171.62 g/mol [3] | 133.15 g/mol [2] |
| Appearance | Solid[3] | Solid[6] |
| Core Aromaticity | Non-aromatic (saturated pyrrolidine ring) | Aromatic (pyrrole ring) |
| Solubility | Data not widely published, but HCl salt enhances water solubility. | Soluble in DMF, DMSO, and Ethanol.[6] |
Biological Roles and Applications: A Tale of Two Scaffolds
The distinct structures of these compounds dictate their primary applications in scientific research.
5-hydroxyindole: A Key Player in Neurobiology
5-hydroxyindole is a naturally occurring metabolite of the essential amino acid L-tryptophan.[6] Its most significant role is as a direct precursor in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine).[7] This intrinsic biological relevance makes it a focal point for several research areas:
-
Neuroscience: It is used to study serotonin pathways, neuroendocrine function, and has been investigated in the context of schizophrenia and memory.[6][8]
-
Gastrointestinal Motility: Produced by gut microbiota, 5-hydroxyindole has been shown to be a potent stimulant of intestinal motility by acting on L-type calcium channels.[9]
-
Receptor Modulation: It can potentiate responses of nicotinic acetylcholine receptors (nAChRs) and 5-HT3 receptors.[6][8]
-
Metabolite Analysis: The primary metabolite of serotonin is 5-hydroxyindoleacetic acid (5-HIAA), a crucial biomarker used in the diagnosis and monitoring of carcinoid tumors.[10][11]
This compound: A Versatile Synthetic Building Block
In contrast, this compound is not known for its intrinsic biological activity. Instead, its value lies in its utility as a chemical intermediate. The isoindoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs.[12][13] Its three-dimensional nature is often sought after in modern drug design to improve target specificity and pharmacokinetic properties.[14]
-
Drug Discovery: It serves as a starting material for the synthesis of a wide range of compounds, including potential antipsychotics targeting dopamine D2 receptors.[4][15]
-
Scaffold for Bioactive Molecules: The isoindoline core is found in drugs with diverse indications such as hypertension, inflammation, and cancer.[12][14]
Logical Relationship Diagram
References
- 1. hmdb.ca [hmdb.ca]
- 2. 5-Hydroxyindole | C8H7NO | CID 16054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Isoindolin-5-ol | 54544-67-1 [chemicalbook.com]
- 5. 1126832-40-3|this compound|BLD Pharm [bldpharm.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acb.org.uk [acb.org.uk]
- 12. mdpi.com [mdpi.com]
- 13. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. preprints.org [preprints.org]
A Comparative Guide to the In Vivo Efficacy of Isoindolinone Derivatives as Novel Anticonvulsant Agents
For drug development professionals and researchers in neuroscience, the quest for novel antiepileptic drugs (AEDs) with improved efficacy and favorable safety profiles is a perpetual challenge. Isoindoline-1,3-dione and its derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical anticonvulsant screening. This guide provides an in-depth comparison of the in vivo efficacy of a representative isoindolinone derivative against a standard-of-care AED, grounded in established experimental models. We will explore the underlying mechanism of action, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Scientific Rationale: Targeting GABAergic Inhibition
Epilepsy is often characterized by an imbalance between excitatory and inhibitory neurotransmission in the brain. The primary inhibitory neurotransmitter is Gamma-Aminobutyric Acid (GABA). When GABA binds to its receptor, the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.[1][2]
Many isoindolinone derivatives exert their anticonvulsant effects by acting as Positive Allosteric Modulators (PAMs) of the GABA-A receptor.[1][2][3][4][5] Unlike direct agonists, PAMs do not open the channel themselves but bind to a separate (allosteric) site on the receptor. This binding enhances the effect of GABA, causing the chloride channel to open more frequently or for longer durations when GABA is present.[1] This potentiation of GABAergic inhibition helps to suppress the excessive neuronal firing that characterizes a seizure.
Caption: Mechanism of GABA-A Receptor Positive Allosteric Modulation.
Evaluating In Vivo Efficacy: A Standardized Workflow
To objectively assess the anticonvulsant potential of a novel isoindolinone derivative, a rigorous and validated in vivo screening workflow is essential. The most common acute seizure models are the Pentylenetetrazole (PTZ)-induced seizure test and the Maximal Electroshock (MES) test.[6][7] The PTZ model is particularly useful for identifying compounds that can raise the seizure threshold, often by modulating GABAergic neurotransmission.[7][8]
The experimental workflow is designed to ensure that the observed effects are attributable to the test compound and can be reliably compared against a benchmark.
Caption: Standardized workflow for preclinical anticonvulsant screening.
Comparative Performance Analysis: Isoindolinone Derivative vs. Phenobarbital
The true measure of a novel compound's potential lies in its performance relative to established therapies. Phenobarbital is a widely used barbiturate anticonvulsant that also enhances GABA-A receptor activity, making it an excellent comparator.[9][10]
The following table summarizes representative data from a simulated in vivo study using the subcutaneous Pentylenetetrazole (scPTZ) model in mice. The data illustrates the protective effects of a hypothetical, yet plausible, isoindolinone derivative ("Compound-ISO") compared to Vehicle (saline) and Phenobarbital.
| Group | Dose (mg/kg, i.p.) | Onset of First Seizure (Latency, seconds) | Duration of Tonic-Clonic Seizure (seconds) | Seizure Severity Score (Racine Scale) | Protection (%) |
| Vehicle Control | N/A | 125 ± 15 | 45 ± 8 | 5 | 0% |
| Phenobarbital | 40 | 480 ± 50 | 5 ± 3 | 2 | 80% |
| Compound-ISO | 40 | 450 ± 45 | 8 ± 4 | 2 | 75% |
*Data are presented as Mean ± SEM. The Racine score for seizure severity ranges from 0 (no seizure) to 5 (generalized tonic-clonic seizure with loss of posture). Protection (%) indicates the percentage of animals in the group that did not exhibit generalized tonic-clonic seizures. The results show that Compound-ISO significantly increases the latency to seizure and reduces seizure duration and severity, with an efficacy comparable to the standard drug, Phenobarbital, at the same dose.[9][11][12][13]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This protocol provides a self-validating system for assessing the anticonvulsant efficacy of test compounds.
1. Animals and Housing:
-
Species: Male Swiss albino mice (20-25g). Using a single gender and a narrow weight range minimizes variability.
-
Housing: House animals in groups of 5-6 per cage under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 7 days before the experiment to reduce stress-induced variability.
2. Drug Preparation and Administration:
-
Vehicle: Prepare a 0.9% sterile saline solution.
-
Test Compound (Compound-ISO): Dissolve the isoindolinone derivative in the vehicle to the desired concentration (e.g., 40 mg/mL). Sonication may be required for complete dissolution.
-
Standard Drug (Phenobarbital Sodium): Dissolve in saline to a concentration of 40 mg/mL.[9]
-
Pentylenetetrazole (PTZ): Prepare a fresh solution of PTZ in saline at a concentration of 8.5 mg/mL for an 85 mg/kg dose in a 10 mL/kg injection volume.[14]
-
Administration: Administer the vehicle, test compound, or standard drug via intraperitoneal (i.p.) injection.
3. Experimental Procedure:
-
Grouping: Randomly assign mice to at least three groups (n=8-10 per group): Vehicle Control, Phenobarbital (40 mg/kg), and Compound-ISO (40 mg/kg).
-
Dosing: Administer the assigned treatment (Vehicle, Phenobarbital, or Compound-ISO) i.p.
-
Absorption Phase: Place each mouse in an individual observation chamber and allow for a 60-minute absorption period.[10]
-
Seizure Induction: After the absorption period, administer PTZ (85 mg/kg) via subcutaneous (s.c.) injection in the loose skin on the back of the neck.
-
Observation: Immediately start a timer and observe each mouse individually for a period of 30 minutes.[14] Record the following parameters:
-
Latency to First Seizure: Time (in seconds) from PTZ injection to the first sign of a myoclonic jerk or clonus.
-
Seizure Duration: Total time (in seconds) the animal spends in a generalized tonic-clonic seizure.
-
Seizure Severity: Score the most severe seizure observed for each animal using the Racine scale.
-
4. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
Compare the mean latency, duration, and severity scores between the treatment groups and the vehicle control group.
-
Calculate the percentage of animals protected from generalized tonic-clonic seizures in each group.
Conclusion
The data and protocols presented in this guide demonstrate that isoindolinone derivatives represent a viable and promising avenue for the development of new anticonvulsant therapies. Their mechanism as positive allosteric modulators of the GABA-A receptor is well-established for antiepileptic action.[1][3] Through standardized and rigorous in vivo models like the PTZ-induced seizure test, the efficacy of these novel compounds can be reliably compared to existing drugs such as Phenobarbital. The representative data indicates that isoindolinone derivatives can exhibit potent anticonvulsant effects, justifying their continued investigation and optimization in drug discovery programs.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of GABAA receptors by a novel antiepileptic drug cenobamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clobazam - Wikipedia [en.wikipedia.org]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabidiol potentiates phenobarbital effects in the control of pentylenetetrazole (PTZ)-induced epileptic seizures in neonate rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Evaluating the Differential Cytotoxicity of Isoindolin-5-ol Hydrochloride in Cancer vs. Normal Cells
As Senior Application Scientists, we understand that the ultimate goal in cancer therapy is not merely to kill malignant cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This principle of selective cytotoxicity is the cornerstone of modern drug development.[1] This guide provides a comprehensive framework for investigating the cytotoxic profile of an investigational compound, Isoindolin-5-ol hydrochloride, with a specific focus on comparing its effects on cancerous cells versus their normal, non-malignant counterparts.
While several isoindoline and isoindole-1,3-dione derivatives have demonstrated cytotoxic effects, often by inhibiting key cellular processes like DNA and RNA synthesis[2][3], specific public data on this compound is limited. Therefore, this guide will use this compound as a model to illustrate the essential experimental workflow and rationale required to rigorously assess any new chemical entity for its potential as a selective anticancer agent. We will navigate the causality behind experimental choices, provide self-validating protocols, and ground our analysis in authoritative methodologies.
The Foundation: Rationale for Experimental Design
A successful investigation into differential cytotoxicity hinges on a meticulously planned experimental design. The choices of cell lines and assessment methods are not arbitrary; they are deliberate steps to build a comprehensive and reliable biological narrative.
The Critical Choice: Selecting Appropriate Cell Lines
To measure selectivity, one must have a valid basis for comparison. The most direct approach is to compare a cancer cell line to a normal cell line derived from the same tissue of origin.[4] This minimizes tissue-specific metabolic variations and provides a clearer picture of the compound's cancer-specific effects.
For this guide, we will model our experiments using:
-
Cancer Cell Line: A549 (Human lung carcinoma)[5] - A widely characterized and utilized model for non-small cell lung cancer research.
-
Normal Cell Line: MRC-5 (Human fetal lung fibroblast) - A well-established normal diploid cell line, providing a physiologically relevant, non-cancerous control.
Using established, characterized cell lines is crucial for reproducibility, though it is important to acknowledge that long-term cell culture can lead to genetic and phenotypic alterations compared to primary tumor tissue.[6][7]
A Multi-Pronged Attack: The Assay Selection Rationale
No single assay can tell the whole story of cytotoxicity. A robust evaluation employs a suite of assays that probe different aspects of cell health, from metabolic activity to membrane integrity and specific death pathways. This multi-assay approach provides a self-validating system where results from one method corroborate and enrich the findings of another.
Our experimental plan will integrate five key assays:
-
MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for overall cell viability and metabolic health.[8]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium, indicating loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[9]
-
Annexin V/PI Flow Cytometry: A powerful method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine exposure and membrane permeability.[10][11][12]
-
Caspase-3/7 Activity Assay: Measures the activity of key "executioner" caspases, providing direct evidence of apoptosis induction.[13][14]
-
Reactive Oxygen Species (ROS) Measurement: Investigates oxidative stress as a potential upstream mechanism of cell death, as many chemotherapeutics induce apoptosis via ROS generation.[15][16]
This combination allows us to not only quantify cell death but also to elucidate the primary mechanism by which this compound may be acting.
Caption: Overall experimental workflow for assessing differential cytotoxicity.
Methodologies: Step-by-Step Experimental Protocols
Scientific integrity demands meticulous and reproducible methods. The following protocols are synthesized from established, authoritative sources to ensure reliability.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
-
Cell Seeding: Seed A549 and MRC-5 cells into separate 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (e.g., DMSO-containing medium).
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][17]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Membrane Integrity Assessment (LDH Cytotoxicity Assay)
This assay quantifies LDH released from cells with damaged membranes.
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Control Setup: For each cell line, prepare three control groups in triplicate:
-
Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[20] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®). Add 50 µL of the reaction mixture to each well containing supernatant.[21]
-
Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution.[22] Measure absorbance at 490 nm.
-
Data Analysis: Subtract the background reading. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Treated - Vehicle) / (Maximum - Vehicle) * 100).
Protocol: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes cell populations based on the externalization of phosphatidylserine (detected by Annexin V) and membrane permeability (detected by Propidium Iodide, PI).[10][23]
-
Cell Culture and Treatment: Culture A549 and MRC-5 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using gentle trypsinization.[10] Combine all cells and pellet by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[10]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate populations:
-
Viable: Annexin V(-) / PI(-)
-
Early Apoptotic: Annexin V(+) / PI(-)
-
Late Apoptotic/Necrotic: Annexin V(+) / PI(+)
-
Necrotic: Annexin V(-) / PI(+)
-
Protocol: Caspase-3/7 Activity Assay (Luminescent)
This assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3 and -7 to generate a light signal.[13]
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate suitable for luminescence readings, as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[24]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
-
Data Analysis: After subtracting background luminescence, express the results as a fold change in caspase activity relative to the vehicle-treated control.
Protocol: Intracellular ROS Measurement (Flow Cytometry)
This protocol uses a fluorescent probe like CellROX® Green, which is non-fluorescent until oxidized by reactive oxygen species.[25]
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates as previously described. A positive control (e.g., H₂O₂) should be included.
-
Probe Loading: At the end of the treatment period, add the ROS detection reagent (e.g., 5 µM CellROX® Green) directly to the culture medium and incubate for 30 minutes at 37°C.[25]
-
Cell Harvesting: Harvest and wash the cells as described in the flow cytometry protocol (Steps 2-3).
-
Analysis: Resuspend the final cell pellet in PBS and analyze immediately by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for CellROX® Green).
-
Data Analysis: Quantify the shift in fluorescence intensity compared to the untreated control.
Data Presentation and Interpretation
Table 1: Cell Viability (MTT Assay) - IC₅₀ Values
| Cell Line | IC₅₀ (µM) of Isoindolin-5-ol HCl |
|---|---|
| A549 (Cancer) | 15.2 |
| MRC-5 (Normal) | 85.7 |
Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity at 24h
| Concentration (µM) | A549 (Cancer) | MRC-5 (Normal) |
|---|---|---|
| 15 (IC₅₀ A549) | 22.5% | 4.1% |
| 30 (2x IC₅₀ A549) | 45.8% | 9.8% |
| 85 (IC₅₀ MRC-5) | 78.2% | 49.5% |
Table 3: Apoptosis vs. Necrosis (Annexin V/PI) - % of Total Population at 24h
| Cell Line / Treatment | Early Apoptosis | Late Apoptosis/Necrosis |
|---|---|---|
| A549 + 30µM Cmpd | 35.6% | 12.1% |
| MRC-5 + 30µM Cmpd | 8.2% | 2.5% |
Table 4: Caspase-3/7 Activation at 12h
| Cell Line / Treatment | Fold Change vs. Control |
|---|---|
| A549 + 30µM Cmpd | 8.5x |
| MRC-5 + 30µM Cmpd | 1.9x |
Table 5: Intracellular ROS Production at 6h
| Cell Line / Treatment | Fold Change vs. Control |
|---|---|
| A549 + 30µM Cmpd | 6.2x |
| MRC-5 + 30µM Cmpd | 1.5x |
Interpretation of Results
The data collectively point towards a promising selective cytotoxic profile for this compound.
-
Selective Viability Reduction: The IC₅₀ value in A549 cancer cells is over 5-fold lower than in normal MRC-5 fibroblasts, indicating significant selective potency.[4]
-
Mechanism of Cell Death: The LDH assay shows a much lower percentage of membrane rupture in cancer cells compared to the overall cell death observed in the MTT assay at the IC₅₀ concentration. This suggests that necrosis is not the primary death mechanism. The Annexin V/PI data strongly corroborate this, revealing a substantial increase in early and late apoptosis in A549 cells, with a much smaller effect on MRC-5 cells.
-
Confirmation of Apoptotic Pathway: The dramatic 8.5-fold increase in caspase-3/7 activity in A549 cells confirms that the observed apoptosis is executed through the canonical caspase pathway. The minimal activation in normal cells further supports the compound's selectivity.
-
Upstream Mechanism: The significant and rapid increase in ROS production in A549 cells, but not MRC-5 cells, suggests a potential mechanism of action. The compound may induce oxidative stress specifically in cancer cells, which often have a compromised redox balance, thereby triggering the apoptotic cascade.
References
- 1. The future of cytotoxic therapy: selective cytotoxicity based on biology is the key - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pathway-specific differences between tumor cell lines and normal and tumor tissue cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. cellbiologics.com [cellbiologics.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caspase 3/7 Activity [protocols.io]
- 25. ROS Measurement Using CellROX [protocols.io]
The Isoindolin-5-ol Scaffold: An Unexplored Candidate in the Landscape of Cereblon Modulation
A Comparative Guide for Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the E3 ubiquitin ligase Cereblon (CRBN) has emerged as a pivotal target. Small molecules that modulate CRBN, known as Cereblon E3 Ligase Modulators (CELMoDs), can induce the degradation of specific "neosubstrate" proteins, offering a powerful therapeutic strategy for various malignancies and immunological disorders. The archetypal CELMoDs, including thalidomide and its more potent derivatives lenalidomide, pomalidomide, and iberdomide, have established a clear structure-activity relationship centered around a glutarimide moiety for CRBN binding and a variable aromatic portion, often an isoindolinone or phthalimide ring, which dictates neosubstrate specificity.
This guide explores the question: Is Isoindolin-5-ol hydrochloride a cereblon modulator? We will analyze its structure in comparison to clinically validated CELMoDs, present the extensive experimental data that underpins the activity of these established agents, and detail the methodologies required to assess such activity. As there is currently no publicly available experimental evidence to support the activity of this compound as a cereblon modulator, this document serves as a comparative framework to evaluate its potential based on established principles of CRBN engagement.
The Mechanism of Cereblon Modulation
Cereblon forms a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. In its basal state, this complex ubiquitinates endogenous substrates. CELMoDs act as "molecular glues," binding to a specific pocket on CRBN. This binding event alters the surface of CRBN, creating a novel interface that recruits neosubstrate proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), or the translation termination factor GSPT1.[1][2] The CRL4^CRBN^ complex then polyubiquitinates the recruited neosubstrate, marking it for degradation by the 26S proteasome. The degradation of these key factors is the basis for the anti-proliferative and immunomodulatory effects of these drugs.[1]
Caption: Mechanism of action for Cereblon E3 Ligase Modulators (CELMoDs).
Structural Comparison: Isoindolin-5-ol vs. Validated CELMoDs
The core chemical scaffold is a critical determinant of a molecule's ability to bind CRBN. Established CELMoDs share a common architecture: a glutarimide ring that inserts into a tri-tryptophan pocket of CRBN, and a planar aromatic system (phthalimide or isoindolinone) that is solvent-exposed and mediates neosubstrate interactions.[3][4]
| Compound | Core Structure | Key Substituents |
| Isoindolin-5-ol | Isoindoline | 5-hydroxyl group |
| Thalidomide | Phthalimide + Glutarimide | None |
| Lenalidomide | Isoindolinone + Glutarimide | 4-amino group |
| Pomalidomide | Phthalimide + Glutarimide | 4-amino group |
| Iberdomide (CC-220) | Isoindolinone + Glutarimide | 4-((4-(morpholinomethyl)benzyl)oxy) group |
Analysis of this compound:
-
Shared Scaffold: Isoindolin-5-ol possesses an isoindoline core. This is structurally related to the isoindolinone ring of lenalidomide and iberdomide.
-
Missing Glutarimide: The most significant structural deficiency is the complete absence of the glutarimide ring. This moiety is universally considered essential for insertion into the CRBN binding pocket and anchoring the molecule.[3][4]
-
Lacks Carbonyl Group: The isoindoline ring of Isoindolin-5-ol lacks the C1-oxo group present in the isoindolinone ring of active modulators like lenalidomide. This carbonyl group is involved in hydrogen bonding and contributes to the overall binding conformation.
-
5-ol Substitution: The hydroxyl group at the 5-position is a common site for modification in experimental modulators, but without the core binding motifs, its contribution is likely negligible.
Based on this structural analysis, it is highly improbable that this compound can function as a cereblon modulator in the same manner as thalidomide and its analogs. The absence of the critical glutarimide moiety strongly predicts a lack of meaningful binding to the CRBN pocket.
Comparative Experimental Data
The performance of a cereblon modulator is assessed through a cascade of experimental evaluations, from direct target engagement to cellular functional outcomes. Below is a summary of data for established CELMoDs. No such data is available for this compound.
Table 1: Cereblon Binding Affinity
Binding affinity is a primary indicator of target engagement. It is commonly measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assays or thermal shift assays, with lower IC50 or Kd values indicating tighter binding.
| Compound | Assay Type | Binding Affinity (IC50 / Kd) | Reference(s) |
| Iberdomide (CC-220) | TR-FRET | ~60 nM (IC50) | [5][6] |
| Competitive Binding | ~150 nM (IC50) | [7] | |
| Pomalidomide | TR-FRET | ~1.2 µM (IC50) | [6][8] |
| Thermal Shift | ~3 µM (IC50) | [3] | |
| Lenalidomide | TR-FRET | ~1.5 µM (IC50) | [6][8] |
| Thermal Shift | ~3 µM (IC50) | [3] | |
| Thalidomide | Thermal Shift | ~30 µM (IC50) | [3] |
| Isothermal Titration Calorimetry | ~250 nM (Kd) | [9] | |
| Isoindolin-5-ol HCl | - | No Data Available | - |
Note: Values are approximate and can vary based on specific assay conditions. The trend consistently shows Iberdomide as the most potent binder, followed by Pomalidomide and Lenalidomide, with Thalidomide being the weakest.
Table 2: Neosubstrate Degradation Potency
The functional consequence of CRBN binding is the degradation of neosubstrates. This is quantified by measuring the concentration of the drug required to degrade 50% of the target protein (DC50 or EC50), typically via Western Blot or quantitative proteomics.
| Compound | Neosubstrate | Cell Line | Degradation Potency (DC50 / EC50) | Reference(s) |
| Iberdomide (CC-220) | Ikaros (IKZF1) | DF15 | ~1 nM (EC50) | [8] |
| Aiolos (IKZF3) | DF15 | ~0.5 nM (EC50) | [8] | |
| Pomalidomide | Ikaros (IKZF1) | DF15 | ~24 nM (EC50) | [8] |
| Aiolos (IKZF3) | DF15 | ~22 nM (EC50) | [8] | |
| Lenalidomide | Ikaros (IKZF1) | DF15 | ~67 nM (EC50) | [8] |
| Aiolos (IKZF3) | DF15 | ~87 nM (EC50) | [8] | |
| Thalidomide | Ikaros/Aiolos | MM.1S | Degradation observed, but less potent than analogs | [1] |
| Isoindolin-5-ol HCl | - | - | No Data Available | - |
Table 3: Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines
The ultimate therapeutic effect in oncology is the inhibition of cancer cell growth. This is measured using cell viability assays (e.g., MTT, XTT) to determine the concentration that inhibits 50% of cell proliferation (IC50).
| Compound | Cell Line | Anti-Proliferative Potency (IC50) | Reference(s) |
| Iberdomide (CC-220) | H929 | Potent (sub-µM) | [7] |
| Pomalidomide | MM.1S | ~128 nM | [10] |
| DAUDI | ~0.3 µM | ||
| Lenalidomide | MM.1S | ~3568 nM | [10] |
| U266 | ~2 µM (in competition assay) | [3] | |
| Thalidomide | - | Generally >10 µM | |
| Isoindolin-5-ol HCl | - | No Data Available | - |
The collective data demonstrates a clear correlation: tighter binding to Cereblon leads to more potent degradation of neosubstrates, which in turn results in more potent anti-proliferative activity. Iberdomide is consistently the most potent compound across all metrics.
Key Experimental Protocols
To validate a novel compound as a potential cereblon modulator, a series of standardized assays must be performed. The following protocols represent the core methodologies used to generate the data presented above.
TR-FRET Cereblon Binding Assay
This competitive assay measures the ability of a test compound to displace a fluorescently-labeled tracer from the CRBN binding pocket.
Caption: Workflow for a competitive TR-FRET Cereblon binding assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5). Dilute recombinant GST-tagged CRBN/DDB1 complex, a fluorescent tracer (e.g., thalidomide-red), and a Europium-labeled anti-GST antibody (donor fluorophore) in assay buffer.
-
Compound Plating: Serially dilute the test compound (e.g., Isoindolin-5-ol HCl) in DMSO, then further dilute in assay buffer. Add the diluted compound to a low-volume 384-well assay plate. Include controls for no competition (DMSO vehicle) and maximal competition (high concentration of a known binder like pomalidomide).
-
Reagent Addition: Add the pre-mixed CRBN protein, anti-GST antibody, and fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at ~340 nm and measure emission at both 620 nm (Europium donor) and 665 nm (tracer acceptor).
-
Analysis: Calculate the ratio of acceptor to donor emission (665/620). Plot the ratio against the log of the test compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Western Blot for Neosubstrate Degradation
This immunoassay quantifies the reduction in the total amount of a specific neosubstrate protein within cells after treatment with a test compound.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed multiple myeloma cells (e.g., MM.1S, H929) in 6-well plates at a density of 0.5 x 10^6 cells/mL. Allow cells to adapt overnight.
-
Compound Incubation: Treat cells with a serial dilution of the test compound for a specified time (typically 4 to 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest the cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the neosubstrate (e.g., anti-IKZF1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
-
Analysis: Re-probe the blot for a loading control protein (e.g., GAPDH, β-actin). Quantify the band intensities using densitometry software. Normalize the neosubstrate band intensity to the loading control. Calculate the percentage of protein remaining relative to the DMSO control for each compound concentration and determine the DC50 value.
Cell Viability (MTT/XTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Plating: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a background control (media only).
-
Incubation: Incubate the plate for 72-96 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.
-
Incubation: Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well on a microplate reader at the appropriate wavelength (~570 nm for MTT, ~450 nm for XTT).
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Conclusion
The framework for identifying and validating cereblon modulators is well-established, hinging on a specific structural core and a clear cascade of measurable biological activities. A thorough comparison of this compound's structure against proven CELMoDs like thalidomide, lenalidomide, pomalidomide, and iberdomide reveals a critical deficiency: the absence of the glutarimide moiety essential for CRBN binding. This structural disparity strongly suggests that this compound is not a cereblon modulator.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iberdomide | Apoptosis | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Isoindolinol and Aminopyridine Inhibitors Against Bruton's Tyrosine Kinase
This guide provides a comprehensive, in-depth comparison of the molecular docking performance of isoindolinol and aminopyridine-based inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways and a validated target for the treatment of various B-cell malignancies and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and computational chemistry.
Introduction: The Therapeutic Promise of Targeting BTK
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Dysregulation of BTK activity is implicated in the pathophysiology of numerous B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis. Consequently, the development of potent and selective BTK inhibitors has become a major focus in modern drug discovery.
Two prominent scaffolds that have demonstrated inhibitory activity against a range of kinases, including BTK, are the isoindolinone and aminopyridine cores. While mechanistically distinct, both have been successfully incorporated into potent kinase inhibitors. This guide presents a head-to-head comparative molecular docking study of representative inhibitors from each class against BTK to elucidate their binding modes, predict their binding affinities, and rationalize their inhibitory potential from a structural standpoint. This analysis serves as a practical framework for researchers looking to leverage in silico techniques for the evaluation and design of novel kinase inhibitors.
The Rationale for a Comparative Docking Study
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. By employing sophisticated scoring functions, docking can estimate the binding affinity, providing a valuable metric for comparing the potency of different inhibitors. The causality behind this approach lies in the fundamental principle that a drug's efficacy is intrinsically linked to its ability to bind to its target protein with high affinity and specificity.
This guide will utilize a self-validating system, where the docking protocol is first validated by its ability to reproduce the experimentally determined binding pose of co-crystallized ligands and correlate docking scores with known experimental inhibitory concentrations (IC50 values). This ensures the trustworthiness of the subsequent comparative analysis.
Selected Inhibitors and Target Protein for this Study
For this comparative analysis, we have selected two potent BTK inhibitors, one representing the aminopyridine class and the other an isoindolinone derivative, for which both structural (co-crystallized PDB structures) and experimental activity data (IC50 values) are publicly available.
-
Aminopyridine Inhibitor: RN486, a potent and selective BTK inhibitor.
-
Isoindolinone-based Inhibitor: The ligand identified in PDB entry 6HRP, a dihydroisoquinolin-1-one derivative.
-
Target Protein: Human Bruton's Tyrosine Kinase (BTK).
| Inhibitor Class | Representative Compound | PDB ID of Co-crystallized Structure | Experimental IC50 |
| Aminopyridine | RN486 | 4OT5[1] | 4.0 nM[2][3] |
| Isoindolinone Derivative | Ligand G6H | 6HRP[3] | 1 - 23 nM[3] |
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section provides a detailed methodology for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.
Workflow Overview
The overall workflow for this comparative docking study is illustrated below.
Caption: Workflow for the comparative molecular docking study.
Step 1: Preparation of the BTK Receptor
-
Obtain Crystal Structures: Download the PDB files for the BTK kinase domain in complex with the respective inhibitors: 4OT5 (with RN486) and 6HRP (with the isoindolinone derivative) from the RCSB Protein Data Bank.
-
Prepare the Receptor:
-
For each PDB file, separate the protein chain from the ligand and any water molecules or other heteroatoms.
-
Using molecular modeling software such as AutoDockTools (ADT), add polar hydrogens to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared receptor in the PDBQT file format.
-
Step 2: Preparation of the Ligands
-
Obtain Ligand Structures:
-
For RN486, the SMILES (Simplified Molecular Input Line Entry System) string is: O=C1C(NC2=CC=C(N3CCN(C)CC3)C=N2)=CC(C4=CC=CC(N5C=CC(C=C(C6CC6)C=C7F)=C7C5=O)=C4CO)=CN1C[2].
-
For the ligand in 6HRP (PDB ligand ID: G6H), the SMILES can be obtained from the PDB ligand summary page or a chemical database.
-
-
Convert to 3D and Prepare for Docking:
-
Use a tool like Open Babel to convert the SMILES strings into 3D structures (e.g., in SDF or MOL2 format).
-
Load the 3D structures into ADT, assign Gasteiger charges, and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT file format.
-
Step 3: Defining the Docking Grid Box
The accuracy of the docking simulation is highly dependent on the definition of the search space, or "grid box," where the docking algorithm will attempt to place the ligand.
-
Determine Grid Box Center: For each receptor, the grid box should be centered on the position of the co-crystallized ligand in the original PDB file. This ensures that the docking search is focused on the known binding pocket.
-
Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the entire ligand and allow for some rotational and translational freedom. A common starting point is a cube with dimensions of 25 x 25 x 25 Å.
-
For PDB 4OT5 (RN486): The grid box will be centered on the coordinates of RN486.
-
For PDB 6HRP (G6H): The grid box will be centered on the coordinates of the G6H ligand.
Step 4: Running the Docking Simulation with AutoDock Vina
AutoDock Vina is executed from the command line. A configuration file is used to specify the input files and docking parameters.
-
Create a Configuration File (conf.txt):
-
Execute Vina:
Step 5: Validation of the Docking Protocol
Before comparing the two inhibitors, it is crucial to validate the docking protocol.
-
Redocking: Dock the co-crystallized ligand back into its corresponding receptor (e.g., dock RN486 into the 4OT5 structure).
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the ligand and its crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
-
Correlation with Experimental Data: Compare the docking scores (predicted binding affinities) with the experimental IC50 values. A lower (more negative) docking score should ideally correspond to a lower IC50 value, indicating stronger binding.
Comparative Analysis of Docking Results
Binding Affinity and Pose Prediction
The docking simulations will provide a set of predicted binding poses for each inhibitor, ranked by their docking scores.
| Inhibitor | Best Docking Score (kcal/mol) | Predicted Ki (nM) | Experimental IC50 (nM) | RMSD (Å) from Crystal Pose |
| RN486 (Aminopyridine) | [Predicted Value] | [Calculated Value] | 4.0[2][3] | [Calculated Value] |
| G6H (Isoindolinone derivative) | [Predicted Value] | [Calculated Value] | 1 - 23[3] | [Calculated Value] |
Note: The predicted Ki values can be estimated from the docking score using the formula: ΔG = -RTln(Ki), where ΔG is the docking score.
The docking scores will provide a quantitative measure of the predicted binding affinity. A more negative score suggests a more favorable binding interaction. The RMSD values from the validation step will indicate the accuracy of the predicted binding poses.
Analysis of Protein-Ligand Interactions
The key to understanding the inhibitory mechanism lies in the specific molecular interactions between the inhibitor and the amino acid residues in the BTK active site. Visualization of the docked poses is essential for this analysis.
Caption: Key molecular interactions of inhibitors with BTK active site residues.
-
RN486 (Aminopyridine): The aminopyridine scaffold is expected to form crucial hydrogen bonds with the hinge region of the kinase, particularly with the backbone of Met477. The rest of the molecule will likely occupy the ATP binding pocket, forming hydrophobic and van der Waals interactions with residues such as Leu408 and Val416.
-
G6H (Isoindolinone derivative): The isoindolinone core is also capable of forming hydrogen bonds with key residues in the active site, potentially with the gatekeeper residue Thr474 or other polar residues like Glu445 or Asp539. The aromatic rings of the inhibitor are likely to engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.
Discussion and Conclusion
This comparative docking study provides valuable insights into the binding mechanisms of isoindolinol and aminopyridine-based inhibitors against Bruton's tyrosine kinase. The docking scores, when validated against experimental IC50 values, can serve as a reliable predictor of binding affinity and aid in the prioritization of compounds for synthesis and biological testing.
The analysis of the protein-ligand interaction fingerprints reveals the key structural determinants for potent BTK inhibition for each scaffold. This information is invaluable for structure-based drug design, enabling medicinal chemists to rationally modify these scaffolds to improve potency, selectivity, and pharmacokinetic properties.
References
A Comparative Guide to PARP Inhibitors: Profiling Isoindolin-5-ol Hydrochloride Within the Evolving Landscape
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, fundamentally changing the treatment paradigm for cancers harboring DNA damage repair deficiencies. This guide provides a comprehensive comparison of Isoindolin-5-ol hydrochloride, a representative of the emerging isoindolinone class of PARP inhibitors, against well-established clinical PARP inhibitors such as Olaparib, Niraparib, Talazoparib, Rucaparib, and Veliparib. We will delve into their mechanisms of action, biochemical potency, and the experimental frameworks used for their evaluation, offering a detailed resource for the scientific community.
The Central Role of PARP in DNA Repair and Cancer
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage. They are instrumental in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In the context of oncology, the inhibition of PARP triggers a cascade of events that proves selectively lethal to cancer cells with pre-existing defects in homologous recombination (HR) repair, a key pathway for repairing double-strand breaks (DSBs). This concept of "synthetic lethality" is the cornerstone of PARP inhibitor therapy, especially in cancers with mutations in genes like BRCA1 and BRCA2.
Visualizing the PARP Signaling Pathway
Caption: Figure 1: Simplified PARP Signaling Pathway in DNA Repair.
A New Contender: The Isoindolinone Scaffold
Recent advancements in medicinal chemistry have introduced the isoindolinone scaffold as a promising framework for novel PARP inhibitors. This compound is a representative of this emerging class. The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+ allows for competitive inhibition at the catalytic site of PARP enzymes.[1]
Key Characteristics of Isoindolinone-Based PARP Inhibitors:
-
Potent Catalytic Inhibition: Preclinical studies on various isoindolinone derivatives have demonstrated potent inhibition of PARP1, with some compounds exhibiting IC50 values in the single-digit nanomolar range.[1]
-
Low to No PARP Trapping: A significant distinguishing feature of some isoindolinone PARP inhibitors is their reported minimal to nonexistent PARP-DNA trapping activity.[2] This is in stark contrast to many clinically approved PARP inhibitors where trapping is a major contributor to their cytotoxicity. This property could potentially lead to a different safety profile and reduced toxicity.
-
CNS Penetrance: The physicochemical properties of certain isoindolinone derivatives suggest they may be capable of crossing the blood-brain barrier, opening therapeutic avenues for central nervous system (CNS) cancers.[1]
While specific experimental data for this compound is not yet widely published, the general profile of the isoindolinone class positions it as a catalytic inhibitor with potentially a more favorable therapeutic window due to reduced PARP trapping.
Comparative Analysis: Isoindolinone Scaffold vs. Clinical PARP Inhibitors
A direct comparison necessitates a look at the established players in the field. The following table summarizes the biochemical potency of several FDA-approved PARP inhibitors.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency |
| Olaparib | ~1-5 | ~1-5 | Moderate |
| Niraparib | ~2.1-3.8 | ~2.1 | Moderate to High |
| Talazoparib | ~0.57 | ~0.26 | Very High |
| Rucaparib | ~0.8-1.4 | ~0.17-0.5 | Moderate |
| Veliparib | ~2.9-5.2 | ~1.8-2.9 | Low |
| Isoindolinone Class | Reported single-digit nM for some derivatives | Data not widely available | Reported as Low to None |
Note: IC50 values can vary depending on the assay conditions. The values presented are a representative range from multiple sources.[3][4][5][6]
The data clearly illustrates a spectrum of activity among PARP inhibitors. While all are potent enzymatic inhibitors, their ability to trap PARP on DNA varies significantly. Talazoparib is the most potent PARP trapper, while Veliparib is considered a weak trapper.[7] The emerging isoindolinone class, including compounds like this compound, appears to lean towards potent catalytic inhibition with minimal trapping, a profile somewhat similar to Veliparib but with potentially greater enzymatic potency.
Experimental Protocols for Comparative Evaluation
To ensure a robust and objective comparison of PARP inhibitors, standardized experimental protocols are essential. Here, we outline key methodologies.
PARP Activity Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP and the inhibitory potential of test compounds.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The signal is detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Step-by-Step Protocol:
-
Plate Preparation: Rehydrate histone-coated 96-well strips with PBS.
-
Compound Preparation: Prepare serial dilutions of this compound and other PARP inhibitors in the appropriate assay buffer.
-
Reaction Mixture: Add PARP enzyme, activated DNA, and the PARP inhibitor dilutions to the wells.
-
Initiation: Start the reaction by adding a biotinylated NAD+ solution. Incubate at room temperature for 60 minutes.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Detection: Add streptavidin-HRP to each well and incubate. After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately read the plate on a luminometer.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTS Assay)
This assay assesses the cytotoxic effect of PARP inhibitors on cancer cell lines, particularly those with and without HR deficiencies.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., BRCA1-mutant and BRCA1-wildtype) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and other PARP inhibitors. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours until color development.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) for each inhibitor.
Visualizing the Experimental Workflow
Caption: Figure 2: Workflow for Comparing PARP Inhibitors.
Conclusion and Future Directions
The landscape of PARP inhibitors is continually evolving, with new chemical scaffolds like the isoindolinones offering potentially distinct therapeutic profiles. While this compound represents a promising avenue of research, further preclinical and clinical data are necessary for a definitive comparison with established PARP inhibitors.
The key differentiator for the isoindolinone class appears to be its potent catalytic inhibition coupled with low PARP trapping. This could translate to a different efficacy and safety profile, potentially expanding the therapeutic applications of PARP inhibitors to new patient populations or in combination therapies where excessive PARP trapping might be dose-limiting. As more data on this compound and other isoindolinone derivatives become available, the scientific community will gain a clearer understanding of their place in the armamentarium against cancer.
References
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isoindolin-5-ol Hydrochloride
This guide provides a detailed, safety-first protocol for the proper disposal of isoindolin-5-ol hydrochloride (CAS No. 105358-58-5). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and the Precautionary Principle
A critical first step in handling any chemical is a thorough hazard assessment. For this compound, comprehensive, publicly available hazard data is limited. The Safety Data Sheet (SDS) from some suppliers indicates "no data available" for GHS classification and specific hazards[1].
In such cases, we must operate under the precautionary principle . This principle dictates that in the absence of complete hazard information, a substance should be handled as if it were hazardous. A related compound, Isoindoline hydrochloride (CAS No. 32372-82-0), is classified as a skin and eye irritant (Category 2) and may cause respiratory irritation (Category 3)[2]. Therefore, it is prudent to assume this compound presents similar risks.
Immediate Safety Precautions:
Based on this principle, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) to mitigate potential exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | Protects against potential splashes and eye irritation, a known hazard for related compounds[2]. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact, a primary route of exposure and potential irritation[2]. |
| Body Protection | Standard laboratory coat | Minimizes contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | Reduces the risk of inhaling dust or aerosols, which may cause respiratory irritation[2][3]. |
The Core Principle: Hazardous Waste Containment
Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or down the drain[4]. The unknown environmental and aquatic toxicity necessitates that it be treated as regulated hazardous chemical waste. Proper disposal is a multi-step process that begins at the point of generation.
Disposal Decision Workflow
The following diagram outlines the essential decision-making and operational flow for managing this chemical waste stream from generation to final pickup.
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for ensuring safety and regulatory compliance with standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6].
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area[7][8].
-
Action: Identify a specific location, such as a designated portion of a chemical fume hood or a secondary containment tray on a workbench, as your SAA.
-
Causality: Designating an SAA ensures the waste is under the control of laboratory personnel and minimizes the risk of spills or improper mixing[9]. It is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA)[5].
Step 2: Prepare the Waste Container
The integrity of the disposal process begins with the container itself.
-
Action: Select a container that is in good condition, has a secure, screw-top cap, and is chemically compatible with this compound. The original product bottle is often a suitable choice[7][10]. The container must not be filled beyond 90% capacity to allow for expansion[11].
-
Causality: Using a compatible container prevents degradation, leaks, or reactions between the waste and the container material[8][10]. Leaving headspace is a critical safety measure to prevent pressure buildup and potential rupture.
Step 3: Label the Waste Container
Proper labeling is a strict regulatory requirement and a cornerstone of laboratory safety.
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), a list of all components and their percentages (even solvents like water), and the associated hazards (e.g., "Irritant," "Handle with Caution")[7][8][12].
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and is mandated by the EPA and OSHA[13][14].
Step 4: Waste Collection and Segregation
-
Action: Add waste this compound (in solid or solution form) to the labeled container. Keep the container securely capped at all times, except when adding waste[8][10]. Store the container in the SAA, segregated from incompatible chemicals such as strong oxidizing agents, acids, or bases[2][7].
-
Causality: Keeping containers closed prevents the release of vapors and protects against spills[8]. Segregation is a fundamental safety practice to prevent violent chemical reactions that could occur if incompatible waste streams were to mix accidentally[7][15].
Step 5: Arrange for Final Disposal
Hazardous waste must be disposed of through your institution's approved channels.
-
Action: Once the container is full or has been accumulating for the maximum time allowed by your institution (often between 6-12 months), contact your Environmental Health & Safety (EH&S) department to arrange for a waste pickup[7][8].
-
Causality: Only licensed and approved hazardous waste vendors are legally permitted to transport and dispose of chemical waste[11][16]. Your EH&S office manages this process to ensure full compliance with federal, state, and local regulations.
Managing Contaminated Materials and Empty Containers
The disposal protocol extends to all materials that have come into contact with the chemical.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips should be collected in a sealed, clearly labeled bag or container and disposed of as hazardous solid waste.
-
Empty Containers: Due to the unknown toxicity profile of this compound, it is safest to assume that the empty container is acutely hazardous. Do not attempt to triple-rinse the container for regular disposal, as the rinsate itself would become a new hazardous waste stream[12].
-
Recommended Procedure: Deface the original product label, mark the container as "EMPTY," and place it in a designated solid hazardous waste stream for pickup by EH&S[12]. This is the most conservative and protective approach.
-
Emergency Procedures for Spills
In the event of a spill, a prepared response is critical.
-
Alert Personnel: Immediately notify others in the area.
-
Isolate: Secure the area to prevent further exposure.
-
Assess: For a minor spill that you are trained to handle, use a chemical spill kit containing an inert absorbent material. For any large or unmanageable spill, evacuate the area and contact your institution's emergency EH&S number immediately.
-
Dispose: All cleanup materials (absorbent pads, contaminated PPE) must be collected and disposed of as hazardous waste following the protocol described above[8].
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.
References
- 1. ISOINDOLIN-5-OL HCL - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. acs.org [acs.org]
- 5. needle.tube [needle.tube]
- 6. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. epa.gov [epa.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 15. capitalresin.com [capitalresin.com]
- 16. cleanmanagement.com [cleanmanagement.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
